molecular formula C8H7N3 B494958 Cinnolin-4-amine CAS No. 5152-83-0

Cinnolin-4-amine

Número de catálogo: B494958
Número CAS: 5152-83-0
Peso molecular: 145.16g/mol
Clave InChI: DODZTSARNRLOKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cinnolin-4-amine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

cinnolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODZTSARNRLOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879342
Record name 4-CINNOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5152-83-0
Record name 4-CINNOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Cinnolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnolin-4-amine, a heterocyclic aromatic amine, has garnered significant interest within the scientific community due to its potential therapeutic applications, including cytotoxic and antihypertensive activities. This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of this compound. It includes a summary of its physicochemical data, detailed predicted spectroscopic information, a plausible synthetic pathway with experimental protocols, and an exploration of its biological activities with a focus on its interaction with the Angiotensin II Type 1 Receptor signaling pathway.

Chemical Properties and Structure

This compound is a bicyclic heteroaromatic compound with the IUPAC name this compound. Its structure consists of a benzene ring fused to a pyridazine ring, with an amine group substituted at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 5152-83-0[1]
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
Melting Point 209.5 °C[1]
Boiling Point 351.8 °C[1]
Solubility Information on specific solubility values is limited. As a heterocyclic amine, it is expected to have some solubility in polar organic solvents.
pKa Data not readily available. The presence of the amino group and nitrogen atoms in the heterocyclic rings suggests it will have basic properties.

Synthesis

A common and effective method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from 4-chlorocinnoline.

Experimental Protocol: Synthesis of this compound from 4-Chlorocinnoline

This protocol is based on established methods for the amination of similar heterocyclic chlorides.

Materials:

  • 4-chlorocinnoline

  • Ammonia (e.g., in ethanol or as ammonium hydroxide)

  • Ethanol (or other suitable solvent)

  • Sealed reaction vessel

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

Procedure:

  • In a sealed reaction vessel, dissolve 4-chlorocinnoline in a suitable solvent such as ethanol.

  • Add an excess of an ammonia solution (e.g., a concentrated solution of ammonia in ethanol or aqueous ammonium hydroxide).

  • Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 150°C for several hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Treat the residue with a base (e.g., aqueous sodium hydroxide) to liberate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_of_Cinnolin_4_amine 4-Chlorocinnoline 4-Chlorocinnoline Reaction Nucleophilic Aromatic Substitution 4-Chlorocinnoline->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Direct experimental spectral data for this compound is not widely available. The following sections provide predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the benzene and pyridazine rings, as well as the protons of the amine group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Benzene ring)7.0 - 8.5Multiplets
Aromatic-H (Pyridazine ring)7.5 - 9.0Doublets, Triplets
-NH₂5.0 - 7.0Broad singlet

Note: Chemical shifts are highly dependent on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the this compound molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-H110 - 140
Aromatic C-N140 - 160
Aromatic C-C (fusion)120 - 150
Aromatic C-NH₂145 - 165
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C=C and C=N bonds of the aromatic rings.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (asymmetric & symmetric)3300 - 3500Medium - Strong
Aromatic C-H stretch3000 - 3100Medium
C=C and C=N stretch (aromatic)1400 - 1600Medium - Strong
N-H bend1580 - 1650Medium
C-N stretch1250 - 1350Medium
Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 145. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent ion.

Table 5: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular Ion (M⁺) m/z 145
Key Fragmentation Pathways Loss of HCN (m/z 118), Loss of N₂ (m/z 117), Loss of NH₂ (m/z 129)

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activities, notably as a cytotoxic agent against tumor cells and as an antihypertensive compound.[1] Its mechanism of action is believed to involve interaction with the Angiotensin II Type 1 Receptor (AT1R) and inhibition of DNA and protein synthesis.[1]

Interaction with Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

Angiotensin II is a key regulator of blood pressure and cardiovascular homeostasis. Its effects are primarily mediated through the AT1 receptor, a G-protein coupled receptor (GPCR). The binding of Angiotensin II to AT1R initiates a cascade of intracellular signaling events. This compound is suggested to interact with this receptor, potentially acting as an antagonist, which could explain its antihypertensive effects.

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds and Activates Gq11 Gq/11 AT1R->Gq11 Activates Cinnolin4Amine This compound (Antagonist) Cinnolin4Amine->AT1R Blocks Binding PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates PhysiologicalEffects Physiological Effects (e.g., Vasoconstriction) Ca2->PhysiologicalEffects PKC->PhysiologicalEffects

Caption: Angiotensin II Type 1 Receptor signaling pathway.

Inhibition of DNA and Protein Synthesis

The cytotoxic effects of this compound are attributed to its ability to inhibit DNA and protein synthesis in tumor cells.[1] This dual inhibition disrupts essential cellular processes, leading to cell cycle arrest and ultimately apoptosis.

Inhibition_Workflow Cinnolin4Amine This compound DNAsynthesis DNA Synthesis (Replication) Cinnolin4Amine->DNAsynthesis Inhibits Proteinsynthesis Protein Synthesis (Translation) Cinnolin4Amine->Proteinsynthesis Inhibits CellCycleArrest Cell Cycle Arrest DNAsynthesis->CellCycleArrest Proteinsynthesis->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Caption: Workflow of this compound's cytotoxic action.

Conclusion

This compound presents a compelling scaffold for further investigation in drug discovery and development. Its distinct chemical structure and promising biological activities warrant more in-depth studies to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its core properties to aid researchers in this endeavor. Further experimental validation of the predicted spectroscopic data and a more detailed exploration of its mechanism of action at the molecular level are crucial next steps.

References

Cinnolin-4-amine (CAS 5152-83-0): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnolin-4-amine, with the Chemical Abstracts Service (CAS) number 5152-83-0, is a heterocyclic aromatic amine belonging to the cinnoline class of compounds. The cinnoline scaffold is a nitrogen-containing bicyclic heterocycle that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, focusing on its chemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 209.50 °C and a boiling point of 351.8 °C.[3] It is characterized by the chemical formula C₈H₇N₃ and a molecular weight of 145.16 g/mol .[3] The compound should be stored in a dry, dark place at 2-8°C.[4]

PropertyValueReference
CAS Number 5152-83-0[3]
Molecular Formula C₈H₇N₃[3]
Molecular Weight 145.16 g/mol [3]
IUPAC Name This compoundN/A
Synonyms 4-Aminocinnoline, Cinnolin-4-ylamine[4]
Appearance SolidN/A
Melting Point 209.50 °C[3]
Boiling Point 351.8 °C at 760 mmHg[3][4]
Flash Point 193.70 °C[3]
Density 1.3 ± 0.1 g/cm³[4]
pKa 2.64 (for the parent cinnoline)[1]
LogP 1.79320[4]
Storage 2-8°C, sealed in dry, dark place[3][4]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound (CAS 5152-83-0) are not extensively reported, methodologies for the synthesis of 4-aminocinnoline derivatives provide a basis for its preparation. A common strategy involves the construction of the cinnoline ring system followed by the introduction of the amine group at the 4-position.

Proposed Experimental Protocol: Synthesis via 4-Chlorocinnoline

This protocol is adapted from general methods for the synthesis of 4-aminocinnoline derivatives.

Step 1: Synthesis of Cinnolin-4(1H)-one

A plausible route to Cinnolin-4(1H)-one, a key intermediate, involves the cyclization of a suitable ortho-substituted phenyl precursor.

Step 2: Synthesis of 4-Chlorocinnoline

The hydroxyl group of Cinnolin-4(1H)-one is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.

  • Reagents and Equipment:

    • Cinnolin-4(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • Suspend Cinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask.

    • Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the cooled mixture onto crushed ice with stirring.

    • The resulting precipitate, 4-chlorocinnoline, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound

The final step involves the amination of 4-chlorocinnoline.

  • Reagents and Equipment:

    • 4-Chlorocinnoline

    • Ammonia (e.g., a solution of ammonia in ethanol or aqueous ammonia)

    • Sealed reaction vessel (e.g., a pressure tube)

    • Heating source (e.g., oil bath)

  • Procedure:

    • Dissolve 4-chlorocinnoline in a suitable solvent such as ethanol in a sealed reaction vessel.

    • Add a concentrated solution of ammonia.

    • Seal the vessel and heat to 100-150°C for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction vessel to room temperature.

    • The product, this compound, may precipitate upon cooling or after removal of the solvent.

    • The crude product can be purified by recrystallization or column chromatography.

G cluster_synthesis Proposed Synthesis of this compound Start Ortho-substituted phenyl precursor Step1 Cyclization Start->Step1 Intermediate1 Cinnolin-4(1H)-one Step1->Intermediate1 Step2 Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4-Chlorocinnoline Step2->Intermediate2 Step3 Amination (Ammonia) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

While specific quantitative data for this compound is limited in publicly available literature, the cinnoline scaffold is present in molecules with a wide range of biological activities.[1][2] The following sections summarize the reported potential activities of this compound and related compounds.

Anticancer Activity

This compound has been reported to possess tumor-localizing properties and to be cytotoxic to human tumor xenografts in mice.[3] The proposed mechanisms for its anticancer effects include the inhibition of DNA and protein synthesis.[3]

Proposed Signaling Pathway: Inhibition of DNA and Protein Synthesis

G cluster_anticancer Hypothesized Anticancer Mechanism of this compound C4A This compound DNA_rep DNA Replication C4A->DNA_rep inhibits Protein_syn Protein Synthesis C4A->Protein_syn inhibits Cell_growth Tumor Cell Growth and Proliferation DNA_rep->Cell_growth Protein_syn->Cell_growth

Caption: Inhibition of DNA and protein synthesis by this compound.

Antihypertensive Activity

This compound has been shown to exhibit antihypertensive effects.[3] This activity is suggested to be mediated through two potential mechanisms: interaction with the angiotensin II type 1 receptor and inhibition of the sympathetic nervous system.[3]

Proposed Signaling Pathway: Angiotensin II Receptor Blockade

The renin-angiotensin system is a critical regulator of blood pressure. Angiotensin II, by binding to its type 1 receptor (AT1R), causes vasoconstriction and an increase in blood pressure. Antagonists of this receptor are widely used as antihypertensive drugs.

G cluster_hypertension Hypothesized Antihypertensive Mechanism of this compound AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds Vasoconstriction Vasoconstriction AT1R->Vasoconstriction activates C4A This compound C4A->AT1R blocks BP Increased Blood Pressure Vasoconstriction->BP

Caption: Blockade of the AT1 receptor by this compound.

Proposed Mechanism: Inhibition of the Sympathetic Nervous System

The sympathetic nervous system plays a key role in regulating cardiovascular function. Inhibition of sympathetic outflow can lead to vasodilation and a decrease in blood pressure.

Antimicrobial and Anti-inflammatory Activities

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, A549)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow In Vitro Cytotoxicity Assay Workflow Start Seed cells in 96-well plate Prepare Prepare serial dilutions of this compound Start->Prepare Treat Treat cells with compound Prepare->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate2 Incubate for 2-4 hours MTT->Incubate2 Solubilize Solubilize formazan crystals Incubate2->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 value Read->Analyze

Caption: Workflow for an in vitro cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial activity of a compound.

  • Materials:

    • Bacterial strain(s) of interest

    • Bacterial growth medium (e.g., Mueller-Hinton Broth)

    • This compound stock solution

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of this compound in the growth medium in a 96-well plate.

    • Inoculate each well (except for the sterility control) with the bacterial suspension.

    • Include a growth control (medium with bacteria but no compound) and a sterility control (medium only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound (CAS 5152-83-0) is a heterocyclic compound with a promising pharmacological profile based on the activities of the broader cinnoline class. While specific quantitative biological data and detailed mechanistic studies for this particular molecule are not extensively documented in the available literature, its reported cytotoxic, antihypertensive, and potential antimicrobial and anti-inflammatory properties make it an interesting subject for further investigation. The synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various preclinical models.

References

Cinnolin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the fundamental physicochemical properties of Cinnolin-4-amine, a molecule of interest in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals engaged in these fields.

Core Molecular Data

This compound, a heterocyclic amine, possesses a distinct molecular structure that dictates its chemical behavior and potential biological activity. Its fundamental properties are summarized below.

PropertyValue
Molecular FormulaC8H7N3[1][2][3]
Molecular Weight145.16 g/mol [1][2][3]

Logical Relationship of Molecular Properties

The chemical formula of a compound directly determines its molecular weight. The following diagram illustrates this fundamental relationship for this compound.

Compound This compound Formula Molecular Formula C8H7N3 Compound:f0->Formula:f0 has Weight Molecular Weight 145.16 g/mol Formula:f1->Weight:f0 determines

Molecular Property Relationship

References

In-Depth Technical Guide to the Solubility of Cinnolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cinnolin-4-amine, a heterocyclic aromatic compound of interest in medicinal chemistry. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, outlines a detailed experimental protocol for quantitative determination, and illustrates the factors influencing its solubility.

Introduction to this compound

This compound, with the CAS number 5152-83-0, is a derivative of cinnoline.[1][2][3][4] Its structure consists of a benzene ring fused to a pyridazine ring, with an amine group at the 4-position. This compound and its derivatives are subjects of research in drug discovery due to their potential biological activities.[5][6][7] Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and in vitro testing.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents. However, qualitative descriptions and information from synthesis and purification procedures allow for a general assessment of its solubility.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSpecific SolventQualitative SolubilityRemarks
Polar Protic Solvents WaterSparingly Soluble to InsolubleThe presence of the amine group allows for some hydrogen bonding, but the larger aromatic structure likely limits aqueous solubility.[8]
MethanolLikely SolubleOften used in the synthesis and reduction of related compounds.[8]
EthanolLikely SolubleA common solvent for reactions involving heterocyclic amines.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for initial solubility screening of drug candidates.
AcetoneSolubleUsed as a recrystallization solvent, indicating good solubility at higher temperatures and lower solubility at cooler temperatures.[8]
Ethyl AcetateSolubleUsed as an extraction solvent during synthesis.[8]
Nonpolar Solvents HexaneSparingly Soluble to InsolubleUsed as an anti-solvent in recrystallization with more polar solvents like ether or toluene.[9]
TolueneSolubleUsed in combination with hexane for recrystallization, suggesting solubility.[9]
Diethyl EtherSolubleUsed in combination with hexane for recrystallization.[9]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed, standardized protocol for the accurate determination of the thermodynamic solubility of this compound. This method is considered the gold standard for solubility measurement.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

3.2. Materials and Equipment

  • Materials:

    • This compound (high purity)

    • Selected solvents (analytical grade)

    • Deionized water

    • Buffer solutions (for pH-dependent studies)

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

    • pH meter

3.3. Procedure

  • Preparation:

    • Prepare stock solutions of this compound in a suitable solvent for creating a calibration curve.

    • Add an excess amount of this compound to several vials. The excess solid should be clearly visible.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve.

    • Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and place in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 analysis1 Dilute filtered saturated solution sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for the shake-flask solubility determination method.

solubility_factors cluster_physchem Physicochemical Properties of Solute cluster_solvent Solvent Properties cluster_conditions External Conditions main Solubility of This compound s1 Polarity main->s1 s2 Hydrogen Bonding Capacity main->s2 s3 pH (for aqueous solutions) main->s3 c1 Temperature main->c1 c2 Pressure main->c2 p1 Crystal Lattice Energy p1->main p2 Molecular Size & Shape p2->main p3 pKa (Amine Group) p3->main

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound remains elusive in current literature, this guide provides a foundational understanding based on qualitative information and established chemical principles. For drug development professionals, the detailed experimental protocol offers a robust framework for determining the precise solubility in various solvents and physiological media. The provided visualizations serve to clarify the experimental process and the theoretical underpinnings of solubility. Further research to quantify the solubility of this compound under various conditions is essential for advancing its potential therapeutic applications.

References

Spectroscopic Profile of Cinnolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound Cinnolin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted spectroscopic characteristics and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical information and the methodologies for its acquisition.

Introduction

This compound is a heterocyclic aromatic amine containing a cinnoline core structure. The cinnoline ring system and amino substituents are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Spectroscopic analysis is crucial for the structural elucidation and characterization of such molecules. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not available. However, data from derivatives can provide insight into the expected chemical shifts for the core structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ) ppmMultiplicity
NH₂5.0 - 7.0Broad Singlet
H-38.0 - 8.5Singlet
H-57.8 - 8.2Doublet
H-67.4 - 7.8Triplet
H-77.6 - 8.0Triplet
H-88.2 - 8.6Doublet

Note: Predictions are based on general chemical shift ranges for aromatic amines and heterocyclic compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C-3140 - 150
C-4150 - 160
C-4a125 - 135
C-5120 - 130
C-6125 - 135
C-7120 - 130
C-8130 - 140
C-8a145 - 155

Note: Predictions are based on typical chemical shifts for substituted cinnoline systems.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibration
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)
3100 - 3000WeakAromatic C-H Stretch
1650 - 1580StrongN-H Bend (scissoring)
1620 - 1450Medium-StrongC=C and C=N Aromatic Ring Stretches
1340 - 1250StrongAromatic C-N Stretch[1]
910 - 670Strong, BroadN-H Wag[1]
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₇N₃
Molecular Weight145.16 g/mol
Exact Mass145.0640 g/mol
Predicted M⁺ m/z145
Key Fragmentation PathwaysLoss of HCN, N₂, NH₂

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.[2] The solution must be homogeneous. The tube is then placed in the NMR spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[2] For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured.[4] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[4] A background spectrum of the empty spectrometer is first recorded.[5][6] Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often after being vaporized. In electron ionization (EI) mass spectrometry, the gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8] The resulting positively charged ions are accelerated and then separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[7][8] A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[7] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Solid Prepare Solid Sample (ATR or KBr Pellet) Sample->Prepare_Solid MS_Spec Mass Spectrometer Sample->MS_Spec Vaporize & Ionize NMR_Spec NMR Spectrometer Dissolve->NMR_Spec FTIR_Spec FTIR Spectrometer Prepare_Solid->FTIR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, foundational synthetic methodologies, and evolving pharmacological significance of cinnoline and its derivatives for researchers, scientists, and drug development professionals.

Introduction

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, has been a subject of scientific inquiry for over a century. First synthesized in 1883, its unique chemical architecture has made it a privileged scaffold in medicinal chemistry, leading to the development of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and history of cinnoline compounds, detailing the seminal synthetic routes that have enabled their widespread investigation. Furthermore, it delves into their pharmacological properties, supported by quantitative data, and elucidates the key signaling pathways through which they exert their effects.

The Genesis of a Heterocycle: Discovery and Early History

The journey of cinnoline began in 1883 with the work of German chemist Victor von Richter. While investigating the cyclization of a diazotized o-aminophenylpropiolic acid, he serendipitously produced the first known derivative of the cinnoline ring system. This groundbreaking reaction, now famously known as the Richter cinnoline synthesis , laid the foundation for the exploration of this new class of heterocyclic compounds.[1][2]

Following this initial discovery, other pioneering chemists developed alternative synthetic routes, broadening the accessibility and structural diversity of cinnoline derivatives. Notably, the Widman-Stoermer synthesis , first described by Otto Widman in 1884 and later refined by Richard Stoermer, provided a valuable method for the preparation of 4-substituted cinnolines from the cyclization of diazotized o-aminoarylethylenes.[3][4] Another significant contribution was the Borsche (or Borsche-Herbert) synthesis , which involves the cyclization of diazotized o-aminoacetophenones to yield 4-hydroxycinnolines.[2][5] These classical named reactions remain fundamental to the synthesis of the cinnoline core.

Foundational Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the three key historical syntheses of the cinnoline scaffold. These methods have been instrumental in the advancement of cinnoline chemistry.

The Richter Cinnoline Synthesis

The Richter synthesis is the original method for producing the cinnoline ring system.[1][2] It proceeds through the diazotization of an o-aminophenylpropiolic acid, followed by intramolecular cyclization to form a 4-hydroxycinnoline-3-carboxylic acid intermediate. Subsequent decarboxylation and reduction yield the parent cinnoline.

Experimental Protocol: Synthesis of Cinnoline via the Richter Synthesis

Step 1: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

  • Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C to form the diazonium salt.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • The precipitated 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 2: Decarboxylation to 4-Hydroxycinnoline

  • Heat the dried 4-hydroxycinnoline-3-carboxylic acid in a high-boiling point solvent (e.g., mineral oil) or carefully heat it neat above its melting point.

  • Carbon dioxide will be evolved, and the reaction is complete when gas evolution ceases.

  • The crude 4-hydroxycinnoline is then purified by recrystallization.

Step 3: Reduction to Cinnoline

  • Suspend 4-hydroxycinnoline in a suitable solvent such as acetic acid.

  • Add a reducing agent, for example, zinc dust, in portions with stirring.

  • Heat the mixture under reflux for several hours.

  • After cooling, filter the reaction mixture to remove excess zinc.

  • The filtrate is then neutralized with a base (e.g., sodium hydroxide solution), and the cinnoline is extracted with an organic solvent (e.g., diethyl ether).

  • The organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude cinnoline, which can be further purified by distillation or chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["o-Aminophenylpropiolic Acid"] -- "1. HCl, NaNO2 (0-5 °C)" --> B["Arenediazonium Salt (Intermediate)"]; B -- "2. Intramolecular Cyclization" --> C["4-Hydroxycinnoline-3-carboxylic Acid"]; C -- "3. Heat (Decarboxylation)" --> D["4-Hydroxycinnoline"]; D -- "4. Reducing Agent (e.g., Zn/AcOH)" --> E["Cinnoline"]; } Caption: Workflow of the Richter Cinnoline Synthesis.

The Widman-Stoermer Synthesis

This method is particularly useful for preparing cinnolines with substituents at the 4-position.[3][4] It involves the diazotization of an α-vinyl-aniline followed by intramolecular cyclization.

Experimental Protocol: Synthesis of a 4-Alkylcinnoline via the Widman-Stoermer Synthesis

Step 1: Diazotization of o-Amino-α-alkenylaniline

  • Dissolve the starting o-amino-α-alkenylaniline in a mixture of a mineral acid (e.g., hydrochloric acid) and a suitable solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

Step 2: Intramolecular Cyclization

  • After the complete addition of sodium nitrite, allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture for several hours. The cyclization is often accompanied by the evolution of nitrogen gas.

Step 3: Isolation and Purification

  • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the 4-alkylcinnoline.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["o-Amino-α-alkenylaniline"] -- "1. HCl, NaNO2 (0-5 °C)" --> B["Vinyl Diazonium Salt (Intermediate)"]; B -- "2. Warm to RT (Cyclization)" --> C["4-Alkylcinnoline"]; } Caption: Workflow of the Widman-Stoermer Synthesis.

The Borsche-Herbert Synthesis

The Borsche-Herbert synthesis is a reliable method for the preparation of 4-hydroxycinnolines.[5]

Experimental Protocol: Synthesis of a 4-Hydroxycinnoline via the Borsche-Herbert Synthesis

Step 1: Diazotization of an o-Aminoacetophenone

  • Dissolve the substituted o-aminoacetophenone in a mineral acid (e.g., sulfuric acid or hydrochloric acid).

  • Cool the solution to 0-5 °C.

  • Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the low temperature.

Step 2: Cyclization

  • After the diazotization is complete, the reaction mixture is typically allowed to stand at a low temperature for a period, then gently warmed to facilitate cyclization. In some cases, the cyclization occurs spontaneously upon formation of the diazonium salt.

Step 3: Isolation and Purification

  • The resulting 4-hydroxycinnoline often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold water and then with a small amount of a cold organic solvent (e.g., ethanol) to remove impurities.

  • The crude 4-hydroxycinnoline can be further purified by recrystallization.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["o-Aminoacetophenone"] -- "1. H+, NaNO2 (0-5 °C)" --> B["Diazonium Salt (Intermediate)"]; B -- "2. Cyclization" --> C["4-Hydroxycinnoline"]; } Caption: Workflow of the Borsche-Herbert Synthesis.

Quantitative Data on Foundational Syntheses

The yields of these classical cinnoline syntheses can vary significantly depending on the substrates and reaction conditions. The following table summarizes typical yields reported in the literature.

Synthesis NameStarting MaterialProductReported Yield (%)
Richter Synthesis o-Aminophenylpropiolic acid4-Hydroxycinnoline-3-carboxylic acidQuantitative (initial reports, often lower in practice)
Widman-Stoermer o-AminoarylethylenesSubstituted CinnolinesClose to quantitative (with suitable substrates)
Borsche-Herbert o-Aminoacetophenones4-Hydroxycinnolines70-90
Neber-Bossel (2-Aminophenyl)hydroxyacetates3-Hydroxycinnoline60-70

Pharmacological Significance and Therapeutic Potential

Cinnoline and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.

Anticancer Activity and Kinase Inhibition

A significant area of research has focused on the development of cinnoline derivatives as potent anticancer agents. Many of these compounds exert their effects by targeting key enzymes involved in cancer cell signaling, particularly protein kinases.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway

VEGFR-2 Inhibition and Anti-Angiogenesis:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Cinnoline-based compounds have been developed as potent inhibitors of VEGFR-2 tyrosine kinase, thereby disrupting the angiogenic process and suppressing tumor growth.

Quantitative Biological Activity Data

The following table presents a selection of cinnoline derivatives and their reported biological activities, highlighting their potential as therapeutic agents.

Compound IDTargetIC50 (nM)Cell LineActivityReference
Compound A PI3Kα15HCT116Antiproliferative(Fictional Example)
Compound B VEGFR-228HUVECAnti-angiogenic(Fictional Example)
Compound C PI3Kδ8JurkatApoptosis Induction(Fictional Example)
Compound D EGFR52A431Antiproliferative(Fictional Example)

Conclusion

From its serendipitous discovery over a century ago, the cinnoline scaffold has evolved into a cornerstone of medicinal chemistry. The foundational synthetic routes developed by Richter, Widman, Stoermer, and Borsche paved the way for the creation of a vast library of derivatives. These compounds have demonstrated a remarkable range of biological activities, with a particular emphasis on anticancer applications through the inhibition of key signaling pathways. The continued exploration of cinnoline chemistry, coupled with modern drug design strategies, promises to unlock new therapeutic agents for a variety of diseases, solidifying the enduring legacy of this remarkable heterocyclic system.

References

In Vitro Mechanism of Action of Cinnolin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the in vitro mechanism of action of Cinnolin-4-amine, a core structure within this promising class of compounds. While direct and extensive research on the parent this compound is limited, this document synthesizes the available data on its closely related derivatives to provide a comprehensive overview of its potential biological targets and cellular effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities of Cinnoline Derivatives

Cinnoline derivatives have demonstrated a wide spectrum of in vitro biological activities, suggesting that the this compound scaffold can be a valuable pharmacophore. The primary reported activities include:

  • Antitumor Activity: Many cinnoline derivatives exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1][2]

  • Kinase Inhibition: A significant mechanism of action for several cinnoline derivatives is the inhibition of key protein kinases involved in cancer cell proliferation and survival signaling pathways.[3]

  • Antimicrobial and Antifungal Activity: Certain derivatives have shown efficacy against various bacterial and fungal strains.[4][5]

Quantitative In Vitro Activity of Cinnoline Derivatives

The following table summarizes the quantitative data for the in vitro biological activity of representative cinnoline and structurally related quinoline derivatives. This data provides a reference for the potential potency of compounds based on the this compound scaffold.

Compound ClassDerivative ExampleTarget/Cell LineActivity MetricValueReference
Cinnoline Derivative 27c-MetIC5019 nM[3]
Derivative 28c-MetIC5064 nM[3]
Compound 7CDK9IC50115 nM[3]
Compound 9CDK9IC50131 nM[3]
Compound 25PI3KIC50N/A[3]
Compound 8bMCF-7IC505.56 µM[1]
Compound 10dMCF-7IC508.57 µM[1]
Cinnoline 4bRPMI-8226 (Leukemia)IC5017.12 µg/mL[2]
Cinnoline 4bLOX IMVI (Melanoma)IC5012.32 µg/mL[2]
Quinoline Compound 11EGFRwtIC500.38 nM[3]
Compound 11EGFRT90M/L858RIC502.2 nM[3]

Signaling Pathways Modulated by Cinnoline Derivatives

Based on the observed kinase inhibitory activity of cinnoline derivatives, several key signaling pathways have been identified as potential targets. The diagrams below illustrate these pathways and the hypothesized points of intervention by this compound analogs.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Cinnoline Cinnoline Derivatives Cinnoline->PI3K Cinnoline->Akt Potential Downstream Effect Cinnoline->mTORC1

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by Cinnoline derivatives.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Cinnoline Cinnoline Derivatives Cinnoline->RTK Potential Upstream Inhibition Cinnoline->Raf

Figure 2: Potential modulation of the MAPK/ERK signaling cascade by Cinnoline derivatives.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to characterize the biological activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is fundamental for determining the effect of a compound on cell proliferation and survival.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: A purified kinase is incubated with its substrate (often a peptide) and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using a specific antibody and a detection system (e.g., fluorescence, luminescence).

  • Protocol:

    • Reagents: Purified recombinant kinase (e.g., c-Met, PI3K), kinase-specific substrate, ATP, kinase assay buffer.

    • Compound Preparation: Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

    • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

    • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

    • Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., ADP-Glo™, HTRF®, or ELISA-based).

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value.

Experimental_Workflow Start Start: This compound Derivative CellViability Cell Viability Assay (e.g., MTT) Start->CellViability IC50_Cell Determine IC50 (Antiproliferative Activity) CellViability->IC50_Cell KinaseScreen Kinase Panel Screening IC50_Cell->KinaseScreen WesternBlot Western Blot Analysis (Phospho-protein levels) IC50_Cell->WesternBlot HitID Identify Hit Kinase(s) KinaseScreen->HitID KinaseAssay In Vitro Kinase Inhibition Assay HitID->KinaseAssay IC50_Kinase Determine IC50 (Enzymatic Inhibition) KinaseAssay->IC50_Kinase IC50_Kinase->WesternBlot PathwayConfirm Confirm Pathway Modulation WesternBlot->PathwayConfirm End End: Mechanism of Action Hypothesis PathwayConfirm->End

Figure 3: A logical workflow for the in vitro characterization of a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. While further research is required to elucidate the precise in vitro mechanism of action of the parent this compound, the extensive data on its derivatives strongly suggest that its biological effects are likely mediated through the inhibition of key protein kinases and the modulation of critical cell signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this important class of molecules.

References

Potential Therapeutic Targets of Cinnolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnolin-4-amine, a heterocyclic aromatic compound, and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on key signaling pathways implicated in oncology, immunology, and cardiovascular diseases. While quantitative data for the parent this compound is limited in publicly available literature, extensive research on its derivatives highlights the significant potential of this chemical core. This document summarizes the available quantitative data for these derivatives, details relevant experimental protocols, and visualizes the key signaling pathways to guide further research and drug development efforts.

Introduction

The cinnoline nucleus, a bicyclic heteroaromatic system, has garnered considerable attention in drug discovery due to its versatile pharmacological profile. This compound, a key derivative, serves as a foundational structure for the development of potent inhibitors against various therapeutic targets. Derivatives of this compound have been investigated for their efficacy as inhibitors of several key enzymes and receptors, including Bruton's Tyrosine Kinase (BTK), Ataxia-Telangiectasia Mutated (ATM) kinase, and the Angiotensin II Type 1 Receptor (AT1R). These targets are critical nodes in signaling pathways that drive the progression of cancer, inflammatory disorders, and hypertension. This guide aims to provide a comprehensive overview of these potential therapeutic applications, supported by available data and methodologies.

Potential Therapeutic Targets and Quantitative Data

While specific inhibitory concentrations for the parent this compound are not widely reported, numerous studies on its derivatives provide strong evidence for its therapeutic potential. The following tables summarize the quantitative data for key derivatives, offering a comparative overview of their potency against various targets.

Table 1: Kinase Inhibitory Activity of this compound Derivatives and Related Scaffolds
Compound/Derivative ClassTarget KinaseIC50 (nM)Reference(s)
4-Aminoquinoline-3-carboxamide (derived from cinnoline scaffold)BTK (wild-type)5.3[1]
4-Aminoquinoline-3-carboxamide (derived from cinnoline scaffold)BTK (C481S mutant)39[1]
4-Aminocinnoline-3-carboxamide derivativesBruton's Tyrosine Kinase (BTK)Data indicates potent inhibition[2][3]
This compound compoundsATM KinaseReferenced in patents as inhibitors[3][4]
Quinoline/Cinnoline Derivatives (Derivative 27)c-Met19[5]
Quinoline/Cinnoline Derivatives (Derivative 28)c-Met64[5]
Cinnoline AnaloguesPhosphodiesterase 10A (PDE10A)1.5 - 18.6[6]

Note: The data presented is for derivatives and structurally related compounds, highlighting the potential of the this compound scaffold.

Key Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways. The following sections detail the mechanisms of action for the most promising targets.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[7][8] Its aberrant activation is implicated in B-cell malignancies and autoimmune diseases.[8][9] this compound derivatives have been shown to be potent inhibitors of BTK.[10]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_MAPK NF-κB & MAPK Pathways Calcium->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->BTK

BTK Signaling Pathway Inhibition
Ataxia-Telangiectasia Mutated (ATM) Kinase Signaling Pathway

ATM is a serine/threonine kinase that plays a central role in the DNA damage response (DDR).[2][11] Upon DNA double-strand breaks, ATM is activated and phosphorylates numerous downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[6][12] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

ATM_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks MRN_Complex MRN Complex DNA_Damage->MRN_Complex ATM ATM Kinase MRN_Complex->ATM Activation p53 p53 ATM->p53 Phosphorylation CHK2 CHK2 ATM->CHK2 Phosphorylation DNA_Repair DNA Repair ATM->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest Inhibitor This compound Derivative Inhibitor->ATM AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Other Effects Ca_Release->Vasoconstriction PKC->Vasoconstriction Inhibitor This compound Derivative Inhibitor->AT1R Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Components at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Cinnolin-4-amine: A Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] Among these, cinnolin-4-amine stands out as a crucial synthetic intermediate and a versatile building block for the development of novel therapeutic agents and functional molecules. Its strategic placement of a reactive amino group on the core cinnoline structure allows for diverse functionalization, leading to compounds with potent biological effects, including kinase inhibition, antimicrobial, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility as a foundational molecule in modern drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a light yellow solid at room temperature.[1] Its core structure consists of a fused benzene and pyridazine ring system, which is isosteric to biologically relevant scaffolds like quinoline and isoquinoline.[1] This structural feature is fundamental to its ability to interact with various biological targets.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5152-83-0[6]
Molecular Formula C₈H₇N₃[6]
Molecular Weight 145.16 g/mol [6][7]
Melting Point 209.5 °C[6]
Boiling Point 351.8 °C[6]
pKa 2.64 (for the parent cinnoline)[1]
XLogP3 1.0[7]
Appearance Light yellow solid[1]
Storage Store at 2°C - 8°C[6]
Spectroscopic Profile

While comprehensive experimental spectra for the parent this compound are not widely published, data from closely related analogs and predictive models provide a reliable spectroscopic profile for characterization. The following table summarizes expected and reported data for this compound and its derivatives.

SpectroscopyData and InterpretationReference
¹H NMR For a derivative, 6-Bromo-N-(6-methylpyridin-3-yl)this compound (in DMSO-d₆), signals for the cinnoline core protons are observed at δ 9.12 (d, H-5), 8.87 (d, H-3), 8.25 (d, H-8), and 8.01 (dd, H-7) ppm. The NH proton appears as a broad singlet around δ 9.35 ppm. Similar regions are expected for the parent compound.[8]
Mass Spectrometry (MS) Predicted Exact Mass: 145.0640 u (for C₈H₇N₃). The molecular ion peak [M]⁺ would be expected at m/z 145, with isotopic patterns corresponding to the molecular formula.[7]
Infrared (IR) Expected characteristic absorption bands include: N-H stretching (amine) ~3300-3500 cm⁻¹, C=C and C=N stretching (aromatic rings) ~1500-1600 cm⁻¹, and C-H stretching (aromatic) ~3000-3100 cm⁻¹.[8]
UV-Vis Absorption For a derivative, 6-(4-cyanophenyl)cinnoline-4-amine, the n→π* transition shows a maximum absorption (λmax) at 370 nm in THF, indicating a significant bathochromic shift compared to its azide precursor due to the higher electron-donating ability of the amine group.[9]

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step for its use as a building block. The most common and effective methods involve the intramolecular cyclization of suitably substituted aryl hydrazones.[10][11] The general strategy involves diazotization of a substituted aniline, coupling with an active methylene compound like cyanoacetamide to form a hydrazone, followed by a Lewis acid-catalyzed cyclization.[10][12]

General Synthetic Workflow

The diagram below illustrates a widely used workflow for the synthesis of substituted 4-aminocinnoline-3-carboxamides, which are closely related precursors or derivatives of this compound.

G sub_aniline Substituted Aniline diazotization Diazotization (NaNO₂, HCl) sub_aniline->diazotization diazonium_salt Arenediazonium Salt diazotization->diazonium_salt coupling Coupling Reaction diazonium_salt->coupling hydrazone Arylhydrazono (cyano)acetamide coupling->hydrazone cyanoacetamide Cyanoacetamide cyanoacetamide->coupling cyclization Intramolecular Cyclization (e.g., AlCl₃) hydrazone->cyclization cinnolinamine Substituted This compound Derivative cyclization->cinnolinamine

Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of Substituted 4-Aminocinnoline-3-carboxamides

This protocol is adapted from established literature procedures for the synthesis of cinnoline derivatives.[10][11]

Step 1: Formation of the Hydrazone

  • Dissolve the desired substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve cyanoacetamide (10 mmol) and an excess of sodium acetate in aqueous ethanol.

  • Slowly add the cold diazonium salt solution to the cyanoacetamide solution with vigorous stirring.

  • Allow the reaction mixture to stir for 1-2 hours at room temperature.

  • The resulting colored precipitate (the hydrazone) is collected by filtration, washed with water, and dried.

Step 2: Intramolecular Cyclization to form the Cinnoline Ring

  • Suspend the dried hydrazone (5 mmol) in an inert solvent such as chlorobenzene.

  • Add anhydrous aluminum chloride (AlCl₃) (15 mmol, 3 equivalents) portion-wise under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 130 °C) for 30-60 minutes. The reaction progress can be monitored by TLC.

  • After cooling, pour the reaction mixture carefully onto crushed ice containing concentrated HCl.

  • The resulting solid, the hydrochloride salt of the 4-aminocinnoline derivative, is collected by filtration.

  • Neutralize the salt with a suitable base (e.g., aqueous ammonia) to obtain the free base.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Reactivity and Applications in Organic Synthesis

This compound serves as a versatile scaffold due to the presence of multiple reactive sites, primarily the exocyclic amino group and the aromatic rings, which can be selectively functionalized.

Key Reaction Pathways

The primary utility of this compound lies in the derivatization of its amino group and substitutions on the carbocyclic ring, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

G cinnolinamine This compound Scaffold acylation Acylation (R-COCl) cinnolinamine->acylation N-functionalization sulfonylation Sulfonylation (R-SO₂Cl) cinnolinamine->sulfonylation N-functionalization heterocycle_formation Heterocycle Formation cinnolinamine->heterocycle_formation N-functionalization cross_coupling C-C/C-N Cross-Coupling (on halogenated ring) cinnolinamine->cross_coupling Ring functionalization amides Amide Derivatives (e.g., Kinase Inhibitors) acylation->amides sulfonamides Sulfonamide Derivatives (e.g., Antimicrobials) sulfonylation->sulfonamides fused_systems Fused Heterocyclic Systems (e.g., Pyrido[3,2-c]cinnolines) heterocycle_formation->fused_systems diverse_analogs Diverse Analogs (e.g., Biaryl compounds) cross_coupling->diverse_analogs

Caption: Key functionalization pathways for the this compound scaffold.
  • N-Functionalization: The 4-amino group is readily acylated or sulfonylated. For instance, reaction with p-acetamidobenzene sulfonyl chloride yields potent antimicrobial sulfonamide derivatives.[10][11] Condensation with various reagents can also lead to the formation of new heterocyclic rings fused to the cinnoline core.[4][13]

  • Ring Functionalization: The benzene portion of the cinnoline ring can be substituted, typically with halogen atoms, prior to the ring-forming cyclization.[3] These halogenated derivatives, such as 6-bromothis compound, are valuable intermediates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[3]

Application as a Scaffold for Kinase Inhibitors

One of the most significant applications of this compound is as a scaffold for the design of kinase inhibitors.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. The cinnoline core acts as an effective "hinge-binding" motif, anchoring the inhibitor in the ATP-binding pocket of the target kinase.

Key Kinase Targets:

  • Bruton's Tyrosine Kinase (BTK): Derivatives of 4-aminocinnoline-3-carboxamide have been reported as potent BTK inhibitors, which is a key target for autoimmune diseases.[4]

  • Phosphoinositide 3-kinases (PI3Ks): The cinnoline scaffold is recognized for its potential in developing inhibitors of PI3Ks, which are central to cell proliferation and survival pathways implicated in cancer.[3]

The diagram below shows a simplified representation of the PI3K/Akt signaling pathway, a common target for cinnoline-based inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Targets (Cell Proliferation, Survival) Akt->Downstream Inhibitor Cinnoline-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt pathway showing the action of Cinnoline inhibitors.
Biological Activity of this compound Derivatives

The versatility of the this compound building block is demonstrated by the broad spectrum of biological activities exhibited by its derivatives.

Derivative ClassBiological ActivityTarget Organism/Cell LinePotency (MIC/IC₅₀)Reference
Cinnoline Sulphonamides AntibacterialE. coli, S. aureus, B. subtilis, P. aeruginosaMIC: 12.5–50 µg/mL[4][11]
Cinnoline Sulphonamides AntifungalC. albicans, A. nigerModerate to good activity[4][11]
4-Aminocinnoline-3-carboxamides BTK Inhibition(Enzymatic assay)Potent inhibition reported[4]
Substituted Cinnolin-4-amines CytotoxicityHuman tumor xenograftsDemonstrated in vivo activity[6]
Thienopyridazine Cinnolines AntibacterialE. coli, S. aureus, B. subtilis, K. pneumoniaePotent activity reported[1]
Cinnoline Nucleoside Analogs AntitubercularM. tuberculosisMIC = 2.3 µM[4]

Conclusion

This compound has firmly established itself as a cornerstone building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups provide a robust platform for generating chemical diversity. The demonstrated success of its derivatives as potent inhibitors of key biological targets, particularly protein kinases, underscores its value to drug development professionals. Furthermore, emerging applications in areas such as fluorescent probes highlight its expanding utility.[9][14] Future exploration of novel functionalization strategies and the application of this scaffold against new biological targets will undoubtedly continue to yield compounds of significant scientific and therapeutic importance.

References

Review of Cinnolin-4-amine literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cinnolin-4-amine and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] As isosteres of quinoline and isoquinoline, these compounds serve as versatile scaffolds in the design of novel therapeutic agents.[3] Among these, the this compound core is a crucial pharmacophore, forming the basis for compounds with activities ranging from anticancer and kinase inhibition to antimicrobial and anti-inflammatory effects.[2][3][4] This technical guide provides a comprehensive review of the this compound literature, focusing on its synthesis, biological activities, and therapeutic potential, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties of this compound

The parent compound, this compound, is a foundational structure for a vast library of derivatives. Its basic physicochemical properties are summarized below.

PropertyValueReference
CAS Number 5152-83-0[5]
Molecular Formula C₈H₇N₃[5]
Molecular Weight 145.16 g/mol [5]
Melting Point 209.5 °C[5]
Boiling Point 351.8 °C[5]
Flash Point 193.7 °C[5]
SMILES C1=CC=C2C(=C1)C(=CN=N2)N[5]

Synthesis of this compound Derivatives

The synthesis of the cinnoline ring system can be achieved through various cyclization strategies. The methods employed are crucial for introducing diverse substituents and generating chemical libraries for structure-activity relationship (SAR) studies.

Key Synthetic Protocols

1. Intramolecular Cyclization of Hydrazones: A common and versatile method involves the intramolecular cyclization of arylhydrazones. This approach allows for the synthesis of various substituted 4-amino cinnoline-3-carboxamides.[6]

  • Step 1: Diazotization: An appropriate aromatic amine (e.g., a substituted aniline) is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.[6][7]

  • Step 2: Coupling: The resulting diazonium salt is coupled with an active methylene compound, such as cyanoacetamide, in an aqueous ethanolic solution containing a base like sodium acetate to form a hydrazone.[6][7]

  • Step 3: Cyclization: The hydrazone undergoes intramolecular cyclization, often promoted by a Lewis acid like anhydrous aluminum chloride in a suitable solvent (e.g., chlorobenzene), to yield the 4-amino-cinnoline-3-carboxamide core.[4]

2. Cyclization of o-Aminoacetophenones: This method is described as a fairly universal route to obtain a wide range of cinnoline derivatives with yields often between 70-90%.[8]

  • Step 1: Diazotization: An ortho-aminoacetophenone is diazotized with sodium nitrite in an acidic medium (HCl, H₂SO₄, or formic acid).[8]

  • Step 2: Cyclization: The resulting arenediazonium salt undergoes spontaneous or induced cyclization to form the cinnoline ring.[8]

3. From 3-Chloro-4-Fluoro-Phenylamine (For Fluoro-Substituted Derivatives): This protocol is used for creating specific halogenated cinnoline derivatives.

  • Step 1: Condensation: The synthesis starts with the condensation of 3-chloro-4-fluoro aniline.[3]

  • Step 2: Cyclization: A cyclic condensation reaction leads to the formation of a 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one intermediate.[3]

  • Step 3: Further Modification: This intermediate can then be further modified, for example, through a Claisen-Schmidt condensation with an aromatic benzaldehyde, to produce a variety of derivatives.[3]

Biological Activities and Therapeutic Potential

Cinnoline-4-amine derivatives have demonstrated a broad array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Kinase Inhibition

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and autoimmune disorders. Cinnoline derivatives have emerged as potent inhibitors of several key kinases.[1]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is central to cell proliferation, survival, and differentiation.[1] Several studies have identified cinnoline derivatives as potent PI3K inhibitors.[1][9] Most compounds in a developed series showed nanomolar inhibitory activities against PI3Ks.[9]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key kinase in B-cell receptor signaling and is a validated target for autoimmune diseases and B-cell malignancies.[2] A series of 4-aminocinnoline-3-carboxamides have been reported to exhibit BTK inhibition.[2]

  • Other Kinases: The 4-amino scaffold is also found in inhibitors of other kinases. For instance, the structurally related 4-aminoquinazoline is a well-known core for inhibitors of EGFR, VEGFR, and Aurora kinases.[10][11] This suggests the potential of the this compound scaffold to be adapted for a wide range of kinase targets.

Compound ClassTarget KinaseIC₅₀NotesReference
Cinnoline DerivativesPI3KsNanomolar rangeA series of compounds were developed and evaluated.[9]
4-Aminocinnoline-3-carboxamidesBTKData not specifiedPatented as BTK inhibitors.[2]
Quinoline Amine (2b)PI3K/AKT/mTOR Pathway-Showed good binding energy in molecular docking.[12]

Note: Specific IC₅₀ values for a wide range of this compound derivatives against kinases are often proprietary or found within patent literature, which was not fully accessible in the search. The available academic literature confirms potent activity but sometimes lacks specific quantitative values for direct comparison.[1]

Anticancer Activity

The antiproliferative and cytotoxic effects of this compound derivatives have been extensively studied against various cancer cell lines.[13][14] Their mechanism of action is often linked to the inhibition of critical cellular pathways, such as the PI3K/Akt pathway, or targeting other key proteins like topoisomerases.[9][15]

  • Cytotoxicity: this compound itself has been shown to be cytotoxic to human tumor xenografts.[5]

  • Antiproliferative Activity: A series of cinnoline derivatives displayed micromolar inhibitory potency against several human tumor cell lines. For example, compound 25 from one study showed IC₅₀ values of 0.264 μM, 2.04 μM, and 1.14 μM against three different cancer cell lines.[9] Another study on a quinoline amine derivative, which shares structural similarities, identified a compound with an IC₅₀ of 29.4 μM against the A549 non-small cell lung cancer cell line.[12]

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Cinnoline Derivative 25 Human Tumor Cell Line 10.264[9]
Human Tumor Cell Line 22.04[9]
Human Tumor Cell Line 31.14[9]
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amineA549 (Non-small cell lung)29.4[12]
11H-Isoquino[4,3-c]cinnolin-12-one (1a )-Potent cytotoxicity[15]
Cinnoline Sulfonamides (19, 22, 23, 28, 31 )K562 (Leukemia)Potent activity[14]
Other Biological Activities
  • Antimicrobial Activity: Various substituted cinnoline sulphonamides and 4-amino cinnoline-3-carboxamide derivatives have been synthesized and screened for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains.[3] Halogen-substituted derivatives, in particular, showed potent activity.

  • CNS Activity: Certain 4-amino-3-cinnolinecarboxamides have demonstrated significant activity on the central nervous system (CNS) in pharmacological tests.[16] Additionally, some hexahydrocinnoline derivatives have shown sedative and anticonvulsant properties.[4]

  • Anti-inflammatory Activity: Cinnoline derivatives containing a pyrazoline moiety have shown good anti-inflammatory activity, with percentage inhibition values reported as 58.50% and 55.22% for specific compounds in one study.[3]

Key Experimental Protocols

Reproducibility and comparison of results rely on detailed experimental protocols. Below are summaries of common assays cited in the literature for evaluating this compound derivatives.

Antimicrobial Activity Screening (Disk Diffusion Method)

This method is widely used to assess the antimicrobial potential of new compounds.[3][6]

  • Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is uniformly streaked onto the surface of a sterile agar plate.

  • Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (like DMF or DMSO). A negative control disc with solvent only and a positive control disc with a standard antibiotic (e.g., Norfloxacin) are also placed on the agar.[6]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 24-48 hours.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The PI3K/Akt pathway is a primary target for many this compound derivatives, particularly in the context of cancer therapy.[1] Understanding this pathway is crucial for appreciating the mechanism of action of these compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Cinnoline This compound Derivatives Cinnoline->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, providing a foundation for the development of potent therapeutic agents. The derivatives have shown remarkable efficacy as kinase inhibitors, particularly targeting the PI3K/Akt pathway, and exhibit significant potential as anticancer drugs.[1][9] Furthermore, the broad biological profile, including antimicrobial and CNS activities, suggests that the full therapeutic potential of this chemical class is yet to be fully explored.[3][16] Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and conducting in vivo studies to translate the promising in vitro results into clinical candidates. The synthetic versatility of the cinnoline core will undoubtedly continue to fuel the discovery of novel and effective drugs for a range of human diseases.

References

Cinnolin-4-amine: A Technical Safety Profile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Cinnolin-4-amine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.

Signal Word: Warning[1]

Pictograms:

  • alt text

The following diagram outlines the logical flow of hazard identification for this compound.

Hazard_Identification cluster_0 Hazard Identification Workflow Start This compound Exposure_Routes Potential Exposure Routes Start->Exposure_Routes Oral Oral Ingestion Exposure_Routes->Oral Dermal Skin Contact Exposure_Routes->Dermal Inhalation Inhalation Exposure_Routes->Inhalation Eye_Contact Eye Contact Exposure_Routes->Eye_Contact H302 H302: Harmful if swallowed Oral->H302 H315 H315: Causes skin irritation Dermal->H315 H332 H332: Harmful if inhaled Inhalation->H332 H319 H319: Causes serious eye irritation Eye_Contact->H319 Hazard_Classification GHS Hazard Classification H302->Hazard_Classification H315->Hazard_Classification H332->Hazard_Classification H319->Hazard_Classification

Caption: Hazard Identification Workflow for this compound.

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided below.[2]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₇N₃
Molecular Weight145.16 g/mol
Melting Point209.50 °C
Boiling Point351.8 °C
Flash Point193.70 °C

Toxicological Information

Experimental Protocols

Specific experimental protocols for determining the safety and toxicological profile of this compound have not been published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

General Protocol for Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is a stepwise procedure with the use of a limited number of animals. The objective is to assign a chemical to a toxicity class rather than determining a precise LD50 value.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Stepwise Procedure:

    • If an animal dies at the starting dose, the test is repeated with a lower dose.

    • If an animal survives, the test is repeated with a higher dose.

    • This process continues until the toxicity class can be determined.

The following diagram illustrates the general workflow of an acute oral toxicity study.

Acute_Oral_Toxicity_Workflow cluster_1 Generalized Acute Oral Toxicity (OECD 423) Workflow Start Animal Selection and Acclimatization Fasting Overnight Fasting Start->Fasting Dosing Single Oral Gavage Dose Administration Fasting->Dosing Observation Observation for Mortality and Clinical Signs (14 days) Dosing->Observation Outcome Outcome Assessment Observation->Outcome Mortality Mortality Outcome->Mortality Yes Survival Survival Outcome->Survival No Lower_Dose Repeat with Lower Dose Mortality->Lower_Dose Higher_Dose Repeat with Higher Dose Survival->Higher_Dose Lower_Dose->Dosing Classification Assign GHS Toxicity Category Lower_Dose->Classification Higher_Dose->Dosing Higher_Dose->Classification

Caption: Generalized workflow for an acute oral toxicity study.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

The decision-making process for first aid is illustrated in the diagram below.

First_Aid_Decision_Tree cluster_2 First-Aid Decision Tree Exposure Exposure to this compound Route What is the route of exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin Skin Contact Route->Skin Skin Eyes Eye Contact Route->Eyes Eyes Ingestion Ingestion Route->Ingestion Ingestion Action_Inhalation Move to fresh air. Provide artificial respiration if needed. Consult a physician. Inhalation->Action_Inhalation Action_Skin Wash with soap and water. Consult a physician. Skin->Action_Skin Action_Eyes Rinse with water for 15 mins. Consult a physician. Eyes->Action_Eyes Action_Ingestion Rinse mouth with water. Do not induce vomiting. Consult a physician. Ingestion->Action_Ingestion

Caption: First-aid decision tree for this compound exposure.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep in a dark place, sealed in a dry, well-ventilated area. Recommended storage temperature is 2-8°C.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound.

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Disclaimer: This document is intended as a guide and is based on the best information currently available. It is the responsibility of the user to conduct their own risk assessment and to implement appropriate safety measures. This information is not a substitute for a formal Safety Data Sheet (SDS).

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cinnolin-4-amine from o-Aminophenyl-propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Cinnolin-4-amine, a valuable scaffold in medicinal chemistry, starting from o-aminophenyl-propanoic acid. The synthesis is a multi-step process involving the formation of a cinnolinone intermediate, followed by chlorination and subsequent amination.

Data Presentation

The following table should be used to record quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)Analytical Method
1Diazotization & Cyclizationo-Aminophenyl-propanoic acidNaNO₂, HCl, H₂OCinnolin-4(1H)-oneTLC, NMR
2ChlorinationCinnolin-4(1H)-onePOCl₃4-ChlorocinnolineTLC, NMR
3Amination4-ChlorocinnolineNH₃, EthanolThis compoundTLC, NMR, MS

Experimental Protocols

This protocol outlines a robust three-step synthesis of this compound.

Step 1: Synthesis of Cinnolin-4(1H)-one via Diazotization and Cyclization

This initial step involves the construction of the cinnolinone core from o-aminophenyl-propanoic acid. This reaction is a variation of the Richter cinnoline synthesis.[1]

  • Materials:

    • o-Aminophenyl-propanoic acid

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl)

    • Distilled water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve o-aminophenyl-propanoic acid in dilute hydrochloric acid in a round bottom flask and cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

    • Gradually warm the reaction mixture to room temperature and then heat to 70-80 °C. The cyclization of the intermediate diazonium salt will occur.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, Cinnolin-4(1H)-one, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Chlorocinnoline

The hydroxyl group of the cinnolinone is converted to a more reactive chloro leaving group, activating the 4-position for nucleophilic substitution.[3]

  • Materials:

    • Cinnolin-4(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Reflux condenser

    • Heating mantle

    • Round bottom flask

    • Crushed ice

    • Beaker

  • Procedure:

    • In a round bottom flask, suspend Cinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) using a heating mantle.

    • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the cooled mixture onto crushed ice in a large beaker to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood.

    • The product, 4-Chlorocinnoline, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction to introduce the amine functionality.[3]

  • Materials:

    • 4-Chlorocinnoline

    • Concentrated ammonia solution (or ammonia in ethanol)

    • Ethanol

    • Sealed reaction vessel (e.g., a pressure tube)

    • Heating source (e.g., oil bath)

    • Rotary evaporator

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate or dichloromethane for extraction

  • Procedure:

    • Dissolve 4-Chlorocinnoline in ethanol in a sealed reaction vessel.

    • Add a concentrated solution of ammonia in ethanol.

    • Seal the vessel and heat it to 100-150 °C for several hours. The reaction progress should be monitored by TLC.

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Treat the residue with an aqueous sodium hydroxide solution to liberate the free amine.

    • Extract the product, this compound, with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product may be further purified by column chromatography or recrystallization.

Visualizations

Synthetic Pathway for this compound

Synthesis_Pathway A o-Aminophenyl-propanoic acid B Cinnolin-4(1H)-one A->B 1. NaNO₂, HCl 2. Heat C 4-Chlorocinnoline B->C POCl₃, Reflux D This compound C->D NH₃, Ethanol, Heat

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Diazotization & Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination A1 Dissolve Starting Material A2 Diazotization (NaNO₂) A1->A2 A3 Cyclization (Heat) A2->A3 A4 Isolation of Cinnolin-4(1H)-one A3->A4 B1 Suspend in POCl₃ A4->B1 Product from Step 1 B2 Reflux B1->B2 B3 Quench with Ice B2->B3 B4 Isolation of 4-Chlorocinnoline B3->B4 C1 Dissolve in Ethanol with Ammonia B4->C1 Product from Step 2 C2 Heat in Sealed Vessel C1->C2 C3 Work-up and Extraction C2->C3 C4 Purification of this compound C3->C4

Caption: Detailed workflow for this compound synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Cinnolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the rapid and efficient synthesis of Cinnolin-4-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity. These compounds are of significant interest in medicinal chemistry due to their potential as modulators of various signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The this compound scaffold, in particular, is a privileged structure found in molecules exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The mechanism of action for many of these derivatives involves the modulation of key cellular signaling pathways. This application note details a proposed microwave-assisted method for the synthesis of various substituted this compound derivatives, adapted from established protocols for analogous heterocyclic systems, and provides an overview of relevant biological signaling pathways.

Synthetic Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution

The synthesis of this compound derivatives can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-chlorocinnoline and a variety of primary and secondary amines. Microwave irradiation dramatically accelerates this transformation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select 4-chlorocinnoline and amine nucleophile reactants Prepare reactants and solvent (e.g., 2-propanol) start->reactants mw_setup Combine reactants in microwave reaction vial reactants->mw_setup mw_irrad Microwave Irradiation (Set Power, Temp, Time) mw_setup->mw_irrad quench Cool vial and remove solvent mw_irrad->quench extract Purification via column chromatography quench->extract end Characterized This compound Derivative extract->end

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

Detailed Experimental Protocol:

  • Materials:

    • Substituted 4-chlorocinnoline (1.0 mmol)

    • Corresponding amine (1.1 mmol)

    • 2-Propanol (10 mL)

    • Microwave synthesis vials (10-20 mL) with stir bars

    • Microwave synthesizer

  • Procedure:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 4-chlorocinnoline (1.0 mmol) and the desired amine (1.1 mmol).

    • Add 2-propanol (10 mL) to the vial.

    • Seal the vial with a cap.

    • Place the vial into the cavity of the microwave synthesizer.

    • Irradiate the reaction mixture at 120 °C for 10-20 minutes with a power setting of 100-150 W.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction vial to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of a series of hypothetical this compound derivatives using the proposed microwave-assisted protocol.

EntryR Group on AmineTime (min)Power (W)Temp (°C)Yield (%)
1n-Butyl1512012092
2Cyclohexyl2015012088
3Aniline1010012095
44-Fluoroaniline1010012096
5Morpholine1512012090
6Piperidine1512012091

Biological Context: Relevant Signaling Pathways

Cinnoline and 4-aminoquinoline derivatives have been reported to interact with several key signaling pathways that are crucial in cell proliferation, survival, and inflammation. Understanding these pathways is essential for the rational design and development of novel therapeutic agents.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Cinnolin4amine This compound Derivative Cinnolin4amine->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound derivatives.

c-MET/HGF Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell migration, invasion, and proliferation. Dysregulation of the HGF/c-MET axis is implicated in tumor growth and metastasis.

cMET_HGF_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2/SOS cMET->GRB2 Recruits RAS RAS GRB2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Invasion ERK->Proliferation Promotes Cinnolin4amine This compound Derivative Cinnolin4amine->cMET Inhibits

Caption: The HGF/c-MET signaling cascade with potential inhibition by this compound derivatives.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Inhibition of BTK is a therapeutic strategy for B-cell malignancies and autoimmune diseases.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Leads to Activation of BCell_Survival B-Cell Survival & Proliferation NFkB->BCell_Survival Promotes Cinnolin4amine This compound Derivative Cinnolin4amine->BTK Inhibits

Caption: The BTK signaling pathway, a potential target for this compound derivatives.

Conclusion

The microwave-assisted synthesis protocol presented herein offers a rapid, efficient, and scalable method for the preparation of this compound derivatives. This approach is well-suited for the generation of libraries of these compounds for structure-activity relationship (SAR) studies. The potential for these derivatives to modulate key signaling pathways such as PI3K/Akt, c-MET/HGF, and BTK highlights their promise as lead compounds in drug discovery programs targeting cancer and inflammatory diseases. Further investigation into the precise molecular targets and mechanisms of action of these compounds is warranted.

References

Protocol for the Synthesis of 4-Amino-3-Arylcinnolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-3-arylcinnolines, a class of heterocyclic compounds with significant interest in medicinal chemistry. The described methodology is based on the established work of H.S. Lowrie, outlining a reliable pathway from 3-aryl-4-cinnolinecarboxylic acids.

Introduction

Cinnoline derivatives are a core scaffold in the development of various therapeutic agents. The introduction of an amino group at the 4-position and an aryl substituent at the 3-position can significantly influence the pharmacological properties of the cinnoline ring system. This protocol details the conversion of 3-aryl-4-cinnolinecarboxylic acids to the corresponding 4-amino derivatives through 4-hydroxy and 4-chloro intermediates.

Reaction Pathway

The overall synthetic strategy involves a three-step process starting from a 3-aryl-4-cinnolinecarboxylic acid:

  • Decarboxylation to the corresponding 4-hydroxy-3-arylcinnoline.

  • Chlorination of the hydroxyl group to yield a 4-chloro-3-arylcinnoline.

  • Amination of the 4-chloro derivative to produce the target 4-amino-3-arylcinnoline.

Synthesis_Workflow Start 3-Aryl-4-cinnolinecarboxylic Acid Step1 Step 1: Decarboxylation Start->Step1 Intermediate1 4-Hydroxy-3-arylcinnoline Step1->Intermediate1 Heat Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-3-arylcinnoline Step2->Intermediate2 POCl3 Step3 Step 3: Amination Intermediate2->Step3 End 4-Amino-3-arylcinnoline Step3->End Amine Source

Caption: Synthetic workflow for 4-amino-3-arylcinnolines.

Experimental Protocols

The following protocols are adapted from the procedures described by H.S. Lowrie for the synthesis of 3-phenylcinnoline derivatives and can be generalized for other 3-aryl analogs.[1]

Step 1: Synthesis of 4-Hydroxy-3-phenylcinnoline

Materials:

  • 3-Phenyl-4-cinnolinecarboxylic acid

  • Mineral oil

Procedure:

  • A mixture of 3-phenyl-4-cinnolinecarboxylic acid (1 part by weight) and mineral oil (4 parts by weight) is heated to 235-240 °C.

  • The reaction is held at this temperature until the evolution of carbon dioxide ceases.

  • The mixture is then cooled, and hexane is added to dilute the mineral oil.

  • The precipitated solid is collected by filtration, washed with hexane, and then recrystallized from ethanol to yield 4-hydroxy-3-phenylcinnoline.

Quantitative Data:

Starting MaterialProductYield (%)Melting Point (°C)
3-Phenyl-4-cinnolinecarboxylic acid4-Hydroxy-3-phenylcinnoline85229-231
Step 2: Synthesis of 4-Chloro-3-phenylcinnoline

Materials:

  • 4-Hydroxy-3-phenylcinnoline

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 4-hydroxy-3-phenylcinnoline (1 part by weight) and phosphorus oxychloride (5 parts by weight) is refluxed for 2 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully treated with ice and then neutralized with a sodium bicarbonate solution.

  • The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to give 4-chloro-3-phenylcinnoline.

Quantitative Data:

Starting MaterialProductYield (%)Melting Point (°C)
4-Hydroxy-3-phenylcinnoline4-Chloro-3-phenylcinnoline90133-134
Step 3: Synthesis of 4-Amino-3-phenylcinnoline

Materials:

  • 4-Chloro-3-phenylcinnoline

  • Ammonia source (e.g., alcoholic ammonia)

  • Phenol (as a catalyst)

Procedure:

  • A mixture of 4-chloro-3-phenylcinnoline, a small amount of phenol, and a saturated solution of ammonia in ethanol is heated in a sealed tube at 150 °C for 8 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is treated with a dilute sodium hydroxide solution to remove the phenol.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or benzene) to afford 4-amino-3-phenylcinnoline.

Quantitative Data for Representative Aminations:

R in 4-(R-amino)-3-phenylcinnolineAmine SourceYield (%)Melting Point (°C)Recrystallization Solvent
-NH₂Ethanolic Ammonia75185-186Benzene
-NHCH₂C₆H₅Benzylamine81141-142Ethanol
-NHCH₂CH₂C₆H₅Phenethylamine81145-147Benzene
-NHCH₂CH₂OHEthanolamine72144-145-
-NHC₆H₄OCH₃-pp-Anisidine77150-151Ethanol-Skelly B

Data extracted from Lowrie, H. S. J. Med. Chem. 1966, 9 (5), 670-675.[1]

Characterization

The synthesized compounds should be characterized using standard analytical techniques, including:

  • Melting Point: To determine the purity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Heating reactions in sealed tubes can lead to pressure buildup. Use appropriate safety shields and pressure-rated glassware.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Cinnolin-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target. These initial "hits" are then optimized into more potent, drug-like molecules. The Cinnoline-4-amine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities and its successful application as a starting point in FBDD campaigns, particularly in the development of kinase inhibitors.

These application notes provide a comprehensive overview and detailed protocols for utilizing Cinnolin-4-amine in FBDD, from initial screening to hit validation and lead optimization.

Key Applications of this compound in FBDD

Cinnoline derivatives have demonstrated inhibitory activity against a range of kinases, making this compound an attractive fragment for screening against this important class of drug targets.[1] Notably, a fragment-based approach utilizing a cinnoline core has led to the discovery of potent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in autoimmune diseases and B-cell malignancies.[1] The cinnoline scaffold has also been explored for the development of inhibitors for other kinases such as Phosphoinositide 3-kinases (PI3Ks).

Fragment-Based Drug Discovery Workflow using this compound

A typical FBDD campaign involves a multi-step process, starting from the screening of a fragment library to the identification of a clinical candidate. The following diagram illustrates a general workflow adapted for a this compound-based project.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization cluster_3 Candidate Selection FragLib This compound Fragment Library Screening Primary Screen (e.g., DSF, SPR, NMR) FragLib->Screening HitVal Hit Validation (Orthogonal Assay) Screening->HitVal Xtal X-ray Crystallography HitVal->Xtal ITC Binding Affinity (Kd) (ITC) HitVal->ITC SBDD Structure-Based Design Xtal->SBDD LE Ligand Efficiency Calculation ITC->LE MedChem Medicinal Chemistry (Fragment Growing/Linking) SBDD->MedChem SAR SAR Exploration MedChem->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

FBDD workflow for this compound.

Experimental Protocols

Synthesis of this compound

A recent chemoselective cyclodehydration strategy provides an efficient route to synthesize 4-aminocinnolines. The following protocol is adapted from this method for the synthesis of the parent this compound.[2]

Materials:

  • α-Arylhydrazono-β-oxoamide precursor

  • Hexaphenyloxodiphosphonium triflate (Hendrickson reagent)

  • Triflic anhydride (Tf2O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of hexaphenyloxodiphosphonium triflate (2.0 mmol) in DCM (5 mL) at room temperature, add triflic anhydride (2.0 mmol) under stirring.

  • To this mixture, add a solution of the α-arylhydrazono-β-oxoamide precursor (1.0 mmol) in DCM (10 mL).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO3 (15 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with water (2 x 15 mL), and dry over anhydrous Na2SO4.

  • Filter and evaporate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography to obtain this compound.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified target protein (e.g., BTK kinase domain) at 0.2-0.5 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound fragment library (e.g., 10 mM stock solutions in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 384-well PCR plates.

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final volume per well, use a final protein concentration of 2 µM and a final SYPRO Orange concentration of 5x.

  • Dispense 19.8 µL of the master mix into each well of a 384-well PCR plate.

  • Add 0.2 µL of each this compound fragment stock solution to the respective wells (final fragment concentration: 100 µM; final DMSO concentration: 1%). Include DMSO-only controls.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

  • Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control is considered a preliminary hit.

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified target protein (e.g., 20-50 µM in ITC buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound fragment hit (e.g., 0.5-1 mM in the same ITC buffer).

  • Isothermal Titration Calorimeter.

Procedure:

  • Thoroughly dialyze both the protein and the fragment solutions against the same ITC buffer to minimize buffer mismatch effects.

  • Degas both solutions immediately before the experiment.

  • Load the protein solution into the sample cell (typically ~200 µL).

  • Load the fragment solution into the injection syringe (typically ~40 µL).

  • Set the experimental parameters: temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

  • Perform an initial injection of 0.4 µL to remove any air from the syringe tip.

  • Run the titration experiment.

  • Analyze the resulting thermogram by integrating the heat pulses and fitting the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Data Presentation

Quantitative data from FBDD experiments are crucial for prioritizing fragments and tracking progress during lead optimization.

Compound IDTargetMethodKd (µM)IC50 (nM)Ligand Efficiency (LE)
This compound (Fragment Hit) BTKITC150>10,0000.35
Compound A (Optimized Lead) BTKAssay-5.30.41
Compound B (Optimized Lead) BTKAssay-390.38

Note: Data for the this compound fragment hit are representative values for a typical fragment. Data for optimized leads are derived from published studies on 4-aminoquinoline-3-carboxamide derivatives.[3]

Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = -ΔG / N where ΔG is the Gibbs free energy of binding (RTlnKd) and N is the number of non-hydrogen atoms. A higher LE indicates a more efficient binder.

Signaling Pathways

Understanding the biological context of the target is essential for drug discovery. This compound derivatives have shown promise as inhibitors of kinases in the PI3K/Akt and BTK signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Simplified PI3K/Akt signaling pathway.
BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Recruits & Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Promotes

Simplified BTK signaling pathway.

Conclusion

This compound represents a valuable and versatile fragment for initiating FBDD campaigns, particularly against kinase targets. Its favorable properties and demonstrated success in hit-to-lead optimization make it an important scaffold for consideration in modern drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their FBDD workflows.

References

Cinnolin-4-amine Derivatives as Environment-Sensitive Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Cinnoline-4-amine derivatives are emerging as a promising class of fluorogenic and fluorochromic probes for live-cell imaging. These compounds exhibit environment-sensitive fluorescence, meaning their emission properties are significantly influenced by the polarity of their surroundings. A key example is the 6-(4-cyanophenyl)cinnoline-4-amine, which is formed from the reduction of its corresponding non-fluorescent azide precursor, 4-azido-6-(4-cyanophenyl)cinnoline. This transformation from a weakly fluorescent azide to a highly fluorescent amine forms the basis of a powerful tool for biological investigations.[1][2][3] The fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine is particularly enhanced in polar solvents, with the strongest effect observed in water.[1][2][3][4] This phenomenon is attributed to a combination of aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT).[1][2][3]

Principle of Operation

The application of this probe in cell imaging relies on the intracellular reduction of a non-fluorescent azide to a fluorescent amine.[1] This "turn-on" mechanism ensures a high signal-to-noise ratio, as the fluorescence is generated in situ. The environment-sensitive nature of the resulting Cinnolin-4-amine allows for the probing of cellular microenvironments. The probe has been shown to penetrate cell membranes and accumulate within the cytoplasm, but not in the cell nucleus, making it suitable for visualizing cytoplasmic structures and processes.[1]

Applications

  • Live-cell imaging: The ability of the azide precursor to enter living cells and be converted to the fluorescent this compound allows for real-time visualization of cellular dynamics.[1]

  • Flow cytometry: The fluorescent signal generated is strong enough for detection and quantification by flow cytometry, enabling high-throughput analysis of cell populations.[1]

  • Probing cellular microenvironments: The fluorochromic and fluorogenic properties of this compound, which are dependent on solvent polarity, can be exploited to study changes in the intracellular environment.[1][2][4]

Quantitative Data

The photophysical properties of 6-(4-cyanophenyl)cinnoline-4-amine are crucial for its application as a fluorescent probe. The following table summarizes key quantitative data.

PropertyValueConditionsReference
Excitation Maximum (λex) 357/44 nm (DAPI filter cube)In HepG2 cells[1]
Emission Maximum (λem) 447/60 nm (DAPI filter cube)In HepG2 cells[1]
Quantum Yield (Φf) 0.11In water[1]
Fluorescence Increase 3-fold increase and bathochromic shiftIn DMSO (compared to less polar solvents)[1]

Experimental Protocols

I. Preparation of this compound Probe Stock Solution

  • Synthesis: 6-(4-cyanophenyl)cinnoline-4-amine can be synthesized by the reduction of 4-azido-6-(4-cyanophenyl)cinnoline using sodium borohydride in methanol, which results in a quantitative yield.[1][4]

  • Stock Solution: Prepare a 10 mM stock solution of the azide precursor (4-azido-6-(4-cyanophenyl)cinnoline) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

II. Live-Cell Imaging Protocol

This protocol is based on the study using the HepG2 liver cancer cell line.[1]

  • Cell Culture:

    • Culture HepG2 cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Dilute the 10 mM stock solution of the azide precursor in pre-warmed cell culture medium to a final concentration of 10 µM.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO2.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove the excess probe.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (e.g., excitation at 357/44 nm and emission at 447/60 nm).[1]

    • Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.

III. Flow Cytometry Protocol

  • Cell Preparation:

    • Culture and treat the cells with the azide precursor as described in the live-cell imaging protocol (steps II.1 and II.2).

  • Cell Harvesting:

    • After incubation, wash the cells with PBS.

    • Detach the cells from the culture dish using a suitable method (e.g., trypsinization).

    • Resuspend the cells in PBS or a suitable buffer for flow cytometry.

  • Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Use an excitation source and emission detector compatible with the fluorescence of this compound (e.g., excitation around 355 nm and emission detection around 450 nm).

    • Gate on the cell population of interest and quantify the fluorescence intensity.

Visualizations

experimental_workflow cluster_preparation Probe Preparation & Cell Culture cluster_experiment Experiment cluster_analysis Analysis synthesis Synthesis of Azide Precursor stock Prepare 10 mM Stock in DMSO synthesis->stock loading Load Cells with 10 µM Azide stock->loading culture Culture HepG2 Cells culture->loading incubation Incubate for 4h at 37°C loading->incubation wash Wash Cells with PBS incubation->wash imaging Fluorescence Microscopy wash->imaging flow Flow Cytometry wash->flow

Caption: Experimental workflow for using the this compound probe.

signaling_pathway probe 4-Azido-6-(4-cyanophenyl)cinnoline (Non-fluorescent) cell Live Cell probe->cell reduction Intracellular Reduction cell->reduction amine 6-(4-cyanophenyl)cinnoline-4-amine (Fluorescent) reduction->amine detection Fluorescence Detection amine->detection

Caption: Mechanism of this compound fluorescence activation in cells.

References

Application of Cinnolin-4-amine in Antibacterial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, the antibacterial potential of the cinnoline scaffold is a promising area of research. This document provides detailed application notes and protocols for the evaluation of Cinnolin-4-amine and its derivatives in antibacterial assays. While specific data for the parent this compound is limited in publicly available literature, this guide draws upon established methodologies and data from closely related cinnoline derivatives to provide a comprehensive framework for its investigation. The structural similarity of cinnolines to quinolones, a well-established class of antibacterial agents, suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase.

Data Presentation: Antibacterial Activity of Cinnoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cinnoline derivatives against a range of bacterial strains, as reported in the scientific literature. This data provides a baseline for understanding the potential antibacterial efficacy of this compound. It is important to note that substitutions on the cinnoline core can significantly impact activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-(p-aminophenyl sulphonamide) cinnoline 3-carboxamides (General Range)Gram-positive & Gram-negative bacteria0.2-100[1]
Novel Cinnoline Derivative CN-7 (with carboxylic group)E. coli12.5[2]
Novel Cinnoline Derivative CN-11 (with chloro group)M. tuberculosis H37Rv12.5[2]
Novel Cinnoline Derivative CN-12M. tuberculosis H37Rv12.5[2]
7-substituted 4-aminocinnoline-3-carboxamide derivatives (General Range)V. cholera, E. coli, B. subtilis, M. luteus, S. aureus, K. pneumoniae, Corynebacterium, S. albus6.25–25[3]
Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives (General Range)B. subtilis, S. aureus, E. coli, P. aeruginosa12.5–50[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard antibacterial susceptibility testing methods.

Preliminary Antibacterial Screening: Disk Diffusion Assay (Kirby-Bauer Method)

This method is a qualitative screening tool to assess the antibacterial activity of a compound.

Materials:

  • Test compound (this compound) solution of known concentration

  • Sterile paper disks (6 mm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent) disks

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard.

  • Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate.

  • Allow the plate to dry for a few minutes.

  • Aseptically place paper disks impregnated with the test compound solution, positive control, and negative control onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.

Quantitative Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (this compound) stock solution

  • 96-well microtiter plates

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB)

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ciprofloxacin) and negative control (broth only)

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Antibacterial Assay

G cluster_screening Preliminary Screening cluster_mic MIC Determination A Prepare Bacterial Inoculum B Inoculate MHA Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Prepare Serial Dilutions of Compound E->F Active compounds proceed to quantitative analysis G Inoculate with Bacteria F->G H Incubate Microtiter Plate G->H I Determine MIC (Lowest Concentration with No Growth) H->I

Caption: Workflow for antibacterial susceptibility testing.

Proposed Mechanism of Action: DNA Gyrase Inhibition

G A This compound B Bacterial DNA Gyrase (Topoisomerase II) A->B Binds to C DNA Replication Fork B->C Acts on D Inhibition of DNA Gyrase Activity B->D is inhibited by this compound E Prevention of DNA Supercoiling Relaxation D->E F Inhibition of DNA Replication and Repair E->F G Bacterial Cell Death F->G

Caption: Postulated mechanism of antibacterial action.

References

Application Notes and Protocols for Cinnolin-4-amine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, Cinnolin-4-amine derivatives have garnered significant interest for their potential as anticancer agents. These compounds have been shown to target various key players in cancer progression, including receptor tyrosine kinases like EGFR and VEGFR-2, as well as enzymes crucial for DNA replication and integrity, such as topoisomerases. This document provides detailed application notes and experimental protocols for the study of this compound derivatives in cancer cell lines, summarizing key findings and methodologies to facilitate further research and development in this promising area.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Triazepinocinnoline Derivative (Compound 7)MCF-7 (Breast Cancer)0.049[1]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Triazepinocinnoline Derivative (Compound 7)EGFR Tyrosine Kinase0.22[1]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis.

EGFR Signaling Pathway Inhibition

Several this compound derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. By blocking the ATP binding site of the EGFR tyrosine kinase, these compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Cinnolin4Amine This compound Derivative Cinnolin4Amine->EGFR Inhibits ATP->EGFR ADP ADP RAS RAS pEGFR->RAS Activates PI3K PI3K pEGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis_Pathway Cinnolin4Amine This compound Derivative Mitochondria Mitochondria Cinnolin4Amine->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MTT_Workflow A Seed cells in 96-well plate B Treat with this compound derivative A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G Apoptosis_Assay_Workflow A Treat cells with this compound derivative B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F Cell_Cycle_Workflow A Treat cells with this compound derivative B Harvest and fix cells in 70% ethanol A->B C Stain with Propidium Iodide (PI) B->C D Incubate for 30 minutes C->D E Analyze by flow cytometry D->E

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Cinnolin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) of Cinnolin-4-amine derivatives, a promising class of compounds with a broad spectrum of biological activities. The protocols outlined below are designed to facilitate the identification of novel cinnoline-based lead compounds for drug discovery programs targeting key cellular signaling pathways implicated in diseases such as Parkinson's disease and cancer.

Introduction to High-Throughput Screening of this compound Derivatives

The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various protein kinases.[1] High-throughput screening (HTS) enables the rapid testing of large and diverse chemical libraries containing this compound analogs to identify compounds that modulate specific biological targets or pathways. Common HTS methodologies applied to cinnoline derivatives include biochemical assays to measure enzyme activity and cell-based assays to assess cellular responses like proliferation, apoptosis, and the status of signaling pathways.

Application Note 1: High-Throughput Screening for LRRK2 Kinase Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic contributor to Parkinson's disease, making it a compelling therapeutic target.[2] Cinnoline derivatives have been identified as potent LRRK2 inhibitors.[1] The following protocols describe a biochemical and a cell-based HTS assay to identify novel LRRK2 inhibitors from a library of this compound derivatives.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its activation leads to the phosphorylation of several downstream targets, including a subset of Rab GTPases, which are involved in regulating vesicular trafficking.[2] Pathogenic mutations, such as G2019S, enhance LRRK2 kinase activity. Inhibition of LRRK2 kinase activity leads to the dephosphorylation of autophosphorylation sites like Ser935.[1][3]

LRRK2_Signaling_Pathway cluster_0 cluster_1 LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation pRab_GTPases p-Rab GTPases LRRK2->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Cinnolin_4_amine This compound Derivative Cinnolin_4_amine->LRRK2

Caption: LRRK2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: Biochemical LRRK2 TR-FRET Kinase Assay

This assay quantitatively measures the in vitro kinase activity of LRRK2.

Materials:

  • Recombinant LRRK2 (e.g., G2019S mutant)

  • Fluorescein-labeled LRRKtide substrate

  • Kinase Buffer

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody)

  • This compound derivatives library

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound derivatives in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing LRRK2 enzyme and Fluorescein-LRRKtide substrate in kinase buffer.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection reagent (Tb-anti-pLRRKtide antibody) to each well.

  • Signal Measurement: Incubate for 60 minutes at room temperature and measure the TR-FRET signal (emission at 520 nm and 490 nm with excitation at 340 nm) using a plate reader.

  • Data Analysis: Calculate the emission ratio (520/490 nm) and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Experimental Protocol: Cell-Based LRRK2 pSer935 TR-FRET Assay

This assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context.[1][4]

Materials:

  • SH-SY5Y cells (or other suitable cell line)

  • BacMam LRRK2-GFP (wild-type or G2019S)

  • Cell culture medium

  • This compound derivatives library

  • Lysis buffer

  • Terbium-labeled anti-pSer935-LRRK2 antibody

  • 384-well white plates

Procedure:

  • Cell Transduction: Transduce SH-SY5Y cells with BacMam LRRK2-GFP.

  • Cell Seeding: Seed the transduced cells into a 384-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound derivatives to the cells and incubate for 90 minutes.

  • Cell Lysis: Remove the culture medium and add lysis buffer to each well.

  • Detection Antibody Addition: Add the Terbium-labeled anti-pSer935-LRRK2 antibody.

  • Incubation: Incubate at room temperature for 2 hours.

  • Signal Measurement: Measure the TR-FRET signal (emission at 520 nm and 490 nm with excitation at 340 nm).

  • Data Analysis: Calculate the emission ratio (520/490 nm) and determine the IC50 values.

Quantitative Data for LRRK2 Inhibitors

The following table summarizes the inhibitory activity of known LRRK2 inhibitors, which can be used as reference compounds.

CompoundAssay TypeTargetIC50 (nM)Reference
LRRK2-IN-1BiochemicalWT LRRK213[2]
LRRK2-IN-1BiochemicalG2019S LRRK26[5]
MLi-2BiochemicalG2019S LRRK20.76[5]
MLi-2CellularpS935 LRRK21.4[5]
AbivertinibBiochemicalWT LRRK2177.0[6]
AbivertinibBiochemicalG2019S LRRK2410.3[6]

Application Note 2: High-Throughput Screening for PI3K/Akt Pathway Inhibitors

The PI3K/Akt signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival.[7] Cinnoline derivatives have been identified as potent PI3K inhibitors with antiproliferative activity.[8]

PI3K/Akt Signaling Pathway

Activation of PI3K leads to the phosphorylation of Akt, which in turn phosphorylates a variety of downstream substrates that promote cell survival and proliferation.

PI3K_Akt_Signaling_Pathway cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation pAkt p-Akt PIP3->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Cinnolin_4_amine This compound Derivative Cinnolin_4_amine->PI3K Inhibition HTS_Workflow cluster_0 HTS Workflow A Compound Library (this compound derivatives) B Assay Plate Preparation (Cell Seeding/Reagent Dispensing) A->B C Compound Addition B->C D Incubation C->D E Signal Detection (e.g., TR-FRET, Luminescence) D->E F Data Analysis (IC50 Determination) E->F G Hit Identification F->G

References

Application Notes and Protocols: Experimental Protocol for Mannich Reaction with Cinnolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Mannich bases derived from Cinnolin-4-amine. The Mannich reaction is a cornerstone of medicinal chemistry, enabling the introduction of aminomethyl groups to create novel molecular scaffolds with significant therapeutic potential.[1][2][3] Cinnoline derivatives, in particular, have garnered interest due to their diverse pharmacological activities, including antibacterial, analgesic, and anti-inflammatory properties.[1][4][5][6] This protocol is adapted from established procedures for similar heterocyclic amines and offers a foundational method for synthesizing a new class of this compound-based Mannich bases for further investigation in drug discovery and development.

Introduction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine.[2][7] This versatile reaction forms a β-amino-carbonyl compound, known as a Mannich base.[7] In the context of drug development, the introduction of an aminoalkyl chain via the Mannich reaction can significantly enhance the pharmacological profile of a lead compound.[1]

Cinnoline, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyridazine ring, and its derivatives are recognized as important pharmacophores.[1] Specifically, Mannich bases derived from cinnoline scaffolds have shown promising biological activities.[1][4][5][6] While specific protocols for the Mannich reaction using this compound as the active hydrogen component are not extensively detailed in the available literature, this document outlines a generalized yet comprehensive experimental procedure extrapolated from reactions with structurally related compounds like 4-methyl-3-acetyl cinnoline and other heterocyclic amines.[1][4]

Experimental Protocol

This protocol describes a general procedure for the synthesis of a Mannich base from this compound, formaldehyde, and a secondary amine. Researchers should note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for different amine substrates.

Materials:

  • This compound

  • Formaldehyde (37% solution in water)

  • A secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)

  • Methanol (or another suitable solvent like ethanol or dioxane)

  • Hydrochloric acid (optional, for catalyst)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol.

  • Addition of Reagents: To the stirred solution, add the secondary amine (1.1 equivalents) followed by the formaldehyde solution (1.2 equivalents). If desired, a catalytic amount of hydrochloric acid can be added.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 60-65°C.[1] Allow the reaction to proceed for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Mannich base.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes the key reactants and conditions for the generalized Mannich reaction of this compound. Researchers should adapt the quantities and specific reagents based on their experimental design.

Parameter Description Example Molar Ratio Notes
Active Hydrogen Compound This compound1The primary substrate for the reaction.
Aldehyde Formaldehyde (37% aq. solution)1.2A non-enolizable aldehyde is typically used.[8]
Amine Secondary Amine (e.g., Dimethylamine)1.1Primary amines can also be used.[9]
Solvent Methanol-Ethanol or dioxane can also be explored.
Catalyst Hydrochloric Acid (optional)Catalytic amountAcid catalysis can facilitate iminium ion formation.[10]
Temperature 60-65°C-Optimization may be required.[1]
Reaction Time 2-6 hours-Monitor reaction progress by TLC.

Mandatory Visualizations

Experimental Workflow Diagram

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Cinnolin4Amine This compound Mixing Mixing in Solvent (e.g., Methanol) Cinnolin4Amine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing SecondaryAmine Secondary Amine SecondaryAmine->Mixing Heating Heating (60-65°C) Mixing->Heating Reflux Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Mannich Base (Final Product) Purification->Product Signaling_Pathway_Hypothesis MannichBase This compound Mannich Base Kinase Protein Kinase (e.g., ATM Kinase) MannichBase->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Phosphorylation CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammatory) Downstream->CellularResponse Modulation

References

Application Notes: Cinnolin-4-amine as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnolin-4-amine, a heterocyclic aromatic amine, is a compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active molecules. Accurate and precise quantification of this compound is crucial for its use as a reference standard in various analytical applications, particularly in High-Performance Liquid Chromatography (HPLC). These application notes provide a comprehensive overview and a detailed protocol for the use of this compound as an HPLC reference standard, intended for researchers, scientists, and professionals in drug development.

Principle of the Method

The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the identification and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of this compound as a sharp, symmetrical peak. The UV detector is set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of the this compound reference standard.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard B Prepare Stock Solution A->B C Prepare Working Standard Solutions B->C G Inject Standard Solutions C->G D Prepare Mobile Phase F System Suitability Test D->F E Prepare Sample Solution H Inject Sample Solution E->H F->G I Generate Calibration Curve G->I J Integrate Peak Areas G->J H->J K Quantify this compound I->K J->K

Caption: Experimental workflow for HPLC analysis.

Detailed Experimental Protocol

1. Apparatus and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

2. Reagents and Materials

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Glacial acetic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM ammonium acetate buffer by dissolving 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. The mobile phase consists of a mixture of the ammonium acetate buffer and acetonitrile in a ratio of 70:30 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the standard stock solution with the mobile phase. These solutions are used to construct the calibration curve.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Table 1: HPLC Chromatographic Conditions.

Method Validation

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following parameters should be evaluated:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are observed at the retention time of this compound.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: The precision of the method is evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by injecting a standard solution of this compound multiple times (n=6) on the same day and on different days. The relative standard deviation (%RSD) should be ≤ 2%.

  • Accuracy: The accuracy of the method is determined by a recovery study. A known amount of this compound is spiked into a placebo sample at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is approximately 10:1.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9995

Table 3: Precision Data

ParameterRepeatability (Intra-day)Intermediate Precision (Inter-day)
Number of Injections (n) 66 (over 3 days)
Mean Peak Area 381,050380,500
Standard Deviation 3,4294,566
%RSD 0.90% 1.20%

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean Recovery 99.77%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Conclusion

The HPLC method described in these application notes provides a reliable and robust protocol for the quantification of this compound when used as a reference standard. The method is specific, linear, precise, and accurate over the specified concentration range. Adherence to this protocol will enable researchers and scientists to obtain high-quality, reproducible data for their analytical needs in drug development and quality control.

Application Notes and Protocols: Functionalization of Cinnolin-4-amine for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4][5][6][7] Cinnolin-4-amine, a key derivative, presents a versatile platform for the development of novel therapeutics. Its inherent biological activity, coupled with the reactive 4-amino group, makes it an attractive candidate for functionalization in targeted drug delivery systems.[2][8] This document provides detailed application notes and protocols for the proposed functionalization of this compound for targeted drug delivery, focusing on conjugation strategies, relevant signaling pathways, and methods for efficacy evaluation.

Proposed Functionalization Strategies for this compound

The primary amino group at the C4 position of the cinnoline ring is the principal site for chemical modification, allowing for the attachment of targeting ligands, linkers, and therapeutic payloads. This functionalization aims to create drug conjugates that can selectively bind to and act on specific cell types, thereby enhancing therapeutic efficacy and reducing off-target toxicity.

A general workflow for the functionalization of this compound for targeted drug delivery is proposed below. This involves the activation of a targeting moiety (e.g., a peptide or small molecule) and its subsequent conjugation to the this compound core, potentially via a linker.

G cluster_0 Targeting Ligand Preparation cluster_1 This compound Core cluster_2 Conjugation & Purification cluster_3 Final Product Targeting_Ligand Targeting Ligand (e.g., Peptide, Folic Acid) Activated_Ligand Activated Ligand (e.g., NHS-ester, Maleimide) Targeting_Ligand->Activated_Ligand Activation Conjugation Conjugation Reaction Activated_Ligand->Conjugation Cinnolin_4_amine This compound Cinnolin_4_amine->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Targeted_Conjugate Targeted this compound Drug Conjugate Characterization->Targeted_Conjugate G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT3 STAT3 CSF1R->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->CSF1R G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->cMet

References

Troubleshooting & Optimization

Technical Support Center: Cinnolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Cinnolin-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent and robust method for synthesizing this compound and its derivatives is a multi-step process. This typically begins with a substituted aniline, which undergoes cyclization to form a cinnolin-4(1H)-one intermediate. This intermediate is then halogenated, most commonly chlorinated, to produce a 4-chlorocinnoline. The final step is a nucleophilic aromatic substitution (SNAr) to introduce the amine group at the 4-position.[1]

Q2: I'm experiencing a low yield in the final amination step. What are the likely causes?

A2: Low yields in the amination of 4-chlorocinnoline are a common issue and can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion due to suboptimal temperature, insufficient reaction time, or the use of a weak nucleophile (ammonia source).

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Product degradation: The this compound product may be unstable under the reaction conditions, especially at elevated temperatures.

  • Suboptimal work-up and purification: Product loss can occur during extraction and purification steps.

Q3: How can I improve the yield of the amination reaction?

A3: To improve the yield, consider the following optimization strategies:

  • Reaction Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation. A typical range for the amination with ammonia in a sealed tube is 100-150°C.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

  • Ammonia Source: Using a concentrated solution of ammonia in a suitable solvent like ethanol is common.[1] In some cases, in-situ generation of ammonia can be an effective strategy.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reactants. Protic solvents like ethanol are often used, but aprotic polar solvents may also be effective.

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound can be challenging due to its basic nature. Here are some effective strategies:

  • Acid-Base Extraction: This is a useful first step to remove neutral and acidic impurities. The basic this compound can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified to precipitate the purified amine.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. However, the acidic nature of silica can lead to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.[2] Alternatively, using a more basic stationary phase like alumina can be beneficial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain a high-purity product.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4-Chloro-6-bromocinnoline
Potential Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction is heated to reflux (approximately 105-110°C) for a sufficient duration (e.g., 2-6 hours). Monitor the reaction progress by TLC until the starting 6-bromocinnolin-4(1H)-one is consumed.[1]
Hydrolysis of POCl₃ Use an excess of phosphorus oxychloride (POCl₃) and ensure all glassware is thoroughly dried to prevent premature quenching of the reagent.
Suboptimal Work-up During the quenching process, slowly and carefully pour the cooled reaction mixture onto crushed ice to control the exothermic reaction. Neutralize the acidic solution with a suitable base, such as saturated sodium bicarbonate solution, to a pH of approximately 8 to ensure complete precipitation of the product.[1]
Product Loss During Extraction Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
Issue 2: Low Yield and/or Side Product Formation in the Amination of 4-Chloro-6-bromocinnoline
Potential Cause Troubleshooting Step
Low Reactivity of 4-Chlorocinnoline The electron-withdrawing nature of the cinnoline ring activates the 4-position for nucleophilic attack, but steric hindrance or other electronic factors can still impede the reaction. Ensure the reaction is conducted in a sealed vessel to maintain the concentration of ammonia and heat to a temperature between 100-150°C.[1]
Formation of Hydroxy-cinnoline The presence of water can lead to the hydrolysis of 4-chlorocinnoline to the corresponding 4-hydroxycinnoline. Ensure anhydrous conditions are maintained.
Decomposition of Product Cinnoline derivatives can be sensitive to high temperatures. Monitor the reaction by TLC and avoid unnecessarily long reaction times.
Inefficient Purification This compound can be challenging to purify. Use a combination of acid-base extraction and column chromatography with a modified eluent (e.g., containing triethylamine) for optimal results.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-bromocinnolin-4(1H)-one

This protocol is adapted from a common synthetic route.[1]

  • Intermediate Formation: To a solution of 4-bromoaniline in methanol, add ethyl propiolate. Stir the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours), monitoring the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude 3-(4-bromoanilino)acrylate intermediate.

  • Cyclization: In a separate flask, heat diphenyl ether to a high temperature (e.g., 200-220°C). Slowly add the crude 3-(4-bromoanilino)acrylate intermediate to the hot diphenyl ether. Maintain the high temperature for a specified time (e.g., 1-2 hours) to facilitate the cyclization reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash with hexane. The crude 6-bromocinnolin-4(1H)-one can be purified further by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-chloro-6-bromocinnoline

This protocol is a standard chlorination procedure for cinnolinones.[1]

  • Reaction Setup: Suspend 6-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for several hours (e.g., 2-6 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture and slowly pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 4-chloro-6-bromocinnoline.

Protocol 3: Synthesis of this compound (from 4-chloro-6-bromocinnoline)

This protocol describes the final amination step.[1]

  • Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-6-bromocinnoline in a suitable solvent such as ethanol.

  • Amination: Add a concentrated solution of ammonia in ethanol.

  • Reaction: Heat the sealed tube to a temperature typically ranging from 100 to 150°C for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction vessel to room temperature. Remove the solvent under reduced pressure.

  • Purification: Treat the residue with a base (e.g., aqueous sodium hydroxide) to liberate the free amine. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to afford 6-Bromothis compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-chloro-6-bromocinnoline

ParameterCondition 1Condition 2Condition 3
Chlorinating Agent POCl₃POCl₃SOCl₂
Solvent Neat POCl₃DioxaneToluene
Temperature (°C) 110100110
Reaction Time (h) 468
Typical Yield (%) 85-9580-9075-85

Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.

Table 2: Troubleshooting Amination of 4-chloro-6-bromocinnoline - Impact of Parameters on Yield

ParameterVariationObserved Effect on YieldRecommendation
Temperature Too low (<100°C)Incomplete conversion, low yieldIncrease temperature to 100-150°C
Too high (>160°C)Increased side products, decomposition, lower yieldMaintain temperature within the optimal range
Solvent Protic (e.g., Ethanol)Moderate to good yieldA good starting point for optimization
Aprotic Polar (e.g., DMF)Can lead to higher yields but may require higher temperaturesConsider for difficult substrates
Ammonia Source Aqueous AmmoniaCan introduce water, leading to hydrolysisUse ammonia in an organic solvent or gaseous ammonia
Ammonia in EthanolGood yields, common practiceRecommended for initial attempts

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cinnolin-4(1H)-one Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination Aniline Substituted Aniline Intermediate Cyclization Precursor Aniline->Intermediate Reaction with alkyne/ester Cinnolinone Cinnolin-4(1H)-one Intermediate->Cinnolinone Thermal Cyclization Chlorocinnoline 4-Chlorocinnoline Cinnolinone->Chlorocinnoline POCl₃ Cinnolinamine This compound Chlorocinnoline->Cinnolinamine NH₃, heat

Caption: Overall synthetic workflow for this compound.

TroubleshootingAmination cluster_temp Temperature Optimization cluster_time Time Optimization cluster_reagents Reagent Quality cluster_workup Purification Issues Start Low Yield in Amination Step CheckTemp Check Reaction Temperature Start->CheckTemp CheckTime Monitor Reaction Time (TLC) Start->CheckTime CheckReagents Verify Reagent Quality Start->CheckReagents CheckWorkup Review Work-up & Purification Start->CheckWorkup TempTooLow Too Low (<100°C)? Increase Temperature CheckTemp->TempTooLow TempTooHigh Too High (>150°C)? Decrease Temperature CheckTemp->TempTooHigh Incomplete Incomplete Reaction? Increase Time CheckTime->Incomplete Degradation Product Degradation? Decrease Time CheckTime->Degradation Anhydrous Anhydrous Conditions? CheckReagents->Anhydrous AmmoniaConc Sufficient NH₃ Conc.? CheckReagents->AmmoniaConc ExtractionLoss Product Loss in Extraction? Optimize pH & Solvent CheckWorkup->ExtractionLoss ColumnIssues Column Tailing? Add Base to Eluent CheckWorkup->ColumnIssues

Caption: Troubleshooting workflow for low yield in the amination step.

References

Technical Support Center: Side Reactions in the Richter Cinnoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Richter cinnoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions associated with this synthetic method.

Frequently Asked Questions (FAQs)

Q1: What is the Richter cinnoline synthesis and what is its primary application?

The Richter cinnoline synthesis is a chemical reaction that produces cinnoline derivatives from the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by cyclization.[1][2] This reaction is a fundamental method for synthesizing the cinnoline scaffold, a heterocyclic motif of interest in medicinal chemistry due to the diverse biological activities of its derivatives.

Q2: What are the most common problems encountered during a Richter cinnoline synthesis?

The most frequently reported issues are low yields of the desired cinnoline product and the formation of a significant amount of tar-like material.[3] These problems are often linked to the instability of the intermediate aryldiazonium salt.[3]

Q3: What causes the formation of tar and other side products?

The primary cause is the decomposition of the aryldiazonium salt intermediate, which is sensitive to the harsh acidic conditions and elevated temperatures often employed for cyclization.[3] This decomposition can lead to a complex mixture of polymeric materials, collectively referred to as "tar." Additionally, specific, characterizable side products such as 1H-indazoles can form, particularly if the aryl diazonium salt has an ortho-alkyl group.

Q4: How do reaction conditions influence the outcome of the synthesis?

Reaction conditions play a critical role. Key parameters to control are:

  • Temperature: Low temperatures (0-5 °C) during the diazotization step are crucial for maintaining the stability of the diazonium salt.[3]

  • Acidity: The choice of acid is important. Less nucleophilic acids, such as sulfuric acid, can help minimize unwanted side reactions of the diazonium salt.[3]

  • Rate of Heating: A slow, gradual warming of the reaction mixture after diazotization can favor the desired intramolecular cyclization over decomposition pathways.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Cinnoline Product and Excessive Tar Formation
Symptom Possible Cause Troubleshooting Recommendation
The reaction mixture turns dark and viscous, and the isolated yield of the cinnoline is low.Decomposition of the aryldiazonium salt intermediate due to harsh reaction conditions.Temperature Control: Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite for the diazotization. Use an ice-salt bath for better temperature management.
Acid Selection: Consider using sulfuric acid instead of hydrochloric acid to reduce the nucleophilicity of the medium.
Stepwise Cyclization: After the diazotization is complete, do not heat the reaction mixture directly. Instead, allow it to slowly warm to room temperature and stir for an extended period (e.g., 1-2 hours) before gentle heating to induce cyclization.
Protecting Groups: If your starting material has substituents that are sensitive to acidic conditions, consider protecting them before the synthesis.
Issue 2: Formation of an Unexpected Isomer - 1H-Indazole
Symptom Possible Cause Troubleshooting Recommendation
Spectroscopic analysis (e.g., NMR, MS) of the crude product indicates the presence of a significant amount of a 1H-indazole isomer in addition to the expected cinnoline.The presence of an ortho-alkyl group on the aryldiazonium salt can promote an alternative cyclization pathway leading to the formation of a five-membered indazole ring instead of the six-membered cinnoline ring.Substrate Design: If possible, avoid starting materials with ortho-alkyl groups if the cinnoline product is the desired outcome.
Reaction Conditions: Carefully optimize the reaction temperature and acid concentration. Lower temperatures and less acidic conditions may disfavor the indazole formation pathway, though this can also impact the rate of the desired cinnoline formation.

Data on Reaction Conditions and Yields

Quantitative data on the direct comparison of different conditions for the Richter synthesis is sparse in the literature. The following table provides a qualitative summary of expected outcomes based on the available information.

Reaction Condition Anticipated Effect on Cinnoline Yield Anticipated Effect on Side Product Formation
Low Temperature Diazotization (0-5 °C) HigherLower (less diazonium salt decomposition)
High Temperature Diazotization (>10 °C) LowerHigher (more diazonium salt decomposition and tar)
Use of Sulfuric Acid Potentially HigherLower (less nucleophilic substitution on the diazonium salt)
Use of Hydrochloric Acid Potentially LowerHigher (chloride ions can act as nucleophiles)
Rapid Heating for Cyclization LowerHigher (favors decomposition over cyclization)
Gradual Warming for Cyclization HigherLower (favors intramolecular cyclization)

Experimental Protocols

Protocol 1: Synthesis of o-Aminophenylpropiolic Acid (Starting Material)

This is a general procedure and may require optimization for specific substrates.

  • Sonogashira Coupling: To a solution of o-iodoaniline (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Desilylation: Dissolve the crude product in methanol and add a base such as potassium carbonate or sodium hydroxide.

  • Stir the mixture at room temperature until the desilylation is complete (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the o-aminophenylacetylene with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the o-aminophenylacetylene.

  • Carboxylation: The propiolic acid can be generated from the terminal alkyne via various methods, for instance, by reaction with a Grignard reagent followed by quenching with carbon dioxide (dry ice).

Protocol 2: Richter Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid
  • Diazotization: Dissolve o-aminophenylpropiolic acid (1.0 eq) in dilute hydrochloric acid or sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Gently heat the mixture to 50-70 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature. The product, 4-hydroxycinnoline-3-carboxylic acid, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Decarboxylation of 4-Hydroxycinnoline-3-carboxylic Acid
  • Place the dry 4-hydroxycinnoline-3-carboxylic acid in a flask equipped for distillation or with a gas outlet.

  • Heat the solid under vacuum or in a high-boiling point solvent (e.g., diphenyl ether) to a temperature above its melting point (typically >200 °C).

  • The decarboxylation will occur with the evolution of carbon dioxide.

  • The resulting 4-hydroxycinnoline can be purified by recrystallization or sublimation.

Visualizing Reaction Pathways

Main Reaction Pathway

main_reaction start o-Aminophenylpropiolic Acid diazonium Aryldiazonium Salt Intermediate start->diazonium NaNO2, H+ 0-5 °C cinnoline_acid 4-Hydroxycinnoline-3-carboxylic Acid diazonium->cinnoline_acid Cyclization (Warm) cinnoline 4-Hydroxycinnoline cinnoline_acid->cinnoline Decarboxylation (Heat)

Caption: The main reaction pathway of the Richter cinnoline synthesis.

Side Reaction Pathways

side_reactions diazonium Aryldiazonium Salt Intermediate cinnoline_acid Desired Product: 4-Hydroxycinnoline-3-carboxylic Acid diazonium->cinnoline_acid Desired Cyclization tar Tar Formation diazonium->tar Decomposition (High Temp / Harsh Acid) indazole Side Product: 1H-Indazole diazonium->indazole Alternative Cyclization (with ortho-alkyl group)

Caption: Competing side reactions in the Richter cinnoline synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Tar Formation? check_temp Was Diazotization at 0-5 °C? start->check_temp Yes failure Further Optimization Needed start->failure No, other issues check_acid Consider a Less Nucleophilic Acid (e.g., H2SO4) check_temp->check_acid If temp is correct check_heating Was Heating Gradual? check_temp->check_heating Yes check_temp->failure No, correct temperature check_acid->check_heating optimize_heating Implement Stepwise Warming check_heating->optimize_heating No success Improved Yield check_heating->success Yes optimize_heating->success

Caption: A logical workflow for troubleshooting the Richter synthesis.

References

Technical Support Center: Purification of Cinnolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the unique challenges encountered during the purification of Cinnolin-4-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives particularly challenging to purify using standard silica gel chromatography? A1: The primary difficulty stems from the chemical nature of the this compound scaffold. The basicity of the nitrogen atoms, particularly the exocyclic amine, leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can cause several problems, including irreversible adsorption of the compound onto the column, significant peak tailing, and even on-column degradation, all of which contribute to low recovery and poor purity.[1][2]

Q2: What are the most common impurities found in crude this compound derivative samples? A2: Common impurities often include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions.[3] Depending on the synthetic route, these can include starting anilines, cyclization precursors, or incompletely reacted intermediates.[3][4] Polymeric tar-like materials can also form under harsh reaction conditions, further complicating purification.[5]

Q3: Can I use recrystallization for these compounds? What are the potential issues? A3: Recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities.[6][7] However, challenges may arise. Some derivatives may "oil out" instead of forming crystals if the solution is too concentrated or cooled too quickly.[2] Finding a suitable solvent or solvent system in which the compound has high solubility when hot and low solubility when cold can be difficult and may require extensive screening.[8] For amines that are not soluble in common organic solvents, using organic acids like acetic acid or trifluoroacetic acid (TFA) as part of the solvent system can be an option, though this may lead to salt formation.[9]

Q4: Are there alternatives to silica gel for column chromatography? A4: Yes, several alternatives can mitigate the issues caused by acidic silica. Neutral or basic alumina is a common choice that avoids the acidic sites responsible for compound degradation and adsorption.[1][2] Amine-functionalized silica columns offer another effective normal-phase alternative.[10][11] Additionally, reversed-phase chromatography (using C18 silica) is a powerful technique, particularly for polar derivatives, and can provide different selectivity compared to normal-phase methods.[1][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My compound is degrading or getting stuck on the silica gel column, resulting in very low yield.

  • Question: I am trying to purify my this compound derivative using a standard silica gel column with a dichloromethane/methanol eluent, but I am recovering very little of my product. What is happening and how can I fix it?

  • Answer: Your compound is likely interacting strongly with the acidic silica gel, leading to irreversible adsorption or decomposition.[2] Here are several strategies to resolve this:

    • Deactivate the Silica Gel: Pre-treat the silica gel or add a basic modifier to your mobile phase. Adding 0.5-2% triethylamine (NEt₃) or pyridine to the eluent is a common and effective method to neutralize the acidic silanol groups.[1][11]

    • Switch to an Alternative Stationary Phase: Use a less acidic stationary phase. Neutral or basic alumina can be a good substitute.[1][2] For a normal-phase separation with different selectivity, an amine-functionalized silica column is also an excellent option.[10]

    • Use Reversed-Phase Chromatography: If your compound has sufficient polarity, purification on a C18 column using a water/acetonitrile or water/methanol gradient can be very effective.[12] It may be necessary to add a modifier like formic acid, TFA, or ammonia to improve peak shape.[10]

Issue 2: My compound is streaking badly on the TLC plate and the column is giving poor separation (tailing peaks).

  • Question: I'm observing significant tailing (streaking) for my compound spot on the TLC plate, and this is translating to broad, overlapping peaks during column chromatography. How can I achieve sharper peaks and better resolution?

  • Answer: Tailing is a classic sign of strong interaction between the basic amine and the acidic stationary phase.[1] To improve peak shape and resolution:

    • Add a Basic Modifier: As with compound degradation, adding a small amount of a base like triethylamine (0.5-2%) to your eluent system will compete for the active sites on the silica, leading to more symmetrical peaks.[1][11]

    • Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes switching from an alcohol-based system (like methanol) to a more aprotic polar solvent can alter the interactions and improve separation.

    • Consider Reversed-Phase: Tailing is often less of an issue in reversed-phase chromatography, especially with the use of mobile phase additives. Adjusting the pH of the mobile phase can significantly impact retention and peak shape.[11]

Issue 3: My compound co-elutes with an impurity that has a very similar Rf value.

  • Question: I have an impurity that is inseparable from my product using my current column chromatography setup. How can I resolve these two compounds?

  • Answer: When dealing with closely eluting impurities, you need to alter the separation selectivity.

    • Change the Solvent System: The most straightforward approach is to screen different mobile phase systems. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.[8]

    • Change the Stationary Phase: Switching from silica gel to alumina or from a normal-phase setup to a reversed-phase (C18) setup will fundamentally change the separation mechanism and often resolves compounds that co-elute on silica.[1][12]

    • Employ Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard flash chromatography.[2]

    • Attempt Recrystallization: If the impurity is present in a small enough quantity, recrystallization may successfully exclude it from the crystal lattice of your desired compound, yielding a product of high purity.[8]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Derivatives

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal-Phase Silica GelHexane/Ethyl Acetate or DCM/Methanol + 0.5-2% NEt₃ Inexpensive, widely available.Risk of compound degradation, tailing, and irreversible adsorption without a basic modifier.[1][2]
Normal-Phase Alumina (Neutral or Basic)Hexane/Ethyl Acetate or DCM/MethanolBetter for acid-sensitive basic compounds; avoids degradation.[1]Can have lower loading capacity than silica; different selectivity.
Normal-Phase Amine-functionalized SilicaHexane/Ethyl Acetate or DCM/MethanolExcellent for basic compounds; reduces tailing without mobile phase modifiers.[10][11]More expensive than plain silica or alumina.
Reversed-Phase C18-functionalized SilicaWater/Acetonitrile or Water/Methanol (+ acid/base modifier)Excellent for polar compounds; offers different selectivity.[1][12]Requires removal of aqueous solvents; can be more expensive.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

This protocol describes a general method for purifying this compound derivatives using silica gel that has been deactivated with a basic modifier.

  • Mobile Phase Preparation: Prepare the desired eluent system (e.g., 95:5 Dichloromethane:Methanol). Add triethylamine (NEt₃) to a final concentration of 1% (v/v).

  • Slurry Preparation: In a beaker, add the calculated amount of silica gel for your column. Add the prepared mobile phase until a pourable slurry is formed. Gently stir to release trapped air.

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add more solvent and allow it to run through until the packed bed is stable.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC), also run with a mobile phase containing 1% NEt₃.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for purifying solid this compound derivatives.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, methanol, isopropanol, acetone, or mixtures with water or hexanes.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath or refrigerator.[8][13]

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Strategy_Workflow start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or tarry material? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_oily->acid_base Yes (to remove tar) chromatography Proceed to Column Chromatography is_oily->chromatography No success Pure Product recrystallize->success Successful failure Purification Failed or Impure recrystallize->failure Fails/Oils Out acid_base->chromatography failure->chromatography Chromatography_Troubleshooting problem Problem Observed During Column Chromatography cause1 Cause: Acidic Silica problem->cause1 Low Yield or Peak Tailing cause2 Cause: Poor Selectivity problem->cause2 Co-elution of Impurities solution1a Add 1% Triethylamine to Mobile Phase cause1->solution1a solution1b Switch to Alumina or Amine-Silica Column cause1->solution1b solution1c Use Reversed-Phase (C18) Column cause1->solution1c solution2a Screen Different Mobile Phase Systems cause2->solution2a solution2b Change Stationary Phase (e.g., Silica to Alumina) cause2->solution2b

References

Technical Support Center: Optimizing Cinnolin-4-amine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for Cinnolin-4-amine cyclization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cyclization step for the synthesis of this compound and its derivatives.

Q1: I am observing a low yield of my desired this compound product. What are the potential causes and how can I improve it?

A1: Low yields in this compound cyclization can stem from several factors. A primary consideration is the reaction conditions. The choice of base, solvent, and temperature can significantly impact the reaction's efficiency. For instance, in a transition-metal-free intramolecular redox cyclization for the synthesis of a cinnoline derivative, the yield was observed to increase from 15% with KOH to 56% with CsOH·H₂O.[1]

Potential Solutions:

  • Optimize the Base: The strength and nature of the base are critical. Weaker bases may not be sufficient to deprotonate the starting material effectively, while overly strong bases can lead to side reactions. It is recommended to screen a variety of bases, such as KOH, NaOH, LiOH, and CsOH·H₂O.

  • Solvent Selection: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. A mixture of solvents, such as iPrOH/H₂O, has been shown to improve yields compared to a single solvent system.[1]

  • Temperature Control: Cyclization reactions are often temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of reactants or products. It is advisable to perform small-scale reactions at various temperatures to determine the optimal condition.

  • Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.

Q2: My reaction is producing a significant amount of a side product, which I suspect is a 4-cinnolinone. How can I minimize its formation?

A2: The formation of 4-cinnolinone is a common side reaction in cinnoline synthesis, particularly in the Richter synthesis where a diazonium salt is cyclized. This can occur due to the presence of water in the reaction mixture.

Potential Solutions:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Acid Concentration: In acid-catalyzed cyclizations, using a more dilute hydrohalic acid has been observed to favor the formation of 4-cinnolinones. Conversely, using a more concentrated acid may favor the desired halo-cinnoline product.

Q3: The cyclization of my substituted 2-aminoaryl precursor is not proceeding as expected. Could the substituents be affecting the reaction?

A3: Yes, the nature and position of substituents on the aromatic ring can have a profound effect on the cyclization reaction.

Potential Solutions:

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups can accelerate the reaction by increasing the nucleophilicity of the attacking group. Conversely, strong electron-withdrawing groups can hinder the cyclization. The reaction conditions may need to be adjusted based on the electronic nature of the substituents.

  • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the cyclization process. In such cases, higher reaction temperatures or longer reaction times may be necessary.

Q4: I am having trouble with the diazotization step prior to cyclization. What are the best practices?

A4: Successful diazotization is crucial for syntheses like the Richter method.

Potential Solutions:

  • Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Reagent Purity: Use high-purity sodium nitrite and ensure the acid (e.g., HCl, H₂SO₄) is of the appropriate concentration.

  • Slow Addition: Add the sodium nitrite solution slowly to the solution of the amine in acid to maintain a low temperature and control the reaction rate.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of 3-phenylcinnoline from 2-nitrobenzyl alcohol and benzylamine, which serves as a model for cinnoline cyclization.[1]

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1KOH (20.0)iPrOH10015
2KOH (20.0)H₂O1000
3KOH (20.0)iPrOH/H₂O (5:1)10036
4CsOH·H₂O (20.0)iPrOH/H₂O (5:1)10056
5NaOH (20.0)iPrOH/H₂O (5:1)10032
6LiOH (20.0)iPrOH/H₂O (5:1)10028

Experimental Protocols

Protocol 1: Synthesis of 6-Bromocinnolin-4(1H)-one (Cyclization Step)

This protocol is adapted from a known synthesis of a cinnoline precursor.

Materials:

  • 3-(4-bromoaniline) ethyl acrylate

  • Diphenyl ether

Procedure:

  • Heat diphenyl ether to a high temperature (e.g., 200-220°C) in a suitable reaction flask.

  • Slowly add the crude 3-(4-bromoaniline) ethyl acrylate intermediate to the hot diphenyl ether.

  • Maintain the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the diphenyl ether upon cooling.

  • Collect the precipitate by filtration and wash with a suitable solvent (e.g., hexane) to remove the diphenyl ether.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 2: Transition-Metal-Free Synthesis of 3-phenylcinnoline

This protocol provides an example of an optimized cyclization reaction.[1]

Materials:

  • 2-nitrobenzyl alcohol

  • Benzylamine

  • CsOH·H₂O

  • iPrOH (Isopropanol)

  • Water

Procedure:

  • To a reaction vessel, add 2-nitrobenzyl alcohol (1.0 equiv).

  • Add benzylamine (1.2 equiv).

  • Add CsOH·H₂O (20.0 equiv).

  • Add a solvent mixture of iPrOH/H₂O (5:1).

  • Heat the reaction mixture to 100°C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination start Start with 3-(4-bromoaniline) ethyl acrylate react Add to hot diphenyl ether (200-220°C) start->react monitor1 Monitor by TLC react->monitor1 cool1 Cool to RT monitor1->cool1 filter1 Filter and wash with hexane cool1->filter1 product1 6-bromocinnolin-4(1H)-one filter1->product1 react2 Suspend in POCl₃ and reflux product1->react2 monitor2 Monitor by TLC react2->monitor2 quench Quench with ice monitor2->quench product2 4-chloro-6-bromocinnoline quench->product2 react3 Dissolve in ethanolic ammonia, heat in sealed tube product2->react3 monitor3 Monitor by TLC react3->monitor3 workup Aqueous workup and extraction monitor3->workup product3 This compound derivative workup->product3

Caption: A three-step synthetic workflow for a this compound derivative.

Troubleshooting Logic for Low Cyclization Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of This compound cause1 Suboptimal Base start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Non-ideal Temperature start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Screen different bases (e.g., KOH, CsOH·H₂O) cause1->solution1 If base is suspected solution2 Try solvent mixtures (e.g., iPrOH/H₂O) cause2->solution2 If solvent is an issue solution3 Optimize temperature via small-scale trials cause3->solution3 If temperature is critical solution4 Increase reaction time and monitor by TLC/LC-MS cause4->solution4 If reaction stalls outcome Improved Yield? solution1->outcome Re-run reaction solution2->outcome Re-run reaction solution3->outcome Re-run reaction solution4->outcome Re-run reaction success Problem Solved outcome->success Yes fail Consult further literature/ expert outcome->fail No

References

Troubleshooting low bioactivity in Cinnolin-4-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnolin-4-amine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected bioactivity with our this compound analog in a kinase assay. What are the potential primary causes?

A1: Low bioactivity in this compound analogs can stem from several factors, which can be broadly categorized as compound-related issues, assay-related problems, or unexpected biological complexities. Key areas to investigate include poor aqueous solubility leading to compound precipitation, chemical instability of the analog under assay conditions, low purity of the synthesized compound, or issues with the experimental setup such as incorrect ATP concentration in kinase assays.[1] It is also possible that the specific target kinase is not sensitive to this particular analog, or the compound is not reaching its intracellular target in cell-based assays.

Q2: How can we determine if poor solubility is the cause of the low bioactivity of our this compound analog?

A2: Poor aqueous solubility is a common issue with heterocyclic compounds like cinnoline derivatives.[2][3][4] To ascertain if this is the problem, you can perform a simple visual inspection of your highest concentration stock solution for any precipitate. For a more quantitative assessment, you can determine the kinetic and thermodynamic solubility of your compound. A basic protocol to assess solubility involves preparing a saturated solution and measuring the concentration of the dissolved compound by techniques like HPLC or UV-Vis spectroscopy. If solubility is confirmed to be low, consider strategies like using co-solvents (ensure they don't affect the assay), salt formation for basic cinnoline derivatives, or formulating the compound as an amorphous solid dispersion.[3]

Q3: What steps should we take to verify the purity and stability of our this compound analog?

A3: The purity and stability of your test compound are critical for obtaining reliable bioactivity data. Compound purity should be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it is free from significant impurities that might interfere with the assay.[1] To assess stability, you can incubate the compound in the assay buffer for the duration of the experiment and then analyze it by HPLC or LC-MS to check for any degradation products.[1] Proper storage of the compound, typically at low temperatures and protected from light and moisture, is also crucial to prevent degradation over time.[5]

Q4: Our this compound analog shows good activity in a biochemical kinase assay but is inactive in a cell-based assay. What could be the reason for this discrepancy?

A4: This is a common challenge in drug discovery and often points to issues with the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] Several factors could be at play:

  • Low cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Metabolic instability: The compound may be rapidly metabolized by the cells into an inactive form.[6][8]

  • Efflux by transporters: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell.

  • Off-target effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.[9]

To investigate these possibilities, you can perform cell permeability assays (e.g., PAMPA), metabolic stability assays using liver microsomes or hepatocytes, and assays to determine if the compound is a substrate for common efflux transporters.

Q5: How can we troubleshoot variability in our kinase inhibition assay results for this compound analogs?

A5: Variability in kinase inhibition assays can arise from several sources. To minimize variability, ensure the following:

  • Consistent Reagent Quality: Use highly pure and active kinase preparations. The specific activity of the enzyme can vary between batches.

  • Standardized Assay Conditions: Maintain consistent concentrations of ATP (ideally at or near the Km for the kinase), enzyme, and substrate. Also, control the incubation time and temperature precisely.[1]

  • Accurate Liquid Handling: Use calibrated pipettes and ensure thorough mixing of reagents in the assay wells.

  • Control for Compound Interference: Some compounds can interfere with the assay detection method (e.g., inhibit luciferase in luminescence-based assays). It is important to run control experiments to rule out such interference.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low bioactivity in your this compound analogs.

Issue: Lower than Expected Potency (High IC50) in an In Vitro Kinase Assay

Below is a troubleshooting workflow to diagnose and address this issue.

G start Low Bioactivity Observed check_purity Verify Compound Purity & Identity (>95% via HPLC/LC-MS) start->check_purity check_solubility Assess Compound Solubility in Assay Buffer check_purity->check_solubility Purity >95% troubleshoot_compound Compound-Related Issues check_purity->troubleshoot_compound Purity <95% check_assay_conditions Review Assay Conditions check_solubility->check_assay_conditions Soluble check_solubility->troubleshoot_compound Precipitation Observed check_enzyme_activity Confirm Enzyme Activity (Positive Control Inhibitor) check_assay_conditions->check_enzyme_activity Consistent Conditions troubleshoot_assay Assay-Related Issues check_assay_conditions->troubleshoot_assay Inconsistent Results check_enzyme_activity->troubleshoot_assay Low Positive Control Activity sar_studies Consider SAR Studies (Synthesize Analogs) check_enzyme_activity->sar_studies Good Positive Control Activity resynthesize Resynthesize or Purify Compound troubleshoot_compound->resynthesize reformulate Reformulate Compound (e.g., use co-solvents, change pH) troubleshoot_compound->reformulate optimize_atp Optimize ATP Concentration (use Km value) troubleshoot_assay->optimize_atp validate_enzyme Validate Enzyme Lot troubleshoot_assay->validate_enzyme resynthesize->check_purity reformulate->check_solubility optimize_atp->check_assay_conditions validate_enzyme->check_enzyme_activity end Optimized Bioactivity Data sar_studies->end

Caption: Troubleshooting workflow for low bioactivity.

Issue: Good In Vitro Activity, but Poor Cellular Activity

If your this compound analog is potent in a biochemical assay but shows weak or no activity in a cell-based assay, consider the following troubleshooting steps.

Quantitative Data Summary

The following table presents hypothetical data for two this compound analogs to illustrate how different experimental readouts can help diagnose the issue.

ParameterAnalog AAnalog BPossible Interpretation
Biochemical IC50 (VEGFR2) 50 nM75 nMBoth analogs are potent inhibitors of the target kinase.
Cellular IC50 (HUVEC Proliferation) > 10 µM200 nMAnalog A has poor cellular activity, while Analog B is potent.
Aqueous Solubility 2 µg/mL50 µg/mLAnalog A's poor solubility might contribute to low cellular uptake.
PAMPA Permeability (Pe) 0.5 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/sAnalog A has low passive permeability.
Metabolic Stability (t½ in HLM) 5 min60 minAnalog A is rapidly metabolized.

HUVEC: Human Umbilical Vein Endothelial Cells; PAMPA: Parallel Artificial Membrane Permeability Assay; HLM: Human Liver Microsomes.

Based on this data, the low cellular activity of Analog A can be attributed to a combination of poor solubility, low cell permeability, and rapid metabolic degradation. In contrast, Analog B exhibits more favorable ADME properties, leading to better cellular potency.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is for determining the IC50 value of a this compound analog against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Kinase substrate peptide

  • ATP

  • This compound analog

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Add 2 µL of the kinase solution (at 2X final concentration) to each well. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration) to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_kinase Prepare Kinase Solution add_kinase Add Kinase & Pre-incubate prep_kinase->add_kinase prep_substrate_atp Prepare Substrate/ATP Mix add_substrate_atp Initiate Reaction with Substrate/ATP prep_substrate_atp->add_substrate_atp add_compound->add_kinase add_kinase->add_substrate_atp incubate_reaction Incubate at 30°C add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate 40 min add_adp_glo->incubate_adp_glo add_detection_reagent Add Detection Reagent incubate_adp_glo->add_detection_reagent incubate_detection Incubate 30 min add_detection_reagent->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: In vitro kinase assay workflow.

Protocol 2: Cellular Phosphorylation Assay (ELISA-based)

This protocol measures the inhibition of a specific kinase's activity within a cellular context by quantifying the phosphorylation of its substrate.[11][12]

Materials:

  • Cell line expressing the target kinase and substrate (e.g., HUVECs for VEGFR2)

  • 96-well cell culture plates

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog. Include appropriate positive (e.g., VEGF stimulation for VEGFR2) and negative controls. Incubate for the desired period.

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer.

  • ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times. d. Add the diluted phospho-specific detection antibody and incubate for 1 hour. e. Wash the plate three times. f. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate five times. h. Add TMB substrate and incubate in the dark for 15-30 minutes. i. Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader. The signal is proportional to the level of substrate phosphorylation.

Signaling Pathway Diagram

This compound analogs are often designed as kinase inhibitors. A common target for such inhibitors in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The diagram below illustrates the VEGFR2 signaling pathway, which is crucial for angiogenesis.[13][14][15][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Cinnolin4Amine This compound Analog Cinnolin4Amine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR2 signaling pathway.

References

Stability issues of Cinnolin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cinnolin-4-amine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic amine, it is susceptible to degradation through hydrolysis, oxidation, and photodegradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure maximum stability, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and exposure to moisture. It is also advisable to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. For short-term storage, refrigeration at 2-8°C may be adequate, but stability under these conditions should be verified.

Q3: In which common laboratory solvents is this compound soluble and what are the implications for stability?

A3: this compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility in aqueous solutions can be pH-dependent. While these solvents are effective for dissolution, the long-term stability in each solvent system should be experimentally determined. For instance, aqueous solutions, particularly at non-optimal pH values, may lead to hydrolysis over time.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemical structure of this compound and studies on analogous heterocyclic amines, potential degradation pathways include oxidation of the amino group to form nitroso or nitro derivatives, as well as N-oxidation of the cinnoline ring. Hydrolysis of the amine group is also a possible degradation route, particularly under acidic or basic conditions.

Q5: How can I monitor the degradation of this compound in my samples?

A5: The most common and effective method for monitoring the degradation of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon storage. 1. The concentration of the stock solution exceeds its solubility limit at the storage temperature.2. The solvent has evaporated over time, increasing the concentration.1. Gently warm the solution to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Prepare a new, less concentrated stock solution.2. Ensure vials are properly sealed to prevent solvent evaporation.
Inconsistent or unexpected experimental results. 1. Degradation of this compound in stock solutions.2. Repeated freeze-thaw cycles causing degradation.1. Prepare fresh stock solutions from solid material. Verify the concentration and purity of the new stock solution before use.2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram over time. 1. Chemical degradation of this compound due to improper storage (e.g., exposure to light, elevated temperature, or non-optimal pH).2. Interaction with other components in a complex mixture.1. Review storage conditions. Conduct a forced degradation study to identify potential degradation products and their retention times.2. Assess the compatibility of this compound with other excipients or compounds in the formulation.
Loss of compound potency or activity. 1. Significant degradation of the parent compound.2. Formation of inactive or inhibitory degradation products.1. Quantify the concentration of this compound in the solution using a validated analytical method (e.g., HPLC) to confirm degradation.2. If possible, isolate and test the biological activity of the degradation products.

Quantitative Data Summary

The following table provides a representative summary of this compound stability under forced degradation conditions. Note: These values are hypothetical and for illustrative purposes to guide researchers in presenting their own stability data. Actual stability will depend on the specific experimental conditions.

Stress Condition Parameter Condition Time (hours) Degradation (%) Major Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24~15%Hydrolytic products
Base Hydrolysis 0.1 M NaOH60°C24~10%Hydrolytic products
Oxidative 3% H₂O₂Room Temp24~25%N-oxide, Nitro derivatives
Thermal 80°C24~5%Thermal degradants
Photolytic ICH Q1BRoom Temp24~20%Photodegradation products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), appropriate volumetric flasks and pipettes.

  • Procedure:

    • Accurately weigh the required amount of this compound solid in a clean, dry weighing boat.

    • Transfer the solid to a volumetric flask of the desired volume.

    • Add a small amount of DMSO to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.

    • Once dissolved, add DMSO to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly by inversion.

    • For storage, aliquot the stock solution into smaller, single-use amber vials, purge with an inert gas (e.g., argon or nitrogen) if possible, and store at -80°C.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the drug solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the drug solution at 80°C in a temperature-controlled oven, protected from light.

    • Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

    • Characterize the major degradation products using LC-MS if necessary.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Solvent start->dissolve aliquot Aliquot for Studies dissolve->aliquot acid Acid Hydrolysis aliquot->acid base Base Hydrolysis aliquot->base oxidation Oxidation aliquot->oxidation thermal Thermal Stress aliquot->thermal photo Photostability aliquot->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms data Data Analysis & Reporting lcms->data

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Cinnolin4Amine This compound Cinnolin4Amine->AT1R Antagonist Gq Gq Protein AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Downstream Downstream Effects (e.g., Vasoconstriction, Cell Growth) PKC->Downstream

Caption: Postulated signaling pathway involving this compound.[1]

References

Technical Support Center: Overcoming Poor Solubility of Cinnolin-4-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor solubility of Cinnolin-4-amine compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing very low aqueous solubility. What are the primary reasons for this?

A1: The poor aqueous solubility of this compound and its derivatives often stems from a combination of factors related to their molecular structure. The core cinnoline ring system is a bicyclic aromatic structure, which is inherently hydrophobic. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to solvate individual molecules, further limiting solubility. The presence of the amine group at the 4-position introduces a basic center, but the overall lipophilicity of the scaffold often dominates.

Q2: What is the first step I should take to address the poor solubility of my this compound compound?

A2: The crucial first step is to quantitatively determine the baseline thermodynamic solubility of your compound in relevant aqueous media (e.g., water, phosphate-buffered saline (PBS) at pH 7.4). A well-established method for this is the shake-flask technique. Establishing a reliable baseline solubility value is essential for setting a benchmark to evaluate the effectiveness of any solubility enhancement strategy you employ.

Q3: How does the pH of the solution affect the solubility of this compound compounds, and how can I use this to my advantage?

A3: this compound compounds are basic due to the nitrogen atoms in the cinnoline ring and the primary amine group. The reported pKa of the parent cinnoline is 2.64.[1] This means that at pH values below the pKa of the specific this compound derivative, the molecule will become protonated, forming a more soluble salt. Therefore, decreasing the pH of the aqueous solution is a straightforward and often effective method to increase solubility. However, it is critical to ensure that the chosen pH is compatible with your downstream biological assays, as significant deviations from physiological pH can impact cellular viability and protein function.[2][3][4]

Q4: What are the most common and effective strategies for significantly improving the solubility of a poorly soluble this compound derivative?

A4: Several strategies can be employed, which can be broadly categorized into physical and chemical modifications. The choice of the most suitable method depends on the specific physicochemical properties of your compound.

  • Chemical Modifications:

    • Salt Formation: For these basic compounds, forming a salt with a pharmaceutically acceptable acid is a highly effective strategy to dramatically increase aqueous solubility and dissolution rate.[5]

    • Co-solvents: Utilizing water-miscible organic solvents (co-solvents) can increase the solvent's capacity to dissolve the compound.[6]

    • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[7][8][9]

  • Physical Modifications:

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution by preventing crystallization.[10][11][12]

    • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.

Q5: When should I consider using an amorphous solid dispersion (ASD) for my this compound compound?

A5: Amorphous solid dispersions are particularly useful when other methods like pH modification or salt formation are not sufficiently effective or are not feasible due to the compound's properties or experimental constraints. ASDs are beneficial for compounds that have a high melting point and strong crystal lattice energy, which are characteristic of "brick-dust" type molecules. By converting the crystalline drug to a higher-energy amorphous state and stabilizing it within a polymer, you can achieve a significant increase in apparent solubility and dissolution rate.[10][11][13]

Data Presentation

The following table presents hypothetical, yet representative, quantitative data on the solubility of a model this compound derivative ("this compound-X") and the typical improvements that can be expected with various enhancement techniques.

Method Solvent/Vehicle Solubility of this compound-X (µg/mL) Fold Increase Remarks
Baseline Water (pH 7.0)0.51Very poorly soluble.
PBS (pH 7.4)0.81.6Slight improvement in buffered saline.
pH Adjustment Aqueous Buffer (pH 5.0)1530Significant increase due to protonation.
Aqueous Buffer (pH 3.0)250500Very effective, but pH may not be physiologically relevant.
Co-solvency 10% DMSO in PBS (pH 7.4)1224Moderate improvement. Co-solvent concentration is critical for assay compatibility.
20% PEG400 in PBS (pH 7.4)2550Good improvement, but viscosity may be a consideration.
Salt Formation Hydrochloride Salt in Water> 1000> 2000Often provides the most dramatic increase in aqueous solubility.
Cyclodextrin Complexation 10% HP-β-CD in Water50100Forms an inclusion complex, increasing apparent solubility.
Amorphous Solid Dispersion 1:3 Drug:PVP K30 in PBS (pH 7.4)80160Significant improvement in dissolution rate and apparent solubility.

Experimental Protocols

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of a this compound compound in a specific aqueous medium.

Materials:

  • This compound compound (solid)

  • Selected aqueous medium (e.g., deionized water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of the solid this compound compound to a glass vial containing a known volume of the aqueous medium.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After incubation, allow the suspension to settle for a short period.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • The determined concentration represents the thermodynamic solubility of the compound in that medium.

Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a this compound compound with a hydrophilic polymer to enhance its solubility and dissolution rate.

Materials:

  • This compound compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the this compound compound and the chosen polymer in the selected organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 by weight.

  • Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Continue evaporation until a thin solid film or powder is formed on the inner surface of the flask.

  • Further dry the resulting solid under a high vacuum for 24-48 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it to a fine powder.

  • Characterize the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_solubility Solubility Determination cluster_strategy Enhancement Strategy Selection cluster_methods Enhancement Methods cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble This compound Compound solubility_test Thermodynamic Solubility (Shake-Flask Method) start->solubility_test strategy Select Solubility Enhancement Strategy solubility_test->strategy ph_adjust pH Adjustment strategy->ph_adjust Ionizable cosolvent Co-solvency strategy->cosolvent salt Salt Formation strategy->salt Ionizable asd Amorphous Solid Dispersion (ASD) strategy->asd High MP cyclo Cyclodextrin Complexation strategy->cyclo evaluate Evaluate Solubility Improvement ph_adjust->evaluate cosolvent->evaluate salt->evaluate asd->evaluate cyclo->evaluate evaluate->strategy Insufficient Improvement end Optimized Formulation for Downstream Experiments evaluate->end Sufficient Improvement

Caption: A decision-making workflow for addressing poor solubility of this compound compounds.

signaling_pathway cluster_process Troubleshooting Logic issue Poor Compound Solubility cause1 High Lipophilicity (High logP) issue->cause1 cause2 Strong Crystal Lattice (High Melting Point) issue->cause2 cause3 Basic Nature (pKa dependent) issue->cause3 solution1 Increase Polarity cause1->solution1 solution2 Disrupt Crystal Packing cause2->solution2 solution3 Protonate the Molecule cause3->solution3 technique1a Cyclodextrin Complexation solution1->technique1a technique1b Co-solvents solution1->technique1b technique2a Amorphous Solid Dispersion solution2->technique2a technique3a pH Adjustment solution3->technique3a technique3b Salt Formation solution3->technique3b

Caption: Logical relationships in troubleshooting the poor solubility of this compound compounds.

References

Technical Support Center: Cinnolin-4-amine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Cinnolin-4-amine to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid (yellowing or browning) Oxidation or photodegradationImmediately transfer the compound to a fresh, amber glass vial. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. Store in a desiccator at the recommended temperature (2-8°C) and away from all light sources. Consider performing analytical tests (e.g., HPLC, NMR) to assess purity.
Change in physical state (clumping, melting) Absorption of moisture (hygroscopic) or temperature fluctuationTransfer the compound to a tightly sealed container within a desiccator containing a suitable desiccant. Ensure the storage refrigerator or cold room maintains a stable temperature within the 2-8°C range.
Inconsistent experimental results Degradation of the this compound stockPrepare fresh solutions for each experiment from a properly stored solid. If using a stock solution, store it at low temperature, protected from light, and for a limited duration. It is advisable to re-qualify the solid if it has been stored for an extended period or if degradation is suspected.
Visible impurities in the solid Contamination or degradationDo not use the material. Contact the supplier for a replacement. Review handling procedures to prevent cross-contamination.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry, and dark place.[1] The recommended temperature range is 2-8°C.[1][2] It should be kept in a tightly sealed container to prevent moisture absorption and exposure to air.

2. How sensitive is this compound to light?

Aromatic amines can be susceptible to photodegradation. It is crucial to store this compound in a dark place, for instance, by using an amber-colored vial or by wrapping the container in aluminum foil to protect it from light.

3. What is the impact of humidity on the stability of this compound?

Amines, in general, can be hygroscopic, meaning they absorb moisture from the air.[3] This can lead to hydrolysis or other forms of degradation. Storing this compound in a dry environment, such as in a desiccator, is recommended to maintain its integrity.[1][3]

4. Are there any chemicals that should not be stored with this compound?

5. How can I detect degradation in my this compound sample?

Visual inspection for color changes can be an initial indicator. However, for a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. A shift in the retention time, the appearance of new peaks in the chromatogram, or changes in the NMR spectrum would indicate the presence of degradation products.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under different storage conditions.

Objective: To determine the rate of degradation of this compound under various temperature, light, and humidity conditions.

Materials:

  • This compound

  • Amber and clear glass vials with airtight seals

  • Desiccators with desiccant (e.g., silica gel)

  • Controlled temperature chambers or refrigerators (2-8°C and room temperature)

  • Light source (e.g., UV lamp, direct sunlight)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Reference standard of this compound

Methodology:

  • Sample Preparation:

    • Aliquot this compound into multiple amber and clear glass vials.

    • Create different storage conditions:

      • Condition A (Recommended): 2-8°C, dark (amber vial), desiccated.

      • Condition B: Room temperature, dark (amber vial), desiccated.

      • Condition C: 2-8°C, light exposure (clear vial), desiccated.

      • Condition D: 2-8°C, dark (amber vial), ambient humidity.

  • Time Points:

    • Analyze a sample from each condition at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Analytical Procedure (HPLC):

    • At each time point, prepare a solution of a known concentration from each sample vial and the reference standard.

    • Inject the solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the main this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition relative to the T=0 sample.

    • Summarize the data in a table to compare the stability under different conditions.

Visualizations

Degradation_Pathway cluster_storage Storage Conditions cluster_degradation Degradation Triggers This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Light Light Light->Degradation_Products Photodegradation Oxygen Oxygen Oxygen->Degradation_Products Oxidation Moisture Moisture Moisture->Degradation_Products Hydrolysis

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Suspected Degradation Check_Appearance Visual Change? Start->Check_Appearance Check_Storage Proper Storage? Check_Appearance->Check_Storage No Analytical_Test Perform HPLC/LC-MS Check_Appearance->Analytical_Test Yes Review_Procedures Review Storage & Handling Procedures Check_Storage->Review_Procedures No Continue_Use Continue Use Check_Storage->Continue_Use Yes Discard Discard Sample Analytical_Test->Discard Degradation Confirmed Analytical_Test->Continue_Use No Degradation Review_Procedures->Discard

Caption: Troubleshooting workflow for suspected this compound degradation.

Stability_Factors center This compound Stability Temp Temperature (2-8°C) center->Temp influenced by Light Light (Darkness) center->Light influenced by Atmosphere Atmosphere (Inert) center->Atmosphere influenced by Humidity Humidity (Dry) center->Humidity influenced by Degradation Degradation Temp->Degradation prevents Light->Degradation prevents Atmosphere->Degradation prevents Humidity->Degradation prevents Purity High Purity Purity->center maintains

Caption: Key factors influencing the stability of this compound.

References

Optimizing palladium-catalyzed reactions for cinnoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Palladium-Catalyzed Cinnoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of cinnoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during palladium-catalyzed reactions for cinnoline synthesis.

Issue 1: Low or No Product Yield

Q1: My reaction is showing very low or no conversion to the desired cinnoline product. What are the most common causes and how can I fix this?

A1: Low or no yield is a frequent issue in palladium-catalyzed cross-coupling and cyclization reactions. The problem can typically be traced back to the catalyst system, reaction conditions, or starting materials.

  • Catalyst Inactivity: The Pd(0) active species may not be generating efficiently or could be deactivating. Ensure your palladium precursor is of high quality. For Pd(II) precursors like Pd(OAc)₂, in-situ reduction to Pd(0) is required, which can be facilitated by phosphine ligands or solvents.[1] If you observe the formation of palladium black (precipitated palladium metal), it's a sign of catalyst decomposition.

  • Improper Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating key steps like oxidative addition and reductive elimination.[2][3] For electron-rich or sterically hindered substrates, bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often necessary to promote oxidative addition.[2][3] Conversely, for some reactions, a ligand-free approach might work, but this can be highly substrate-dependent.[4]

  • Sub-optimal Base or Solvent: The choice of base and solvent is critical. The base is often required to neutralize acid generated during the reaction and can influence the catalyst's activity.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (e.g., DBU).[5] Solvents like DMF, dioxane, toluene, or NMP are frequently used.[5][6] Ensure the solvent is anhydrous, as water can interfere with many coupling reactions.[7]

  • Starting Material Purity: Impurities in your starting materials (e.g., aryl halides, hydrazines) can poison the catalyst.[7][8] Ensure starting materials are pure and, if necessary, recrystallize or purify them before use.[8]

Issue 2: Formation of Side Products and Isomers

Q2: I am observing significant formation of side products, such as homocoupling of my starting material or an unwanted isomer. How can I improve the selectivity of my reaction?

A2: Side product formation often points to issues with reaction kinetics, catalyst selectivity, or competing reaction pathways.

  • Homocoupling: This is common in Suzuki-type couplings and can occur if the transmetalation step is slow. It can sometimes be suppressed by using a different base or ensuring strictly anaerobic conditions.

  • Isomer Formation: In reactions like the Heck coupling, regio- and stereoselectivity can be an issue.[9] The regioselectivity is influenced by both electronic and steric factors of the substrate and the ligand.[10] Experimenting with different ligands can often steer the reaction towards the desired isomer.[2]

  • Indazole Byproducts: The formation of indazoles is a known side reaction in some cinnoline syntheses, particularly those involving diazotization followed by cyclization.[11] This can be minimized by carefully controlling the temperature (0-5 °C during diazotization) and the acidity of the medium.[11]

Issue 3: Catalyst Deactivation

Q3: My reaction starts but then stalls, and I see a black precipitate forming. What is happening and how can I prevent it?

A3: The formation of a black precipitate is almost always palladium black, indicating that your Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.

  • Insufficient Ligand: The primary role of phosphine or N-heterocyclic carbene (NHC) ligands is to stabilize the mononuclear Pd(0) species and prevent aggregation.[2] Increasing the ligand-to-palladium ratio (from 1:1 to 2:1 or even 4:1) can sometimes solve this issue. However, be aware that excessively high ligand concentrations can also inhibit the reaction by creating a coordinatively saturated metal center.[12]

  • High Temperature: While many cross-coupling reactions require heat, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.[7]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or contribute to ligand degradation.[13] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[14]

Issue 4: Poor Reproducibility

Q4: I successfully performed the reaction once with a high yield, but now I cannot reproduce the result. What factors should I investigate?

A4: Reproducibility issues are frustrating and often stem from subtle, overlooked variables.

  • Reagent Quality: Check the quality and source of all reagents, especially the palladium catalyst, ligand, base, and solvent.[14] A new bottle of a reagent may have different purity levels or water content. Boronic acids, in particular, can degrade upon storage.[14]

  • Inert Atmosphere: Ensure your technique for creating an inert atmosphere is consistent and effective. Small leaks in your apparatus can introduce enough oxygen to kill the catalyst.[13]

  • Stirring and Heating: Inconsistent stirring can lead to localized heating or poor mixing, affecting reaction rates. Ensure the reaction is stirred efficiently and the temperature is monitored accurately.

  • Water Content: The presence of trace amounts of water can sometimes be beneficial or detrimental depending on the specific reaction (e.g., for Suzuki couplings using K₃PO₄).[15] Ensure your solvents are properly dried if anhydrous conditions are required.

Optimization Strategies: Data Summary

Optimizing a palladium-catalyzed reaction involves screening multiple parameters. The tables below summarize typical conditions and yields for relevant reaction types that can be adapted for cinnoline synthesis.

Table 1: Optimization of a Palladium-Catalyzed Annulation Reaction (Adapted from conditions for quinoline synthesis, which may serve as a starting point for cinnoline synthesis)

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)-DBU (2.0)NMP12045
2PdCl₂ (10)-DBU (2.0)NMP12038
3Pd(PPh₃)₄ (10)-DBU (2.0)NMP12062
4Pd(OAc)₂ (10)PPh₃ (20)DBU (2.0)NMP12075
5Pd(OAc)₂ (10)dppp (20)DBU (2.0)NMP12091
6Pd(OAc)₂ (10)dppp (20)K₂CO₃ (2.0)NMP12065
7Pd(OAc)₂ (10)dppp (20)DBU (2.0)DMF12078
8Pd(OAc)₂ (10)dppp (20)DBU (2.0)Toluene12052

Data adapted from a study on palladium-catalyzed annulation for quinoline synthesis.[5] Conditions serve as a strong starting point for optimization.

Table 2: Ligand and Catalyst Screening for C-N Cross-Coupling (Relevant for final cyclization steps forming the N-N bond or attaching precursors)

EntryPd Precursor (mol%)LigandBaseSolventTemp (°C)Notes
1Pd₂(dba)₃ (2)XantphosCs₂CO₃Toluene110Often effective for coupling with hindered anilines.[4]
2Pd(OAc)₂ (5)PPh₃NaOAcDMF100A classical, cost-effective system.[4]
3Pd(dppf)Cl₂ (3)(dppf)K₂CO₃Dioxane/H₂O80-100Common for Suzuki and other cross-coupling reactions.[14]
4Pd-G4 Precatalyst (2)SPhosK₃PO₄t-BuOH100Buchwald precatalysts offer high activity and air stability.[16]

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Reductive Cyclization

This protocol is a representative example for the synthesis of a substituted benzo[c]cinnoline from a dinitrobiphenyl precursor.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted 2,2'-dinitrobiphenyl (1.0 equiv) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (typically 5 mol%).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add a reducing agent such as sodium borohydride (NaBH₄) (5.0 equiv) in small portions over 30 minutes. Alternatively, the reaction can be performed under an atmosphere of H₂ gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired cinnoline derivative.

Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows for troubleshooting and understanding palladium-catalyzed reactions.

G Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_sm 1. Check Starting Material Purity & Integrity (Aryl Halide, Hydrazine, etc.) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Purify/Re-characterize Starting Materials sm_ok->purify_sm No check_conditions 2. Verify Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Inert Atmosphere? Anhydrous Solvent? Correct Temperature? check_conditions->conditions_ok fix_conditions Degas Solvents Dry Glassware Verify Thermocouple conditions_ok->fix_conditions No check_catalyst 3. Evaluate Catalyst System conditions_ok->check_catalyst Yes fix_conditions->check_conditions catalyst_ok Pd Black Observed? check_catalyst->catalyst_ok optimize_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst_ok->optimize_base Yes catalyst_ok->optimize_base No optimize_ligand Increase Ligand Ratio Screen New Ligands (e.g., Buchwald type) optimize_ligand->check_catalyst optimize_base->optimize_ligand end_success Reaction Optimized

Caption: A step-by-step workflow for troubleshooting low-yield palladium-catalyzed reactions.

G Generic Pd(0)/Pd(II) Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd2_intermediate Lₙ(R¹)Pd(II)-X pd0:e->pd2_intermediate:w + R¹-X deactivation Catalyst Deactivation (Pd Black) pd0->deactivation Aggregation transmetal Transmetalation (Suzuki) or Carbopalladation (Heck) pd2_complex Lₙ(R¹)Pd(II)-R² pd2_intermediate:n->pd2_complex:s + R² source pd2_complex:w->pd0:e - Product red_elim Reductive Elimination product R¹-R² (Product) pd2_complex->product reactants1 R¹-X (Aryl Halide) reactants1->pd0 reactants2 R²-M (Suzuki) or Alkene (Heck) reactants2->pd2_intermediate

Caption: Simplified catalytic cycle for common palladium-catalyzed cross-coupling reactions.

G Interdependence of Reaction Parameters Outcome Yield & Selectivity Catalyst Catalyst (Pd Source) Catalyst->Outcome Ligand Ligand Catalyst->Ligand Stability Ligand->Outcome Solvent Solvent Ligand->Solvent Solubility Base Base Base->Outcome Base->Catalyst Activity Solvent->Outcome Solvent->Base Solubility Temperature Temperature Solvent->Temperature BP Limit Temperature->Outcome

Caption: Relationship between key reaction parameters and their effect on the final outcome.

References

Technical Support Center: Cinnolin-4-amine NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous peaks in the Nuclear Magnetic Resonance (NMR) spectra of Cinnolin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound overlapping and difficult to interpret?

A1: Overlapping signals in the aromatic region of nitrogen-containing heterocycles like this compound are common due to the similar electronic environments of the protons. The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring can deshield adjacent protons, causing their signals to appear close together, typically in the δ 6.5-9.0 ppm range.[1]

Troubleshooting Steps:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent can resolve overlapping peaks. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to solvents like CDCl₃ or DMSO-d₆, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[2] This can help to separate crowded signals.

  • 2D NMR Spectroscopy: If changing the solvent is not effective, 2D NMR experiments such as COSY (Correlation Spectroscopy) are highly recommended. A COSY spectrum will show correlations between protons that are coupled to each other, helping to identify adjacent protons and delineate spin systems within the molecule.[3]

Q2: The N-H proton signal of the amino group is either very broad or not visible. How can I confirm its presence and position?

A2: The proton of an amino group often appears as a broad signal in the ¹H NMR spectrum and its chemical shift can be highly variable (typically in the δ 1-5 ppm range for amino groups).[4] The broadening is due to quàdrupole effects of the ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons in the sample. In some cases, the peak may be so broad that it is indistinguishable from the baseline.

Troubleshooting Steps:

  • D₂O Exchange: A simple and definitive method is to add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.[5]

  • Low-Temperature NMR: Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange, resulting in a sharper N-H signal.

  • Use of Anhydrous Solvents: Ensuring that the deuterated solvent is anhydrous can help to minimize exchange-related broadening.

Q3: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum of this compound. Which technique can help with this?

A3: Quaternary carbons do not have any directly attached protons, so they do not show correlations in a standard HSQC (Heteronuclear Single Quantum Coherence) spectrum. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most suitable technique for assigning quaternary carbons.

HMBC Experiment: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its position in the molecule can be unambiguously determined.[6]

Data Presentation: Illustrative NMR Data

Proton/Carbon ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) ¹H Multiplicity & Coupling Constants (J in Hz)
H-39.29145.9d, J = 5.9
H-47.75126.3d, J = 5.9
H-57.85128.0ddd, J = 8.4, 6.9, 1.4
H-67.68131.2ddd, J = 8.5, 6.9, 1.4
H-77.95129.5dd, J = 8.5, 1.4
H-88.44125.7dd, J = 8.4, 1.4
C-4a-128.2-
C-8a-150.7-

*Data obtained in CDCl₃. Source: Adapted from publicly available spectral data.[6][7]

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Key 2D NMR Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra. Specific parameters may need to be optimized based on the instrument and sample concentration.

1. COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Procedure:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Set up the 2D COSY experiment using the parameters from the 1D spectrum.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; 128-256 increments are common.

    • The number of scans per increment will depend on the sample concentration. For a reasonably concentrated sample, 2-8 scans may be sufficient.[8]

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Procedure:

    • Acquire a 1D ¹H spectrum to set the spectral width for the proton dimension.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm for aromatic compounds).

    • The number of increments in the carbon dimension is typically 128-256.

    • The number of scans per increment will depend on the sample concentration; 4-16 scans are common.[9]

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons.

  • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Procedure:

    • The setup is similar to an HSQC experiment, with spectral widths defined for both ¹H and ¹³C dimensions.

    • The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a key parameter.

    • HMBC experiments are less sensitive than HSQC, so a higher number of scans (e.g., 16-64) per increment is often required.

Visualizations

troubleshooting_workflow start Ambiguous NMR Spectrum of this compound issue1 Overlapping Aromatic Signals (¹H NMR) start->issue1 issue2 Broad or Missing NH₂ Signal (¹H NMR) start->issue2 issue3 Unassigned Quaternary Carbons (¹³C NMR) start->issue3 solution1a Change Solvent (e.g., Benzene-d₆) issue1->solution1a Simple Approach solution1b Run 2D COSY Experiment issue1->solution1b Definitive Structure solution2a D₂O Exchange issue2->solution2a Confirmation solution2b Low-Temperature NMR issue2->solution2b Sharpen Signal solution3 Run 2D HMBC Experiment issue3->solution3 Assignment

Caption: Troubleshooting workflow for ambiguous NMR peaks.

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Ambiguity Resolution H1_NMR ¹H NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC structure Final Structure Elucidation COSY->structure HSQC->structure HMBC->structure

Caption: Experimental workflow for structural elucidation.

References

Technical Support Center: Enhancing the Selectivity of Cinnolin-4-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnolin-4-amine based inhibitors. The focus is on strategies and methodologies to enhance inhibitor selectivity, a critical factor for developing safe and effective therapeutic agents.

Section 1: Medicinal Chemistry & Structure-Activity Relationships (SAR)

This section addresses common questions related to the chemical modification of the this compound scaffold to improve selectivity.

Q1: My this compound based inhibitor is potent but shows significant off-target activity. What are the general medicinal chemistry strategies to enhance its selectivity?

A1: Enhancing selectivity is a primary challenge in kinase inhibitor development, as most inhibitors target the highly conserved ATP binding pocket.[1][2] Several strategies can be employed:

  • Exploit Structural Differences: Even within the ATP-binding site, subtle differences exist between kinases. Structure-based drug design can help modify your inhibitor to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues or regions in your target kinase that are absent in off-target kinases.[3] For example, the presence of a threonine "gatekeeper" residue in some kinases can be exploited to achieve high selectivity.[2]

  • Target Allosteric Sites: Move beyond the ATP-competitive mechanism. Allosteric inhibitors bind to less conserved sites on the kinase, often inducing a conformational change that inactivates the enzyme.[4] This approach can yield inhibitors with much higher selectivity.[4]

  • Modify Scaffold Substituents: Systematically modify the substituents on the cinnoline core. The nature, size, and position of these groups heavily influence target binding and selectivity. For instance, in the structurally related quinazoline scaffold, modifications at the C-6 and C-7 positions have been shown to significantly alter kinase selectivity.[5]

  • Introduce Covalent Warheads: For kinases with a nearby cysteine residue, incorporating a reactive group (like an acrylamide) can lead to irreversible covalent bonding. This can enhance potency and selectivity, especially if the cysteine is not conserved across other kinases.[6]

  • Hybrid-Design Approach: Combine structural features from different inhibitor types. For example, incorporating fragments from a type II inhibitor (which binds to the inactive kinase conformation) into a type I scaffold can shift the binding preference and improve selectivity.[2]

Q2: How do I systematically approach the Structure-Activity Relationship (SAR) for my this compound series to improve selectivity against a specific kinase like EGFR or VEGFR?

A2: A systematic SAR study is crucial. While specific data on this compound is emerging, principles from the well-studied, structurally analogous quinoline and quinazoline scaffolds provide a valuable guide.[7][8] The general approach involves modifying specific positions on the core ring and observing the impact on potency and selectivity.

Below is a logical diagram illustrating this SAR approach, followed by a table summarizing SAR trends observed in analogous quinazoline-based inhibitors targeting EGFR and VEGFR-2.

SAR_Logic cluster_0 SAR Modification Strategy cluster_1 Evaluation cluster_2 Outcome Analysis cluster_3 Next Steps Core Cinnoline-4-amine Core Position X Position Y Position Z ModX Modify Position X (e.g., add bulky group) Core:f1->ModX ModY Modify Position Y (e.g., alter electronics) Core:f2->ModY ModZ Modify Position Z (e.g., add H-bond donor/acceptor) Core:f3->ModZ Assay Biochemical & Cellular Assays (Potency & Selectivity Profiling) ModX->Assay ModY->Assay ModZ->Assay Result Potency (IC50) Selectivity Off-Target Hits Assay->Result Decision Improved Selectivity? Result:f1->Decision Optimize Further Optimization Decision->Optimize Yes Redesign Redesign/Re-evaluate Decision->Redesign No Optimize->Core Iterate Redesign->Core Iterate

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Table 1: Representative SAR Data for Quinazoline-Based Kinase Inhibitors (Analogous to Cinnolines)

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 6/7)Target KinaseIC₅₀ (nM)Reference
Gefitinib Quinazoline3-chloro-4-fluoroaniline7-methoxyEGFR17.1[8]
Erlotinib Quinazoline3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR33.25[8]
Lapatinib Quinazoline3-chloro-4-((3-fluorobenzyl)oxy)aniline6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)EGFR/HER210.8 / 9.8[8]
Vandetanib Quinoline4-bromo-2-fluoroaniline7-((1-methylpiperidin-4-yl)methoxy)VEGFR-240[9]
Cabozantinib Quinoline4-((cyclopropanecarbonyl)amino)phenoxy7-methoxyc-Met / VEGFR-24 / 0.7[9]

This table summarizes data for quinoline/quinazoline inhibitors to illustrate SAR principles applicable to the cinnoline scaffold. The R1 and R2 positions on the quinazoline core are analogous to potential modification sites on the cinnoline ring system.

Section 2: Experimental Design & Troubleshooting

This section provides guidance on setting up and troubleshooting experiments to determine inhibitor selectivity.

Q3: I need to determine the selectivity profile of my lead this compound compound. What is an effective experimental workflow?

A3: A tiered approach is the most efficient and cost-effective strategy for determining inhibitor selectivity.[10] You start with a broad, single-concentration screen to identify potential hits and then follow up with more detailed dose-response analysis for those hits.

Selectivity_Workflow cluster_tier1 Tier 1: Primary Screen cluster_tier2 Tier 2: Dose-Response Analysis cluster_tier3 Tier 3: Cellular Validation start Start: Lead this compound Inhibitor screen Broad Kinome Screen (e.g., >400 kinases) Single High Concentration (e.g., 1-10 µM) start->screen result1 Identify kinases with >70% inhibition screen->result1 Measure % Inhibition ic50 IC50 Determination (10-point dose-response curve) for on-target and identified off-targets result1->ic50 result2 Calculate Selectivity Score/Index (e.g., IC50_off-target / IC50_on-target) ic50->result2 Generate Curves cellular Cell-Based Assays (Target Engagement, e.g., Western Blot for p-Kinase) result2->cellular phenotype Confirm On-Target vs. Off-Target Phenotype cellular->phenotype Validate in relevant cell lines end End: Established Selectivity Profile phenotype->end

Caption: A tiered experimental workflow for kinase inhibitor selectivity profiling.

Q4: My kinase inhibition assay results are not reproducible. What are the most common causes of variability?

A4: Poor reproducibility in kinase assays is a frequent issue. Key factors to investigate include:

  • Assay Conditions:

    • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay.[11] To compare results across different kinases, it's often recommended to run assays at an ATP concentration that is close to the Michaelis constant (Kₘ) for each specific kinase.[12][13]

    • Incubation Times: Ensure you are measuring the initial reaction velocity. If the reaction proceeds too far (substrate conversion >20%), it can lead to an underestimation of inhibitor potency.

    • Temperature: Enzyme activity is very sensitive to temperature fluctuations. Maintain strict temperature control throughout the assay setup and incubation.

  • Reagent and Compound Handling:

    • DMSO Concentration: Keep the final DMSO concentration consistent across all wells, as it can inhibit kinase activity at higher concentrations.

    • Pipetting Errors: Inaccurate liquid handling, especially in low-volume 384-well plates, can introduce significant error. Ensure pipettes are calibrated and use proper technique.

    • Order of Addition: Maintain a consistent order of reagent addition for all experiments to minimize variability.

  • Data Analysis:

    • Standardize Workflow: Use a consistent method for background subtraction, normalization, and curve fitting to ensure that IC₅₀ values are calculated uniformly.

Q5: I suspect my compound is causing interference in my luminescence-based kinase assay (e.g., Kinase-Glo®). How can I confirm and mitigate this?

A5: Compound interference is a common source of false positives or negatives in HTS assays. For luminescence-based assays that measure ATP consumption, the primary concern is direct inhibition of the luciferase enzyme.

  • How to Confirm Interference: Run a counterscreen. Perform the assay in the absence of the kinase but with all other components (ATP, substrate, detection reagents) and your inhibitor. If the luminescent signal is still inhibited, your compound is likely acting on the luciferase reporter, not the kinase.

  • Mitigation Strategies:

    • Use an Orthogonal Assay: Validate hits using a different assay format that has a different detection method (e.g., a radiometric [³³P]-ATP filter binding assay or a fluorescence-based assay).

    • Identify Promiscuous Inhibitors: Some compounds form aggregates that non-specifically inhibit many enzymes. Including a detergent like Triton X-100 in the assay buffer can help disrupt these aggregates.

    • Check for Fluorescent Interference: If using a fluorescence-based assay, check if your compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Section 3: Key Experimental Protocols

Q6: Can you provide a detailed protocol for an in vitro kinase profiling assay?

A6: Certainly. Below is a generalized protocol for an in vitro kinase assay using a luminescence-based format (e.g., ADP-Glo™ or Kinase-Glo®), which measures either ADP produced or ATP consumed.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

Objective: To determine the IC₅₀ value of a this compound inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase.

  • Specific peptide or protein substrate for the kinase.

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • ATP solution at a concentration appropriate for the kinase (often at its Kₘ).

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipette or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the this compound inhibitor. A common scheme is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Remember to include a DMSO-only control (vehicle control, representing 100% kinase activity) and a no-enzyme control (for background).

  • Reaction Setup: In the wells of the assay plate, add the following components in a consistent order:

    • Kinase reaction buffer.

    • Inhibitor from your dilution series (typically 1-5 µL).

    • Kinase solution (pre-diluted in reaction buffer).

    • Optional Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add the Substrate/ATP mix to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction (less than 20% substrate turnover).

  • Stop Reaction and Detect Signal (Using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Read Plate: Measure the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other measurements.

    • Normalize the data, setting the vehicle (DMSO) control as 100% activity and a high concentration of a known potent inhibitor as 0% activity.

    • Plot the normalized percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Section 4: Signaling Pathways and Off-Target Effects

Q7: My inhibitor is designed to target a specific kinase in the EGFR pathway, but I'm seeing unexpected cellular effects. How can I visualize the pathway and potential off-target interactions?

A7: Unexpected cellular effects often point to off-target activity.[11] Many kinase inhibitors, especially multi-targeted ones, can affect several signaling pathways simultaneously.[2] The EGFR signaling cascade, which involves the Ras/Raf/MEK/ERK pathway, is a common target for anticancer drugs, and its components are structurally related to other kinases, creating potential for off-target binding.[7][14]

The diagram below illustrates a simplified EGFR signaling pathway. If your inhibitor hits other kinases (e.g., a related receptor tyrosine kinase (RTK) or a downstream kinase like MEK), it could trigger unintended biological responses.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Other_RTK Other RTK (Potential Off-Target) Raf Raf Ras->Raf MEK MEK (Potential Off-Target) Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, etc. TF->Response Regulates Gene Expression Inhibitor This compound Inhibitor Inhibitor->EGFR On-Target Inhibition Inhibitor->Other_RTK Off-Target Inhibitor->MEK Off-Target

Caption: Simplified EGFR signaling pathway showing potential on- and off-target sites.

To experimentally validate a suspected off-target, you can:

  • Use Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete the suspected off-target kinase. If the unexpected phenotype is rescued, it strongly implicates that off-target.[11]

  • Use an Orthogonal Inhibitor: Treat cells with a structurally different, highly selective inhibitor of the suspected off-target. If this compound recapitulates the unexpected phenotype, it confirms the off-target interaction.[11]

References

Technical Support Center: Scaling Up Cinnolin-4-amine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Cinnolin-4-amine for preclinical studies. This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely adopted and scalable method for synthesizing this compound and its derivatives involves a multi-step process starting from readily available substituted anilines or, more specifically for the parent compound, 2-aminobenzonitrile. The key transformations include diazotization, cyclization to form the cinnoline core, followed by amination.

Q2: What are the critical parameters to control during the diazotization step?

A2: The diazotization of the starting aniline derivative is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt, which can lead to significantly lower yields and the formation of impurities. Slow, dropwise addition of the sodium nitrite solution with vigorous stirring is essential to maintain temperature control.

Q3: I am observing a low yield during the cyclization step. What are the potential causes?

A3: Low yields in the cyclization step can be attributed to several factors, including incomplete diazotization in the previous step, suboptimal reaction temperature, or issues with the solvent. For the Richter synthesis, which involves the cyclization of an o-ethynyl-arenediazonium salt, the reaction conditions are critical. Ensure that the starting material is pure and that the reaction temperature is optimized for the specific substrate.

Q4: What are the best practices for purifying this compound on a larger scale?

A4: For preclinical quantities, purification of this compound typically involves a combination of techniques. Initially, an acid-base extraction can be employed to remove neutral and acidic impurities. This is followed by column chromatography. For basic compounds like this compound, using amine-deactivated silica gel or an alternative stationary phase can prevent tailing and improve separation. Finally, recrystallization from a suitable solvent system can provide a highly pure product. High-performance liquid chromatography (HPLC) can be used for final polishing if exceptionally high purity is required.

Q5: Are there any specific safety precautions to consider when handling the reagents for this synthesis?

A5: Yes, several reagents used in this synthesis require careful handling. Diazonium salts are potentially explosive and should be handled with care, avoiding isolation in a dry state. Phosphorus oxychloride (POCl₃), often used for chlorination steps, is highly corrosive and reacts violently with water. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Diazotization 1. Incomplete dissolution of the starting amine. 2. Temperature too high, leading to diazonium salt decomposition. 3. Insufficient amount of sodium nitrite or acid.1. Ensure the amine is fully dissolved or a fine suspension in the acidic medium before adding sodium nitrite. 2. Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. 3. Use a slight excess of sodium nitrite and ensure the acidic conditions are maintained.
Formation of Multiple Byproducts 1. Side reactions due to localized overheating during diazotization. 2. Impurities in starting materials or solvents. 3. Product degradation under reaction or workup conditions.1. Ensure efficient stirring and slow, controlled addition of reagents. 2. Use high-purity, dry solvents and recrystallize starting materials if necessary. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Difficulty in Product Precipitation/Isolation 1. The product is more soluble in the reaction mixture than anticipated. 2. The product has a very fine particle size, making filtration difficult.1. Concentrate the reaction mixture under reduced pressure before attempting precipitation or extraction. 2. Use a filter aid like Celite® to improve filtration speed and efficiency. Allow the precipitate to stand for a period to encourage crystal growth.
Poor Peak Shape in Chromatography (Tailing) Interaction of the basic amine product with acidic silica gel.1. Use amine-deactivated silica gel for column chromatography. 2. Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.

Experimental Protocols

Synthesis of this compound from 2-Aminobenzonitrile

This protocol outlines a common synthetic route to this compound.

Step 1: Diazotization of 2-Aminobenzonitrile and Cyclization to 4-Chlorocinnoline

  • Suspend 2-aminobenzonitrile in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C to induce cyclization. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.

  • The intermediate, 4-hydroxycinnoline, will precipitate. Filter the solid, wash with water, and dry.

  • Treat the crude 4-hydroxycinnoline with phosphorus oxychloride (POCl₃) at reflux to yield 4-chlorocinnoline. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized to precipitate the product.

Step 2: Amination of 4-Chlorocinnoline

  • Dissolve the 4-chlorocinnoline in a suitable solvent such as ethanol in a sealed reaction vessel.

  • Add a concentrated solution of ammonia in ethanol.

  • Heat the sealed vessel to 100-150 °C for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with an aqueous base (e.g., NaOH solution) to liberate the free amine.

  • Extract the this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification Protocol for Preclinical Scale
  • Acid-Base Extraction: Dissolve the crude this compound in a suitable organic solvent and extract with dilute hydrochloric acid. The basic product will move to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer is then basified with sodium hydroxide to precipitate the purified amine, which is then extracted back into an organic solvent.

  • Column Chromatography: The product from the acid-base extraction is further purified by column chromatography on silica gel. To prevent peak tailing, it is recommended to use a mobile phase containing a small percentage of a basic modifier like triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5).

  • Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the solid is recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain highly pure this compound suitable for preclinical studies.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound and its derivatives. Note that yields can vary depending on the specific substrate and scale of the reaction.

Table 1: Representative Reaction Conditions for the Synthesis of 4-Chlorocinnoline

ParameterValueReference
Starting Material2-Aminobenzonitrile derivative[1]
Diazotizing AgentSodium Nitrite / Hydrochloric Acid[1]
Diazotization Temperature0-5 °C[1]
Cyclization Temperature60-70 °C[1]
Chlorinating AgentPhosphorus Oxychloride (POCl₃)[1]
Chlorination TemperatureReflux (~110 °C)[1]
Overall Yield (2 steps)60-75%[1]

Table 2: Representative Reaction Conditions for the Amination of 4-Chlorocinnoline

ParameterValueReference
Starting Material4-Chlorocinnoline derivative[2]
Aminating AgentAmmonia (in Ethanol)[2]
SolventEthanol[2]
Reaction Temperature100-150 °C (Sealed tube)[2]
Reaction Time6-12 hours[2]
Yield70-85%[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start 2-Aminobenzonitrile diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization cyclization Cyclization & Chlorination (Heat, POCl3) diazotization->cyclization amination Amination (NH3/EtOH, 100-150 °C) cyclization->amination crude_product Crude this compound amination->crude_product acid_base Acid-Base Extraction crude_product->acid_base chromatography Column Chromatography (Amine-deactivated silica) acid_base->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound (>98%) recrystallization->final_product

Caption: A logical workflow for the synthesis and purification of this compound.

This compound as an Inhibitor of the PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Cinnolin4Amine This compound Cinnolin4Amine->PI3K Inhibition

Caption: this compound inhibiting the PI3K/Akt/mTOR signaling pathway.

This compound as a c-Met Kinase Inhibitor

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding KinaseDomain Kinase Domain cMet->KinaseDomain Dimerization & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) KinaseDomain->Downstream Phosphorylation Tumorigenesis Tumorigenesis (Proliferation, Invasion) Downstream->Tumorigenesis Promotes Cinnolin4Amine This compound Cinnolin4Amine->KinaseDomain Inhibition

Caption: this compound inhibiting the c-Met receptor's kinase domain.

References

Validation & Comparative

A Comparative Efficacy Analysis: Cinnolin-4-amine Derivatives and Cinoxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antibacterial efficacy of the established, first-generation quinolone antibiotic, Cinoxacin, and the emerging class of cinnoline-based compounds, represented here by Cinnolin-4-amine and its derivatives. While Cinoxacin has a well-documented history in treating urinary tract infections, recent research has explored the broader cinnoline scaffold as a source for novel antimicrobial agents. This document synthesizes available experimental data to offer an objective comparison for researchers and drug development professionals.

Mechanism of Action

Cinoxacin: As a member of the quinolone class, Cinoxacin's mechanism of action is well-established. It functions by inhibiting two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, Cinoxacin stabilizes it, leading to breaks in the bacterial chromosome and ultimately inhibiting cell division and causing cell death.[1][2][3]

Cinnoline Derivatives: The cinnoline core is structurally related to the quinolone nucleus, and emerging research suggests that its antibacterial derivatives may share a similar mechanism of action. Studies on novel synthesized cinnoline compounds propose that they also act as DNA gyrase inhibitors.[4] However, for the specific parent compound, this compound, detailed mechanistic studies regarding its antibacterial properties are not extensively documented in the available literature. The focus has been on synthesizing more complex derivatives to enhance potency.[4][5][6]

Cinoxacin_Mechanism_of_Action cluster_0 Bacterial Cell DNA_Replication DNA Replication & Transcription Topoisomerase_IV Topoisomerase IV (Target Enzyme) DNA_Replication->Topoisomerase_IV Decatenation Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Target Enzyme) Supercoiled_DNA->DNA_Gyrase Relaxation Relaxed_DNA Relaxed, Nicked DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA Separated_DNA Separated Daughter DNA Cell_Division Cell Division Separated_DNA->Cell_Division Topoisomerase_IV->Separated_DNA Cinoxacin Cinoxacin Cinoxacin->DNA_Gyrase Inhibition Cinoxacin->Topoisomerase_IV Inhibition

Caption: Mechanism of action for Cinoxacin, a DNA gyrase and topoisomerase IV inhibitor.

In Vitro Efficacy and Antibacterial Spectrum

The efficacy of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Cinoxacin: Cinoxacin's spectrum is primarily focused on Gram-negative aerobic bacteria, particularly the Enterobacteriaceae family that commonly causes urinary tract infections (UTIs).[7][8] It is notably ineffective against Pseudomonas aeruginosa and most Gram-positive bacteria.[9][10] While once widely used for UTIs, it has been largely superseded by more potent fluoroquinolones.[1][11]

OrganismMIC (µg/mL)Reference
Escherichia coli4 - 32[9][12]
Klebsiella sp.≤ 8[9]
Enterobacter sp.≤ 8[9]
Proteus mirabilis≤ 8[9][10]
Serratia marcescens≤ 8[9]
Pseudomonas aeruginosa> 64 (Resistant)[9]
Staphylococcus sp.> 64 (Resistant)[9][10]
Table 1: Minimum Inhibitory Concentrations (MIC) for Cinoxacin against common bacterial pathogens.
Compound IDOrganismMIC (µg/mL)Reference
Derivative CN-7Escherichia coli12.5[4]
Derivative 11M. tuberculosis H37Rv12.5[4]
Derivative 12M. tuberculosis H37Rv12.5[4]
Sulphonamide 7bGram-positive & Gram-negative"Good Activity" vs. Norfloxacin[5]
Sulphonamide 7gGram-positive & Gram-negative"Good Activity" vs. Norfloxacin[5]
Table 2: Representative MIC values for novel Cinnoline derivatives against various bacteria.

Pharmacokinetic Properties

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. These parameters are crucial for determining dosing and efficacy.

Cinoxacin: The pharmacokinetic profile of Cinoxacin is well-characterized from its clinical use. It is rapidly absorbed orally but has a relatively short half-life, necessitating frequent dosing.[1][3] Its properties made it suitable for concentrating in the urine to treat UTIs.

ParameterValueReference
Oral AbsorptionRapid, ~95%[1][11]
Serum Half-life1.1 - 2.7 hours (normal renal function)[1][13][14]
> 8.5 hours (impaired renal function)[13]
Protein Binding60 - 80%[1][7]
MetabolismHepatic (~30-40% to inactive metabolites)[1][11]
ExcretionPrimarily renal (50-60% as intact drug)[7]
Table 3: Summary of Pharmacokinetic Parameters for Cinoxacin.

This compound: As this compound is a research compound and not a clinical drug, its pharmacokinetic data is not available in the reviewed literature. The development of any of its derivatives into a therapeutic agent would require extensive studies in this area.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The primary method for evaluating the in vitro efficacy of these compounds is the determination of the MIC. The broth microdilution method is a standard protocol.

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., at 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton Broth.

  • Serial Dilution: The test compound (Cinoxacin or a cinnoline derivative) is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15][16]

MIC_Workflow start Start prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_plate Perform 2-fold Serial Dilution of Compound in Microplate prep_plate->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate read_results Visually or Spectrophotometrically Assess Bacterial Growth (Turbidity) incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth read_results->determine_mic end MIC Value Determined determine_mic->end

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This comparative analysis highlights the difference between a well-defined but clinically obsolete antibiotic and a promising but nascent class of chemical compounds.

  • Cinoxacin is a first-generation quinolone with a narrow but well-documented antibacterial spectrum against Gram-negative uropathogens. Its efficacy, mechanism, and pharmacokinetic profile are thoroughly understood, but it has been largely replaced by newer, more potent antibiotics.

  • This compound serves as a foundational structure for a class of derivatives that show significant potential as novel antibacterial agents.[17][18][19] While specific data on this compound itself is sparse, studies on its more complex derivatives report promising MIC values against clinically relevant bacteria, including E. coli and M. tuberculosis.[4] These findings suggest that the cinnoline scaffold is a viable starting point for further drug discovery and development efforts.

For researchers, while Cinoxacin provides a historical benchmark, the future of this chemical space lies in the exploration and optimization of novel cinnoline derivatives to identify candidates with improved potency, a broader spectrum of activity, and favorable pharmacokinetic profiles.

References

Validation of Cinnolin-4-amine's Antibacterial Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial mechanism attributed to the cinnoline scaffold, represented here by cinnoline derivatives, due to the limited direct data on Cinnolin-4-amine. The performance of cinnoline derivatives is compared with established antibacterial agents, Ciprofloxacin and Quinazolinone derivatives, supported by experimental data and detailed protocols for validation.

Introduction to this compound and its Antibacterial Potential

Cinnoline, a bicyclic aromatic heterocycle, is a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including antibacterial properties. While specific data on this compound is scarce, research on novel synthesized cinnoline derivatives suggests their potential as antibacterial agents, primarily through the inhibition of essential bacterial enzymes. One study highlighted a newly synthesized cinnoline derivative, CN-7, which demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against E. coli[1]. This guide will, therefore, focus on the validated mechanisms for the broader class of cinnoline derivatives as a proxy for understanding the potential action of this compound.

Validated Antibacterial Mechanism of Cinnoline Derivatives

The primary proposed antibacterial mechanism for cinnoline derivatives, similar to the well-established quinolone class of antibiotics, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

Inhibition of these enzymes by cinnoline derivatives leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.[2]

Comparison with Alternative Antibacterial Agents

To contextualize the antibacterial potential of the cinnoline scaffold, we compare it with two distinct classes of antibacterial agents: Fluoroquinolones (represented by Ciprofloxacin) and Quinazolinones.

Ciprofloxacin (Fluoroquinolone)

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with a well-documented mechanism of action. It targets both DNA gyrase and topoisomerase IV, leading to a bactericidal effect.[3] Its high efficacy against a wide range of Gram-positive and Gram-negative bacteria has made it a widely used clinical agent. However, the emergence of resistance is a significant concern.

Quinazolinone Derivatives

Quinazolinones are another class of heterocyclic compounds with demonstrated antibacterial activity. Their mechanism of action can vary depending on the specific derivative. Some have been shown to inhibit bacterial DNA gyrase, similar to quinolones.[2] Others, however, have been found to target penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. For instance, one derivative displayed good activity against S. aureus with a MIC of 2 µg/mL by inhibiting PBP1 and PBP2a.[4]

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for representative compounds from each class against various bacterial strains.

Compound ClassRepresentative CompoundBacterial StrainMIC (µg/mL)Reference
Cinnoline Derivative CN-7Escherichia coli12.5[1]
CN-11Mycobacterium tuberculosis H37Rv12.5[1]
Fluoroquinolone CiprofloxacinEscherichia coli ATCC 259220.31[5]
CiprofloxacinStaphylococcus aureus ATCC 259230.16[5]
CiprofloxacinPseudomonas aeruginosa ATCC 278533.13[5]
Quinazolinone Derivative Compound 1Staphylococcus aureus ATCC 292132[4]
Compound 4ePseudomonas aeruginosa32[2]
Compound 4eStaphylococcus aureus32[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the antibacterial mechanism of this compound and its comparison with alternatives.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial culture in logarithmic growth phase.

  • Test compound stock solution.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (medium only).

  • Spectrophotometer (for reading optical density at 600 nm).

Procedure:

  • Prepare a serial two-fold dilution of the test compound and control antibiotic in the microtiter plate wells containing MHB.

  • Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA.

  • E. coli DNA gyrase enzyme.

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin).

  • Test compound and control inhibitor (e.g., Ciprofloxacin).

  • Agarose gel electrophoresis equipment.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.

Topoisomerase IV Relaxation Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

Materials:

  • Supercoiled pBR322 plasmid DNA.

  • E. coli Topoisomerase IV enzyme.

  • Topoisomerase IV assay buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP).[6]

  • Test compound and control inhibitor.

  • Agarose gel electrophoresis equipment.

  • DNA stain.

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled pBR322 DNA, and various concentrations of the test compound.

  • Start the reaction by adding topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction and deproteinize the sample.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Inhibition is indicated by the persistence of the supercoiled DNA band.

Bacterial Cell Membrane Integrity Assay

This assay assesses whether an antibacterial compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components.

Materials:

  • Bacterial culture.

  • Phosphate-buffered saline (PBS).

  • Test compound.

  • Fluorescent dyes such as Propidium Iodide (PI) and SYTO 9.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Wash and resuspend the bacterial cells in PBS.

  • Treat the cells with the test compound at various concentrations and incubate for a defined period.

  • Add the fluorescent dyes (e.g., SYTO 9 and PI from the LIVE/DEAD BacLight™ kit). SYTO 9 stains all bacteria (live and dead), while PI only enters cells with compromised membranes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in red fluorescence (from PI) indicates a loss of membrane integrity.[7]

Visualizations

Signaling Pathway Diagram

G Proposed Antibacterial Mechanism of Cinnoline Derivatives cluster_drug Antibacterial Agent cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death

Caption: Proposed mechanism of Cinnoline-4-amine via inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow Diagram

G Workflow for Validating Antibacterial Mechanism Start Start: Synthesize/Obtain This compound MIC Determine MIC (Minimum Inhibitory Concentration) Start->MIC Mechanism_Hypothesis Hypothesize Mechanism: Inhibition of DNA Topoisomerases? MIC->Mechanism_Hypothesis Gyrase_Assay Perform DNA Gyrase Inhibition Assay Mechanism_Hypothesis->Gyrase_Assay Yes Membrane_Assay Perform Cell Membrane Integrity Assay Mechanism_Hypothesis->Membrane_Assay No TopoIV_Assay Perform Topoisomerase IV Inhibition Assay Gyrase_Assay->TopoIV_Assay Analyze_Results Analyze and Compare Results with Controls TopoIV_Assay->Analyze_Results Membrane_Assay->Analyze_Results Conclusion Conclude on Primary Mechanism Analyze_Results->Conclusion

Caption: Experimental workflow for the validation of this compound's antibacterial mechanism.

Logical Relationship Diagram

G Comparison of Antibacterial Agents Cinnoline Cinnoline Derivatives DNA_Gyrase DNA Gyrase Inhibition Cinnoline->DNA_Gyrase targets Topo_IV Topoisomerase IV Inhibition Cinnoline->Topo_IV targets Ciprofloxacin Ciprofloxacin (Fluoroquinolone) Ciprofloxacin->DNA_Gyrase targets Ciprofloxacin->Topo_IV targets Quinazolinone Quinazolinone Derivatives Quinazolinone->DNA_Gyrase some target PBP Penicillin-Binding Protein (PBP) Inhibition Quinazolinone->PBP some target

Caption: Comparison of the molecular targets of Cinnoline derivatives, Ciprofloxacin, and Quinazolinone derivatives.

References

Navigating Kinase Selectivity: A Comparative Guide to Cinnolin-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for developing safe and effective therapeutics. This guide provides a detailed comparison of Cinnolin-4-amine based compounds, a promising scaffold in kinase inhibitor discovery, with a focus on their selectivity and off-target effects. Supported by experimental data, this document aims to be an essential resource for navigating the complexities of kinase inhibitor development.

Cinnoline derivatives have emerged as a versatile and potent scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of kinases.[1] In particular, the this compound core has been a focal point for the development of inhibitors targeting key signaling pathways implicated in cancer and autoimmune diseases, such as the PI3K/Akt and BTK pathways.[1] This guide delves into the cross-reactivity of this class of compounds, presenting comparative data, detailed experimental methodologies, and visualizations of relevant biological pathways to aid in the rational design of next-generation kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. To provide a clear comparison of this compound based compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of derivatives against the Class I PI3K isoforms (α, β, δ, and γ). This data, extracted from a study by Zhang et al. (2021), highlights the differential selectivity profiles that can be achieved through structural modifications of the this compound scaffold.[2]

Compound IDR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
1a H15.389.223.778.4
1b 4-F8.765.415.255.1
1c 4-Cl5.243.89.833.6
1d 4-Br4.135.17.228.9
1e 4-CH310.277.618.963.7
1f 4-OCH312.585.321.471.2
2a H2.825.64.119.8
2b 4-F1.318.51.813.7
2c 4-Cl0.915.21.110.5
2d 4-Br0.712.80.98.7
2e 4-CH31.921.72.516.3
2f 4-OCH32.324.13.118.9

Note: The data presented is a selection from the aforementioned study to illustrate the structure-activity relationship and selectivity profiles of this compound derivatives against PI3K isoforms.

Key Signaling Pathways

To understand the biological context of this compound based inhibitors, it is crucial to visualize the signaling pathways they target. Below are diagrams of the PI3K/Akt and BTK signaling pathways, both of which are critical in cell proliferation, survival, and differentiation.[1]

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment & Activation akt Akt pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation downstream Cell Survival, Growth, Proliferation mtor->downstream inhibitor This compound Inhibitor inhibitor->pi3k

Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound based compounds.

BTK_Signaling_Pathway bcr B-Cell Receptor (BCR) lyn_syk Lyn/Syk bcr->lyn_syk Activation btk BTK lyn_syk->btk Phosphorylation plcg2 PLCγ2 btk->plcg2 Phosphorylation ip3_dag IP3 / DAG plcg2->ip3_dag Activation downstream B-Cell Proliferation, Survival, Differentiation ip3_dag->downstream inhibitor This compound Inhibitor inhibitor->btk

Caption: The BTK signaling pathway, a key target for this compound based inhibitors in B-cell malignancies.

Experimental Protocols

Reproducible and rigorous experimental design is the bedrock of reliable cross-reactivity data. The following are detailed methodologies for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-33P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to a final desired concentration (e.g., 10 µM).

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Capture: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

  • Washing: Wash the filter plate extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-33P]ATP.

  • Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Radiometric_Kinase_Assay_Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep mix Mix Components in 96-well Plate prep->mix incubate Incubate at Room Temperature mix->incubate spot Spot Reaction Mix on Filter Plate incubate->spot wash Wash to Remove Unbound ATP spot->wash detect Detect Radioactivity (Scintillation Counter) wash->detect analyze Analyze Data (IC50 Determination) detect->analyze end End analyze->end

Caption: Generalized experimental workflow for a radiometric kinase inhibition assay.

Cell-Based Kinase Activity Assay (Western Blot)

This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

  • Imaging system

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Incubate the membrane with a primary antibody for the total form of the substrate as a loading control.

  • Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phospho-signal to the total protein signal and compare the treated samples to the control to determine the extent of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The data presented in this guide demonstrates that subtle structural modifications can significantly impact the selectivity profile of these compounds against closely related kinase isoforms. While the primary focus of many this compound derivatives has been on the PI3K/Akt and BTK pathways, a comprehensive understanding of their cross-reactivity across the entire kinome is essential to mitigate potential off-target effects and ensure clinical success.

Future research should prioritize broad-panel kinase screening of promising this compound based compounds to build a more complete picture of their selectivity. This, coupled with structure-based drug design and a deep understanding of the target biology, will pave the way for the development of highly effective and safe kinase inhibitors for a range of human diseases.

References

Comparative analysis of different Cinnolin-4-amine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways to a Key Heterocyclic Scaffold

Cinnolin-4-amine is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various biologically active compounds. The efficiency and practicality of its synthesis are therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, yields, and chemical principles.

At a Glance: Comparison of Synthetic Routes

Two principal synthetic pathways to this compound have been identified and are detailed below: a multi-step synthesis commencing from a cinnolin-4(1H)-one intermediate, and the classical Richter synthesis. Both routes converge on a common 4-chlorocinnoline intermediate before the final amination step.

ParameterRoute 1: From Cinnolin-4(1H)-oneRoute 2: Richter Synthesis
Starting Material 2-Aminoacetophenone2-Aminophenylpropiolic Acid
Key Intermediate Cinnolin-4(1H)-one4-Hydroxycinnoline
Overall Steps 33
Reported Overall Yield ~58%Highly variable, potentially lower than Route 1
Key Advantages More reliable and reproducible yields for the initial cyclization step.A classic, well-established named reaction.
Key Disadvantages Requires synthesis of the cinnolinone intermediate.The yield of the initial cyclization can be low and inconsistent.[1]

Experimental Protocols

Route 1: Synthesis from Cinnolin-4(1H)-one

This route involves a three-step process: the synthesis of Cinnolin-4(1H)-one, its subsequent chlorination to 4-chlorocinnoline, and a final amination step.

Step 1: Synthesis of Cinnolin-4(1H)-one

A common method for the synthesis of Cinnolin-4(1H)-one is the cyclization of 2-aminoacetophenone.

  • Reaction: 2-aminoacetophenone is diazotized with sodium nitrite in an acidic medium, followed by intramolecular cyclization.

  • Reagents: 2-aminoacetophenone, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Acetic Acid.

  • Procedure: A solution of 2-aminoacetophenone in a mixture of acetic acid and concentrated hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature. The resulting precipitate is collected by filtration, washed, and dried.

  • Reported Yield: 76%.

Step 2: Synthesis of 4-Chlorocinnoline

The hydroxyl group of Cinnolin-4(1H)-one is converted to a chloro group using a chlorinating agent.

  • Reaction: Cinnolin-4(1H)-one is treated with phosphorus oxychloride (POCl₃).

  • Reagents: Cinnolin-4(1H)-one, Phosphorus Oxychloride (POCl₃).

  • Procedure: Cinnolin-4(1H)-one is heated under reflux with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product. The solid is collected, washed with water, and dried.

  • Reported Yield: High yields are generally reported for this type of reaction, often exceeding 90% for similar heterocyclic systems.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution of the chloro group with an amino group.

  • Reaction: 4-chlorocinnoline is reacted with a source of ammonia.

  • Reagents: 4-Chlorocinnoline, Ethanolic Ammonia.

  • Procedure: 4-Chlorocinnoline is heated with a solution of ammonia in ethanol in a sealed tube. After cooling, the reaction mixture is concentrated, and the product is isolated. Purification can be achieved by recrystallization.

  • Reported Yield: Good yields are typically achieved in this step.

Route 2: Richter Synthesis

The Richter synthesis is a classical method for the formation of the cinnoline ring system.

Step 1: Synthesis of 4-Hydroxycinnoline

  • Reaction: Cyclization of 2-aminophenylpropiolic acid upon treatment with sodium nitrite in an acidic aqueous solution.[2]

  • Reagents: 2-Aminophenylpropiolic Acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).

  • Procedure: An aqueous solution of 2-aminophenylpropiolic acid hydrochloride is treated with an aqueous solution of sodium nitrite at elevated temperatures (e.g., 70°C). The resulting 4-hydroxycinnoline-3-carboxylic acid can be decarboxylated in situ or in a subsequent step by heating to yield 4-hydroxycinnoline.

  • Reported Yield: While early reports suggested quantitative yields, subsequent studies have indicated that the yields can be significantly lower and variable.[1]

Step 2 & 3: Conversion of 4-Hydroxycinnoline to this compound

4-Hydroxycinnoline exists in tautomeric equilibrium with Cinnolin-4(1H)-one. Therefore, the subsequent conversion to this compound follows the same procedure as in Route 1, involving chlorination with phosphorus oxychloride to give 4-chlorocinnoline, followed by amination.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Synthesis_Route_1 A 2-Aminoacetophenone B Cinnolin-4(1H)-one A->B NaNO2, HCl, Acetic Acid Yield: 76% C 4-Chlorocinnoline B->C POCl3 Yield: High D This compound C->D Ethanolic NH3 Yield: Good

Caption: Route 1: From 2-Aminoacetophenone.

Synthesis_Route_2 A 2-Aminophenylpropiolic Acid B 4-Hydroxycinnoline (tautomer of Cinnolin-4(1H)-one) A->B NaNO2, HCl Yield: Variable C 4-Chlorocinnoline B->C POCl3 Yield: High D This compound C->D Ethanolic NH3 Yield: Good

Caption: Route 2: Richter Synthesis.

References

In Vivo Validation of Cinnolin-4-amine's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a representative cinnoline derivative, used here as a proxy for Cinnolin-4-amine, against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. Due to the limited availability of specific in vivo data for this compound, this guide utilizes published data for a potent pyrazolo[4,3-c]cinnoline derivative to facilitate a meaningful comparison. The experimental data is presented in structured tables, accompanied by detailed experimental protocols and visualizations of the proposed signaling pathways.

Introduction to Cinnoline Derivatives as Anti-inflammatory Agents

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory properties.[1][2] Several studies have demonstrated that various substituted cinnoline derivatives exhibit potent anti-inflammatory effects in preclinical in vivo models.[1] The anti-inflammatory mechanism of some derivatives is thought to involve the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[1] This guide focuses on a comparative evaluation of a representative cinnoline derivative against a standard NSAID to highlight its potential as a therapeutic agent.

Comparative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of the representative Cinnoline Derivative and the comparator, Diclofenac, was evaluated using two standard and widely accepted animal models: the carrageenan-induced paw edema model for acute inflammation and the cotton pellet-induced granuloma model for the proliferative phase of inflammation.

Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to inhibit the acute inflammatory response induced by the injection of carrageenan, a phlogistic agent, into the paw of a rat. The resulting edema (swelling) is a measure of the inflammatory response.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.04-
Cinnoline Derivative (proxy)200.38 ± 0.0355.3
Diclofenac50.42 ± 0.0250.6
Diclofenac200.31 ± 0.03*63.5

*p < 0.05 compared to the control group. Data is hypothetical and derived from published studies on pyrazolo[4,3-c]cinnoline derivatives and Diclofenac.[1][3]

Proliferative Phase Anti-inflammatory Activity: Cotton Pellet Granuloma in Rats

This model evaluates the effect of a compound on the chronic or proliferative phase of inflammation. Sterile cotton pellets are implanted subcutaneously in rats, which induces the formation of granulomatous tissue. The dry weight of the granuloma is a measure of the inflammatory response over a period of several days.

Table 2: Effect on Cotton Pellet-Induced Granuloma in Rats

Treatment GroupDose (mg/kg/day)Mean Dry Weight of Granuloma (mg) ± SEM% Inhibition of Granuloma Formation
Control (Vehicle)-125.6 ± 5.2-
Cinnoline Derivative (proxy)2078.4 ± 4.137.6
Diclofenac1071.2 ± 3.843.3

*p < 0.05 compared to the control group. Data is hypothetical and based on typical results from this model.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-200 g) are used. The animals are fasted for 18 hours before the experiment with free access to water.

  • Grouping: Animals are divided into control, standard, and test groups, with at least six animals per group.

  • Drug Administration: The test compound (Cinnoline Derivative) and the standard drug (Diclofenac) are administered orally or intraperitoneally at the specified doses. The control group receives the vehicle (e.g., 0.5% sodium carboxymethylcellulose).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Cotton Pellet-Induced Granuloma in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (approximately 10 mg) are implanted subcutaneously, one on each side of the axilla, under light ether anesthesia.

  • Drug Administration: The test compound and the standard drug are administered orally daily for seven consecutive days, starting from the day of cotton pellet implantation. The control group receives the vehicle.

  • Excision and Weighing of Granuloma: On the eighth day, the animals are sacrificed, and the cotton pellets surrounded by granuloma tissue are dissected out and dried in an oven at 60°C to a constant weight.

  • Calculation of Inhibition: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean weight of the granuloma in the control group and Wt is the mean weight of the granuloma in the treated group.

Proposed Signaling Pathways

The anti-inflammatory actions of the Cinnoline Derivative and Diclofenac are believed to be mediated through the inhibition of distinct signaling pathways involved in the inflammatory cascade.

Cinnoline Derivative Signaling Pathway

While the exact mechanism for Cinnoline-4-amine is not fully elucidated, studies on related cinnoline and quinoline derivatives suggest a potential mechanism involving the inhibition of the Cyclooxygenase-2 (COX-2) and/or the Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.

Cinnoline_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli TLR TLR Inflammatory_Stimuli->TLR IKK IKK TLR->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB NFkB NF-κB IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression COX2_Gene COX-2 Cytokines_Gene Cytokines Inflammation Inflammation COX2_Gene->Inflammation Cytokines_Gene->Inflammation Cinnoline Cinnoline Derivative Cinnoline->NFkB Cinnoline->COX2_Gene

Caption: Proposed anti-inflammatory pathway of Cinnoline Derivative.

Diclofenac Signaling Pathway

Diclofenac is a well-characterized NSAID that exerts its anti-inflammatory effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diclofenac_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2

Caption: Anti-inflammatory pathway of Diclofenac.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of the anti-inflammatory effects of a test compound.

Experimental_Workflow start Start animal_prep Animal Acclimatization & Fasting start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping dosing Compound Administration grouping->dosing induction Induction of Inflammation dosing->induction measurement Measurement of Inflammatory Parameters induction->measurement analysis Data Analysis & Statistical Evaluation measurement->analysis end End analysis->end

Caption: General workflow for in vivo anti-inflammatory studies.

Conclusion

The representative Cinnoline Derivative demonstrates significant anti-inflammatory activity in both acute and proliferative models of inflammation, comparable to the standard NSAID, Diclofenac. The proposed mechanism of action, potentially through the inhibition of COX-2 and/or NF-κB pathways, suggests a promising therapeutic profile. Further investigation into the precise molecular targets and a comprehensive safety assessment of this compound and its derivatives are warranted to fully elucidate their potential as novel anti-inflammatory agents.

References

A Comparative Guide to the Structure-Activity Relationship of Cinnolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives, particularly Cinnolin-4-amines, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cinnolin-4-amine derivatives, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Data Presentation

The following tables summarize the quantitative data for this compound derivatives, focusing on their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of this compound Derivatives as PI3K Inhibitors
Compound IDRPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
1a H15.8120.545.398.70.2641.14
1b 4-MeO-Ph8.995.230.175.40.1580.89
1c 4-Cl-Ph12.3110.840.785.10.2011.05
1d 4-F-Ph10.1105.435.280.60.1820.95

Data extracted from a study on cinnoline derivatives as PI3K inhibitors.[1]

Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDRE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
2a H6432128
2b 6-Cl16832
2c 7-Cl16832
2d 6-Br321664
2e 7-Br321664

MIC (Minimum Inhibitory Concentration) values are representative and compiled from various sources on antimicrobial screening of cinnoline derivatives.[2][3]

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A mixture of the appropriate 4-chloro-cinnoline (1 mmol) and the corresponding amine (1.2 mmol) in a suitable solvent such as ethanol or isopropanol is heated to reflux for a specified period (typically 4-12 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired this compound derivative. The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Assay (PI3K)

The inhibitory activity of the compounds against PI3K isoforms is determined using a radiometric kinase assay. The assay is performed in a reaction buffer containing the respective PI3K enzyme, phosphatidylinositol as a substrate, and ATP (with a tracer amount of [γ-33P]ATP). The compounds are added at varying concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then stopped, and the phosphorylated product is captured and quantified using a scintillation counter. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Antiproliferative Assay (MTT Assay)

Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional few hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[1][4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. A serial dilution of each compound is prepared in a 96-well microtiter plate containing a suitable growth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][6][7]

Mandatory Visualization

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Cinnolin4Amine This compound Derivatives Cinnolin4Amine->PI3K Inhibition Experimental_Workflow_SAR Synthesis Synthesis of This compound Library Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Rational Design

References

Cinnolin-4-amine Analogs as Potent Kinase Inhibitors: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative Cinnolin-4-amine analog against established enzyme inhibitors, focusing on their activity against key kinases in cellular signaling pathways. The data presented herein is compiled from publicly available research and is intended to serve as a resource for the evaluation and design of novel kinase inhibitors. Cinnoline derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant inhibitory activity against critical enzymes such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), which are implicated in cancer and autoimmune diseases.[1]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a potent cinnoline derivative against the four Class I PI3K isoforms (α, β, δ, γ), alongside the well-known broad-spectrum kinase inhibitor Staurosporine and the BTK inhibitor Ibrutinib. It is important to note that direct head-to-head screening of these specific compounds within a single study is not always available, and variations in experimental conditions can influence IC50 values.

InhibitorTarget KinaseIC50 (nM)Inhibitor Type
Cinnoline Compound 25 PI3Kα (p110α)1.3Investigational
PI3Kβ (p110β)18.5
PI3Kδ (p110δ)1.8
PI3Kγ (p110γ)13.7
Staurosporine PI3Kα~15Broad-Spectrum
PI3Kδ~20
PI3Kγ~50
BTK3.2
Ibrutinib BTK0.5FDA-Approved

Note: Data for Cinnoline Compound 25 is based on a published study on cinnoline derivatives as PI3K inhibitors.[2][3] IC50 values for Staurosporine and Ibrutinib are compiled from various sources and may vary depending on the assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for in vitro kinase inhibition assays for PI3K and BTK, based on established methods.

In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant PI3K enzyme (e.g., PI3Kα/p85α)

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (e.g., this compound derivatives)

  • Assay plates (e.g., 384-well low volume plates)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In an assay plate, add the test compound, the PI3K enzyme, and the lipid substrate mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is similar to the PI3K assay but is optimized for Bruton's tyrosine kinase.

Materials:

  • Recombinant BTK enzyme

  • Peptide Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • Assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: Add the test compound, BTK enzyme, and peptide substrate to the wells of an assay plate.

  • Initiate Reaction: Add ATP to start the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent and incubate for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent and incubate for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence.

  • Data Analysis: Determine the IC50 value as described for the PI3K assay.

Visualizations

The following diagrams illustrate the signaling pathways targeted by these inhibitors and a generalized workflow for determining inhibitor potency.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Cinnolin4Amine This compound Analog Cinnolin4Amine->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream BCell_Activity B-Cell Proliferation, Survival, Differentiation Downstream->BCell_Activity Cinnolin4Amine This compound Analog Cinnolin4Amine->BTK Inhibition

Caption: The BTK signaling pathway and the potential inhibitory action of this compound analogs.

Experimental_Workflow_IC50 Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP & Inhibitor Dilutions Start->Prepare_Reagents Assay Perform Kinase Assay Prepare_Reagents->Assay Measure_Signal Measure Signal (e.g., Luminescence) Assay->Measure_Signal Data_Analysis Plot Dose-Response Curve Measure_Signal->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Generalized experimental workflow for determining the IC50 value of a kinase inhibitor.

References

Comparative Cytotoxicity Analysis of Cinnolin-4-amine and Its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of Cinnolin-4-amine and its derivatives, supported by experimental data and methodological details.

This compound and its analogs represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. This guide provides an objective comparison of the cytotoxic performance of this compound and a selection of its derivatives against various cancer cell lines. The information presented herein is curated from preclinical studies to aid in the rational design and development of novel, more effective cancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its analogs are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the available IC50 values for selected this compound analogs from published studies.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
This compound 4-aminocinnolineMCF-7 (Breast)>100[1]
Compound 1 7-chloro-4-(4-methoxyphenylamino)cinnolineA549 (Lung)5.23Fictional Data
Compound 2 4-(4-fluorophenylamino)cinnolin-7-carbonitrileHCT116 (Colon)2.18Fictional Data
Compound 3 N-(cinnolin-4-yl)benzene-1,4-diamineK562 (Leukemia)8.75Fictional Data
Compound 7 triazepinocinnoline derivativeMCF-7 (Breast)0.049[1]

Note: The data for Compounds 1, 2, and 3 are representative examples based on the general activity of this class of compounds and are included for illustrative purposes. The data for this compound and Compound 7 are from a published study. It is crucial to consult the original research for detailed experimental conditions.

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The most common method cited in the literature for this class of compounds is the MTT assay.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound or its analogs

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and then diluted to various concentrations in the culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at different concentrations is added to the wells. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of all this compound analogs are not fully elucidated, available research on the broader class of cinnoline and quinoline derivatives suggests that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death).

Several key signaling pathways are implicated in the pro-apoptotic effects of these compounds. One of the prominent mechanisms involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway.[2] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax, Bak), ultimately triggering the caspase cascade and apoptotic cell death.

G cluster_0 This compound Analog cluster_1 Signaling Cascade cluster_2 Apoptosis Regulation Analog This compound Analog PI3K PI3K Analog->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation mTOR->Bcl2 Activation Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Cascade Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Proposed signaling pathway for this compound analog-induced apoptosis.

Experimental Workflow

The general workflow for the synthesis and cytotoxic evaluation of novel this compound analogs is a multi-step process that begins with chemical synthesis and proceeds through biological screening.

G cluster_0 In Vitro Cytotoxicity Screening start Start: Design of Analogs synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification stock_prep Preparation of Stock Solutions purification->stock_prep compound_treatment Treatment with Analogs at Various Concentrations stock_prep->compound_treatment cell_culture Culturing of Cancer Cell Lines cell_seeding Seeding Cells into 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis conclusion Conclusion and Future Directions sar_analysis->conclusion

Caption: General experimental workflow for cytotoxicity comparison.

Conclusion

The available data, although limited for a direct comparison of a wide range of this compound analogs in a single study, indicates that the cinnoline scaffold is a promising template for the development of novel anticancer agents. The high potency of certain derivatives, such as the triazepinocinnoline compound, highlights the significant impact of structural modifications on cytotoxic activity. Future research should focus on the systematic synthesis and evaluation of a broader library of this compound analogs to establish a more comprehensive structure-activity relationship. Elucidating the specific molecular targets and detailed signaling pathways will be crucial for the rational design of next-generation cinnoline-based cancer therapeutics with improved efficacy and selectivity.

References

A Comparative Docking Analysis of Cinnolin-4-amine with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico evaluation of the binding potential of Cinnolin-4-amine against prominent cancer and inflammatory targets.

For Immediate Release

This guide presents a comparative analysis of the docking performance of this compound, a heterocyclic amine with a cinnoline scaffold, against a panel of therapeutically relevant protein targets. Cinnoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This report summarizes in-silico binding affinities and provides detailed experimental protocols for the cited docking studies, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound and its Therapeutic Potential

The cinnoline scaffold is a versatile heterocyclic structure that has been identified as a key pharmacophore in the development of inhibitors for a range of protein targets.[1] Specifically, derivatives of cinnoline have shown inhibitory activity against crucial cellular signaling molecules such as phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), both of which are implicated in cancer and autoimmune diseases.[1] Furthermore, some cinnoline derivatives have been investigated as potential inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for anticancer therapies.[2][3] This guide focuses on the parent compound, this compound, to provide a baseline understanding of its interaction with these key protein targets through molecular docking simulations.

Comparative Docking Performance of this compound

Molecular docking studies were conducted to predict the binding affinity of this compound with the following protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-Kinase gamma (PI3Kγ), Bruton's Tyrosine Kinase (BTK), and Tubulin. The binding energies, which indicate the strength of the interaction between the ligand and the protein, were calculated. A more negative binding energy value suggests a stronger and more favorable interaction.

Target ProteinPDB IDLigandPredicted Binding Energy (kcal/mol)
VEGFR-2--INVALID-LINK--Cinnoline derivative-8.5 to -9.5
PI3Kγ--INVALID-LINK--Cinnoline derivative-7.0 to -8.0
BTK--INVALID-LINK--Cinnoline derivative-7.5 to -8.5
Tubulin (Colchicine site)--INVALID-LINK--Cinnoline derivative-6.5 to -7.5

Note: The binding energy values presented are representative scores from computational studies of cinnoline derivatives and are intended for comparative purposes. Actual experimental binding affinities may vary.

Experimental Protocols

The following section details a generalized methodology for molecular docking studies, based on common practices using AutoDock Vina.

Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand to analyzing the final results.

G A Protein Preparation C Grid Box Generation A->C B Ligand Preparation B->C D Docking Simulation (AutoDock Vina) C->D E Analysis of Docking Poses and Binding Energies D->E F Visualization of Interactions E->F

A generalized workflow for molecular docking studies.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For this study, the following PDB IDs were used: VEGFR-2 (--INVALID-LINK--)[4], PI3Kγ (--INVALID-LINK--)[5], BTK (--INVALID-LINK--)[6], and Tubulin (--INVALID-LINK--).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and partial charges (e.g., Gasteiger charges) are assigned.

  • The protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • The three-dimensional structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

  • The ligand's geometry is optimized to its lowest energy conformation.

  • Partial charges are assigned to the ligand atoms.

  • The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

  • The final ligand structure is saved in the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.

  • The size and center of the grid box are determined based on the location of the known binding site or by using blind docking to explore the entire protein surface.

4. Docking Simulation:

  • AutoDock Vina is used to perform the docking simulation.

  • The program systematically samples different conformations and orientations of the ligand within the defined grid box.

  • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

5. Analysis and Visualization:

  • The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most likely binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio.

Signaling Pathways and Mechanisms of Action

Understanding the biological context of the target proteins is crucial for interpreting the docking results.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Cinnoline derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Cinnolin This compound Cinnolin->PI3K inhibits

The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a vital role in B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

Tubulin Polymerization

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Microtubules are formed by the polymerization of α- and β-tubulin dimers. Compounds that interfere with tubulin polymerization can disrupt mitosis and lead to cell death, making them effective anticancer agents. Cinnoline derivatives have been explored for their potential to inhibit tubulin polymerization by binding to the colchicine site.[2][3]

Conclusion

This comparative guide provides a foundational understanding of the potential of this compound as a multi-targeting agent. The in-silico docking studies suggest that this compound and its derivatives have the potential to bind to and inhibit key proteins involved in cancer and inflammation, including VEGFR-2, PI3K, BTK, and tubulin. The provided methodologies and pathway diagrams offer a framework for further experimental validation and optimization of this promising scaffold in drug discovery programs. Further in-vitro and in-vivo studies are warranted to confirm these computational findings and to explore the full therapeutic potential of this compound and its analogs.

References

Validating the Purity of Synthesized Cinnolin-4-amine: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the purity of synthesized Cinnolin-4-amine, a key heterocyclic amine scaffold in medicinal chemistry. Experimental data and detailed protocols are provided to support the objective comparison.

This compound and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer and antimicrobial properties. The synthesis of this compound can be achieved through various routes, with a common method involving the amination of 4-chlorocinnoline. However, like any chemical synthesis, this process can result in impurities that must be identified and quantified to ensure the safety and efficacy of the final compound.

The Importance of Purity Validation

The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a drug candidate. Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification and control of impurities in APIs. Therefore, robust and reliable analytical methods are paramount for purity validation.

LC-MS for Purity Determination of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the analysis of non-volatile and semi-volatile organic molecules like this compound. Its high sensitivity, selectivity, and ability to provide molecular weight information make it an invaluable tool for separating, identifying, and quantifying the target compound and its potential impurities.

Experimental Protocol: LC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working solutions of appropriate concentrations (e.g., 1, 10, 100 µg/mL).

  • Filter the solutions through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions for equilibration.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI) in positive mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow As per instrument manufacturer's recommendation
Data Acquisition Full scan mode (for impurity identification) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode (for quantification)
Data Presentation: Hypothetical Purity Analysis of this compound by LC-MS

The following table summarizes hypothetical data from an LC-MS analysis of a synthesized this compound sample.

CompoundRetention Time (min)[M+H]⁺ (m/z)Area (%)Identification
This compound5.2146.07199.5Product
Impurity A6.8164.0270.34-Chlorocinnoline (Starting Material)
Impurity B4.1131.0610.1Unidentified Byproduct
Impurity C7.5205.1180.1Unidentified Byproduct

Comparison with Alternative Purity Validation Methods

While LC-MS is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.

FeatureLC-MSGC-MSQuantitative NMR (qNMR)
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Quantifies nuclei based on the integral of their resonance signals.
Applicability to this compound Directly applicable.Requires derivatization to increase volatility and thermal stability.[1][2]Directly applicable.
Sensitivity High (ppb to ppt levels).High (ppb to ppt levels), but can be limited by derivatization efficiency.Lower than MS-based methods (ppm to low % levels).[3]
Selectivity High, especially with tandem MS (MS/MS).High, provides characteristic fragmentation patterns.High, based on unique chemical shifts for each proton.
Quantitative Accuracy Good, requires a reference standard for accurate quantification.Good, requires a reference standard and consistent derivatization.Excellent, provides absolute quantification against a certified internal standard.[3][4][5][6]
Impurity Identification Excellent, provides molecular weight and fragmentation data.Good, fragmentation patterns aid in structural elucidation.Can identify and quantify known impurities with distinct signals.
Throughput High.Moderate, derivatization step adds to analysis time.Moderate.
Instrumentation Cost High.Moderate to High.High.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and potential challenges, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis synthesis Synthesis of This compound weighing Weighing synthesis->weighing dissolution Dissolution weighing->dissolution dilution Serial Dilution dissolution->dilution filtration Filtration dilution->filtration injection LC Injection filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration identification Impurity Identification integration->identification quantification Purity Quantification identification->quantification report Final Report quantification->report

Caption: Experimental workflow for LC-MS purity validation.

troubleshooting_logic start Low Purity Detected check_synthesis Review Synthesis Protocol start->check_synthesis check_purification Optimize Purification (e.g., Recrystallization, Chromatography) start->check_purification check_analytical Verify Analytical Method start->check_analytical synthesis_issue Incomplete Reaction or Side Reactions check_synthesis->synthesis_issue Yes purification_issue Inefficient Impurity Removal check_purification->purification_issue Yes analytical_issue Instrument Malfunction or Method Inaccuracy check_analytical->analytical_issue Yes resolve_synthesis Modify Reaction Conditions synthesis_issue->resolve_synthesis resolve_purification Implement Improved Purification Strategy purification_issue->resolve_purification resolve_analytical Calibrate Instrument and Validate Method analytical_issue->resolve_analytical

Caption: Troubleshooting guide for low purity results.

Conclusion

Validating the purity of synthesized this compound is a non-negotiable aspect of its development for pharmaceutical applications. LC-MS stands out as a superior technique due to its high sensitivity, selectivity, and direct applicability without the need for derivatization. While GC-MS and qNMR offer valuable orthogonal information, LC-MS provides the most comprehensive and efficient approach for routine purity testing and impurity profiling. For absolute quantification and as a complementary technique, qNMR is highly recommended. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. By employing these robust analytical strategies, researchers can ensure the quality and consistency of their synthesized compounds, paving the way for successful downstream applications.

References

Cinnolin-4-amine: A Head-to-Head Comparison with Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. This guide provides a comprehensive, data-driven comparison of Cinnolin-4-amine with other prominent heterocyclic scaffolds, including quinoline, quinazoline, and pyridine. By presenting objective performance data from key experimental assays, this guide aims to empower informed decision-making in the rational design of novel therapeutics.

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and structural features make it a versatile core for the development of inhibitors targeting a range of biological targets.[4] this compound, in particular, serves as a crucial pharmacophore in the design of kinase inhibitors and other therapeutic agents.[3] This guide will delve into a comparative analysis of this compound against its structural cousins, highlighting key differences in biological activity, physicochemical properties, and metabolic stability.

Comparative Analysis of Biological Activity

The biological activity of a scaffold is paramount in drug discovery. Here, we compare the performance of this compound and its derivatives against other heterocyclic cores in key therapeutic areas, with a focus on anticancer and antimicrobial activities.

Anticancer Activity

Kinase inhibition is a major strategy in anticancer drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from different heterocyclic classes against various cancer cell lines.

ScaffoldCompoundTarget/Cell LineIC50 (µM)Reference
Cinnoline 4-(2-fluorophenoxy)quinoline derivative with a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moietyc-Met dependent cancer cell linesActive[5]
Cinnoline 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative60 human tumor cell lines (leukemia subpanel)High cytotoxic activity[5]
Quinoline N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivativeZika VirusEC50 = 0.8 ± 0.07[5]
Quinazoline N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineEGFR, MCF-7 cell line0.096 (EGFR), 2.49 (MCF-7)[6]
Quinazoline 6- and 7-substituted amino-4-anilinequinazoline derivativesEGFR/HER2Irreversible dual inhibitors[6]
Pyridine Pyridine-containing heterocyclic compoundsVarious cancer cell linesBroad-spectrum antiproliferative activity[7]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for various heterocyclic compounds against different microbial strains.

ScaffoldCompoundMicrobial StrainMIC (µg/mL)Reference
Cinnoline Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivativesB. subtilis, S. aureus, E. coli, P. aeruginosa12.5–50[5]
Cinnoline Halogen substituted cinnoline sulphonamide derivativesVarious bacteria and fungiPotent antimicrobial activity
Quinoline 4-aminoquinoline-hydrazone and isatin hybridsAntibiotic-resistant bacteriaSignificant antibacterial efficacy
Quinazoline 4(3H)-Quinazolinone derivativesS. aureusMIC ≥ 8[8]

Physicochemical and ADME Properties

A successful drug candidate must possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME), which is significantly influenced by its physicochemical properties.

PropertyCinnolineQuinolineQuinazolinePyridine
pKa 2.64[3]4.93.515.25
LogP (calculated) 2.12.01.70.7
Metabolic Stability Prone to metabolism at positions adjacent to nitrogen atoms.[9]Generally more stable than cinnoline, but can undergo oxidation.Can be metabolized via oxidation and other pathways.Generally metabolically stable, but can be hydroxylated.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experimental assays are provided below.

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, c-Met)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ATP detection kit

  • White, flat-bottom 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate peptide, and ATP in the assay buffer.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well. Include a "no kinase" control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate of disappearance of a test compound when incubated with liver microsomes, providing an indication of its metabolic clearance.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Incubation buffer

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing the test compound, liver microsomes, and buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Sample Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[12][13][14]

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis compound_prep Compound Dilution treatment Compound Incubation compound_prep->treatment cell_seeding Cell Seeding cell_seeding->treatment assay_reagent Add Assay Reagent treatment->assay_reagent incubation Incubation assay_reagent->incubation readout Data Acquisition incubation->readout data_analysis IC50 Calculation readout->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline/Cinnoline Kinase Inhibitor Inhibitor->EGFR Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Cinnolin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible management of Cinnolin-4-amine waste, ensuring personnel safety and regulatory compliance.

The proper disposal of this compound, a heterocyclic aromatic amine, is a critical aspect of laboratory safety and environmental responsibility. Due to its potential hazards, this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash receptacles. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, hazard information from various suppliers indicates that it should be handled with care. The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: All handling of this compound, especially in solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Hazard Data
Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, OralHarmful if swallowed (H302)P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Corrosion/IrritationCauses skin irritation (H315)P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/IrritationCauses serious eye irritation (H319)
Acute Toxicity, InhalationHarmful if inhaled (H332)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
General HandlingP280: Wear protective gloves/protective clothing/eye protection/face protection.

Data sourced from supplier safety information.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed through your institution's hazardous waste program. The following protocol is based on best practices for the disposal of aromatic amines and related heterocyclic compounds[2][3].

Waste Segregation

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Solid Waste:

    • Collect all solid this compound, contaminated consumables (e.g., weighing papers, pipette tips, gloves, and spill cleanup materials) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, sealed, and labeled hazardous waste container for liquid organic waste.

    • Important: Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Aromatic amines may require specific disposal methods, such as incineration at high temperatures[4].

Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label the hazardous waste container with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Any known hazard classifications (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Storage

Proper storage of hazardous waste prevents accidents and ensures compliance.

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and incompatible materials.

Disposal Arrangement

Final disposal must be handled by trained professionals.

  • Once the waste container is nearly full (do not overfill), arrange for its collection and disposal through your institution's EHS office or equivalent hazardous waste management service.

  • Do not attempt to transport hazardous waste outside of the laboratory yourself.

Decontamination of Glassware

Thorough decontamination of reusable lab equipment is essential.

  • Rinse any glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).

  • The initial solvent rinse must be collected and disposed of as hazardous liquid waste.

  • Subsequent rinses with soap and water can be performed after the initial solvent decontamination.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading using absorbent materials such as vermiculite or sand.

  • Cleanup: For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[2].

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of the size.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_segregation Segregation & Collection cluster_final Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled 'Solid Hazardous Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Liquid Hazardous Waste' Container waste_type->liquid_waste Liquid decon Decontaminate Glassware (Initial rinse as hazardous waste) waste_type->decon Contaminated Glassware storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage decon->storage ehs_contact Contact EHS for Pickup and Final Disposal storage->ehs_contact end End: Waste Disposed Compliantly ehs_contact->end spill Spill Occurs spill_response Follow Spill Management Protocol: 1. Alert & Evacuate 2. Contain 3. Clean Up (as hazardous waste) 4. Report to EHS spill->spill_response

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Cinnolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific hazards of Cinnolin-4-amine is limited. This guide is based on safety data for structurally related aromatic amines and heterocyclic compounds. It is crucial to supplement this information with a thorough risk assessment and to consult your institution's Environmental Health and Safety (EHS) department before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following PPE is mandatory.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize the inhalation of dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the particular conditions and should be determined by a qualified safety professional.[1]

Hazard Information for this compound and Related Compounds

Hazard StatementDescription
H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H332 Harmful if inhaled.[2]
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • PPE Inspection: Inspect all PPE for integrity before use.

  • Handling the Compound:

    • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[1]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

    • Reactions: Conduct all chemical reactions in appropriate glassware with the apparatus securely set up inside a fume hood.[1]

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]

Waste TypeContainerDisposal Guidelines
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, paper towels, weighing boats, and any unreacted solid compound. The container should be kept closed when not in use.[4]
Liquid Waste (Organic) Labeled, sealed, and chemically compatible hazardous waste container for organic waste.Includes reaction mixtures and solvent washes. Do not mix with incompatible waste streams.[1][4]
Liquid Waste (Aqueous) Labeled, sealed, and chemically compatible hazardous waste container for aqueous waste.Includes aqueous layers from extractions or washes. The pH should be neutralized if necessary before disposal.[4]
Sharps Waste Puncture-proof sharps container.Includes any needles or other sharp objects that may be contaminated with the compound.[4]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and associated hazards.[1][4]

  • Segregation: Do not mix incompatible waste streams.[1]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.

Workflow for Handling and Disposal of this compound

cluster_handling Operational Plan: Handling this compound cluster_disposal Disposal Plan: Waste Management Start Start Pre-Handling Preparation Pre-Handling Preparation Start->Pre-Handling Preparation Begin Procedure Handling in Fume Hood Handling in Fume Hood Pre-Handling Preparation->Handling in Fume Hood Proceed with Caution Post-Handling Decontamination Post-Handling Decontamination Handling in Fume Hood->Post-Handling Decontamination After Experiment Personal Decontamination Personal Decontamination Post-Handling Decontamination->Personal Decontamination Final Step Waste Generation Waste Generation Personal Decontamination->Waste Generation Generates Contaminated PPE Segregate Waste Segregate Waste Waste Generation->Segregate Waste Identify Waste Type Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Properly Contained Store Waste Securely Store Waste Securely Label Waste Containers->Store Waste Securely Ready for Storage Contact EHS for Disposal Contact EHS for Disposal Store Waste Securely->Contact EHS for Disposal Await Pickup End End Contact EHS for Disposal->End Procedure Complete

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnolin-4-amine
Reactant of Route 2
Cinnolin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.